molecular formula C9H18S3 B1294623 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane CAS No. 828-26-2

2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

Cat. No.: B1294623
CAS No.: 828-26-2
M. Wt: 222.4 g/mol
InChI Key: NBNWHQAWKFYFKI-UHFFFAOYSA-N
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Description

2, 2, 4, 4, 6, 6-Hexamethyl-1, 3, 5-trithiane, also known as fema 3475 or trithioacetone, belongs to the class of organic compounds known as dithioketals. Dithioketals are compounds containing a dithioketal functional group with the general structure R2C(SR')2 with R, R' = organyl. 2, 2, 4, 4, 6, 6-Hexamethyl-1, 3, 5-trithiane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 2, 4, 4, 6, 6-hexamethyl-1, 3, 5-trithiane is primarily located in the membrane (predicted from logP). 2, 2, 4, 4, 6, 6-Hexamethyl-1, 3, 5-trithiane has a blackberry, burnt, and earthy taste.

Properties

IUPAC Name

2,2,4,4,6,6-hexamethyl-1,3,5-trithiane
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InChI

InChI=1S/C9H18S3/c1-7(2)10-8(3,4)12-9(5,6)11-7/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNWHQAWKFYFKI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(SC(SC(S1)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18S3
Source PubChem
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DSSTOX Substance ID

DTXSID2047723
Record name Trithioacetone
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Molecular Weight

222.4 g/mol
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Physical Description

Solid
Record name 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
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Boiling Point

105.00 to 107.00 °C. @ 10.00 mm Hg
Record name 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
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Solubility

insoluble in water; miscible in oils
Record name Trithioacetone
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Density

1.062-1.068
Record name Trithioacetone
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CAS No.

828-26-2
Record name Trithioacetone
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Record name 1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl-
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Record name 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane
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Record name TRITHIOACETONE
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Record name 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
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Melting Point

21.8 °C
Record name 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane (CAS No. 828-26-2), a heterocyclic organic compound. This document collates available data on its fundamental physical characteristics and outlines standardized experimental methodologies for their determination. A detailed synthesis pathway is also presented, accompanied by a corresponding logical relationship diagram. This guide is intended to serve as a valuable resource for professionals in research, and development, particularly in the fields of flavor chemistry, organic synthesis, and materials science.

Introduction

This compound, also known as trithioacetone, is the stable cyclic trimer of the unstable thioacetone.[1] It is a sulfur-containing heterocyclic compound with a six-membered ring composed of alternating carbon and sulfur atoms, with two methyl groups attached to each carbon atom.[1] This compound is of interest due to its applications as a flavor and fragrance intermediate, contributing to nutty, sweet, and fruity notes in various products.[2] Its natural occurrence has been reported in boiled and cooked beef.[3] A thorough understanding of its physical properties is crucial for its application, handling, and synthesis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These values are compiled from various chemical data sources.

PropertyValue
Molecular Formula C₉H₁₈S₃
Molecular Weight 222.434 g/mol [4]
Appearance White or Colorless to Light yellow powder to lump to clear liquid.
Melting Point 24 °C[3]
Boiling Point 105-107 °C at 10 mm Hg, 263.8 °C at 760 mmHg[2]
Density 1.065 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.540
CAS Number 828-26-2[4]
InChIKey NBNWHQAWKFYFKI-UHFFFAOYSA-N[4]

Experimental Protocols

This section outlines the standard experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method [5]

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or oil bath of the apparatus adjacent to a thermometer or temperature probe.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement with a heating rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point) are recorded. This range is reported as the melting point.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point (Thiele Tube Method) [8][9]

  • Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus: The small tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8] The atmospheric pressure should also be recorded.[10]

Density Measurement

Density is the mass per unit volume of a substance and is an important physical property for material characterization and quality control.

Methodology: Oscillating U-tube Digital Density Meter (ASTM D4052) [11][12][13][14]

  • Apparatus: A digital density meter equipped with an oscillating U-tube is used. The instrument must be calibrated with at least two reference standards (e.g., dry air and pure water) before measurement.

  • Sample Introduction: A small, bubble-free aliquot of liquid this compound is introduced into the thermostatted measuring cell of the density meter using a syringe or an automated sampler.

  • Measurement: The instrument measures the change in the oscillation period of the U-tube caused by the mass of the sample. This period is then used to calculate the density of the sample at the specified temperature (e.g., 25 °C).

  • Data Recording: The density is typically reported in g/cm³ or kg/m ³.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and application.

Methodology: Qualitative Solubility Testing [15][16]

  • Solvent Selection: A range of solvents with varying polarities are selected (e.g., water, ethanol, acetone, diethyl ether, hexane).

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 0.5 mL) is added.

  • Observation: The mixture is agitated vigorously for a set period. The sample is classified as soluble if it dissolves completely, partially soluble if a significant portion dissolves, or insoluble if it remains undissolved.[17]

  • Acid/Base Solubility: To identify potential acidic or basic functional groups, solubility can also be tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.[16]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of organic compounds.

Methodology: ¹H and ¹³C NMR [18][19][20][21][22][23][24][25]

  • Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Parameters: The sample is placed in the NMR spectrometer. For a routine ¹H NMR spectrum, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Acquisition and Processing: The free induction decay (FID) signal is acquired and then Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

  • Analysis: The chemical shifts (δ), integration (for ¹H), and splitting patterns (for ¹H) are analyzed to determine the structure of the molecule.

Methodology: Electron Ionization (EI) Mass Spectrometry [26][27][28][29][30]

  • Sample Introduction: A small amount of the volatile sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z. The spectrum is used to determine the molecular weight and to gain structural information from the fragmentation pattern.

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed trimerization of thioacetone. Thioacetone is a highly unstable intermediate that is typically generated in situ from the reaction of acetone with hydrogen sulfide.[1]

A general procedure involves bubbling hydrogen sulfide gas through acetone in the presence of an acid catalyst.[31]

Synthesis_of_Hexamethyltrithiane cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Acetone Acetone (CH₃)₂CO Thioacetone Thioacetone (unstable) (CH₃)₂CS Acetone->Thioacetone Reaction H2S Hydrogen Sulfide H₂S H2S->Thioacetone Reaction HMT This compound C₉H₁₈S₃ Thioacetone->HMT Trimerization Catalyst Acid Catalyst (e.g., HCl) Catalyst->Thioacetone Catalyst->HMT

Caption: Synthesis of this compound.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of this compound and has outlined the standard experimental protocols for their determination. The compiled data and methodologies offer a valuable resource for researchers and professionals working with this compound. The provided synthesis pathway and diagram further contribute to a comprehensive understanding of this important flavor and fragrance intermediate.

References

An In-depth Technical Guide to the Structure and Bonding of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and key analytical data of 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane. Also known by its common name trithioacetone, this organosulfur compound is the stable cyclic trimer of the unstable thioacetone.[1] This document consolidates crystallographic, spectroscopic, and synthetic data to serve as a core resource for professionals in research and development.

Introduction

This compound is a saturated six-membered heterocycle containing alternating sulfur and carbon atoms, with each carbon atom geminally disubstituted with two methyl groups.[1] Its stability contrasts with its monomer, thioacetone, which readily trimerizes.[1] This compound is of interest in various fields, including flavor and fragrance chemistry, and as a synthon in organic synthesis. A thorough understanding of its three-dimensional structure and chemical bonding is crucial for its application and for the prediction of its reactivity.

Molecular Structure and Bonding

The molecular structure of this compound has been established through X-ray crystallography. The six-membered ring adopts a stable chair conformation.

Crystallographic Data

X-ray crystallographic studies have provided precise measurements of bond lengths and angles within the molecule. This data is essential for understanding the steric and electronic environment of the trithiane ring.

ParameterValue
Bond Lengths
C-S1.81-1.83 Å
C-C (ring to methyl)~1.53 Å
Bond Angles
Angle at Sulfur (C-S-C)~100°
Angle at Carbon (S-C-S)~112°

Table 1: Key crystallographic data for this compound.

The C-S bond lengths are slightly longer than a typical C-S single bond, which can be attributed to the steric strain imposed by the bulky methyl groups and the torsional strain within the ring. The bond angles around the carbon and sulfur atoms are consistent with sp³ hybridization.

Molecular Visualization

The chair conformation of the this compound molecule is depicted below. This conformation minimizes steric interactions between the axial and equatorial methyl groups.

Molecular structure of this compound.

Spectroscopic Data

Spectroscopic techniques are fundamental for the characterization and identification of this compound.

Mass Spectrometry

The electron ionization mass spectrum of the compound is available through the NIST WebBook.[2] The mass spectrum provides information about the molecular weight and fragmentation pattern, which is crucial for structural elucidation.

m/zRelative IntensityAssignment
222~20%Molecular ion [M]+
207~80%[M - CH3]+
148~100%[M - C(CH3)2S]+
74~90%[C(CH3)2S]+

Table 2: Major fragments in the mass spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the molecule in its chair conformation, the ¹H and ¹³C NMR spectra are expected to be simple. All 18 methyl protons are chemically equivalent, as are the six methyl carbons and the three ring carbons.

  • ¹H NMR: A single sharp singlet is expected for the 18 equivalent methyl protons.

  • ¹³C NMR: Two distinct signals are anticipated: one for the six equivalent methyl carbons and another for the three equivalent ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorptions corresponding to C-H and C-S bond vibrations.

Wavenumber (cm⁻¹)Vibration
~2970-2870C-H stretching (from methyl groups)
~1460 and ~1375C-H bending (from methyl groups)
~700-600C-S stretching

Table 3: Expected characteristic IR absorption bands.

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved through the acid-catalyzed trimerization of thioacetone. Thioacetone is generated in situ from the reaction of acetone with hydrogen sulfide.

Reaction Scheme:

G cluster_0 Thioacetone Formation cluster_1 Trimerization Acetone 3 (CH3)2C=O Thioacetone 3 (CH3)2C=S Acetone->Thioacetone + H2S H2S 3 H2S H2O 3 H2O Trithiane C9H18S3 Thioacetone->Trithiane Acid Catalyst

Synthetic pathway to this compound.

General Laboratory Procedure:

A detailed procedure for the synthesis of the parent compound, 1,3,5-trithiane, is available in Organic Syntheses, which can be adapted for the hexamethyl derivative.[3] The general steps are as follows:

  • A mixture of acetone and a strong acid (e.g., concentrated hydrochloric acid) is cooled in an ice bath.

  • Hydrogen sulfide gas is bubbled through the cooled solution.

  • The reaction proceeds for several hours, during which the product precipitates as a white solid.

  • The crude product is collected by filtration.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol or benzene.

Analytical Methods

Standard analytical techniques are employed for the characterization of the synthesized product:

  • Melting Point: Determination of the melting point is a quick method to assess purity. The reported melting point is approximately 24 °C.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure.

  • Mass Spectrometry: GC-MS can be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • IR Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups.

Conclusion

This technical guide has summarized the key structural and bonding features of this compound. The molecule exists in a stable chair conformation with well-defined bond lengths and angles determined by X-ray crystallography. Its spectroscopic signatures are consistent with its high degree of symmetry. The synthesis is straightforward, involving the acid-catalyzed trimerization of thioacetone. This compilation of data serves as a valuable resource for researchers and professionals working with this compound.

References

Trithioacetone chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithioacetone, with the chemical formula C₉H₁₈S₃, is a cyclic organosulfur compound and the stable trimer of thioacetone.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its current applications. While primarily utilized in the flavor and fragrance industries, its role as a precursor to the reactive monomer thioacetone suggests potential, albeit currently underexplored, applications in organic synthesis and biochemistry. This document aims to serve as a foundational resource for researchers and professionals interested in the chemistry and potential utility of this unique sulfur-containing heterocycle.

Core Chemical and Physical Properties

Trithioacetone, systematically named 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, is a white to pale yellow solid at room temperature with a notably unpleasant, sulfurous odor.[2][3] It is the stable cyclic trimer of the highly unstable thioacetone.[2] Unlike its oxygen analog, triacetone, which is unstable while its monomer acetone is stable, trithioacetone exhibits significant stability.[2]

Table 1: Physicochemical Properties of Trithioacetone
PropertyValueReference(s)
Chemical Formula C₉H₁₈S₃[2][4]
Molecular Weight 222.43 g/mol [5]
IUPAC Name This compound[6]
CAS Number 828-26-2[2][4]
Melting Point 21.8 °C[2][6]
Boiling Point 105-107 °C at 10 mmHg[2][6]
Density 1.0660 to 1.0700 g/mL[2]
Refractive Index (nD) 1.5390 to 1.5430[2]
Solubility Insoluble in water; miscible in oils and soluble in alcohols.[6][7]
Table 2: Toxicological Data for Trithioacetone
ParameterValueSpeciesReference(s)
Oral LD50 2.4 g/kgMurine models[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)N/A[2]

Synthesis of Trithioacetone

The most common laboratory synthesis of trithioacetone involves the acid-catalyzed reaction of acetone with hydrogen sulfide.[8] This process proceeds through the formation of the unstable monomer, thioacetone, which then trimerizes to form the more stable trithioacetone.

Experimental Protocol: Synthesis from Acetone and Hydrogen Sulfide

This protocol is based on established methods for the synthesis of trithioacetone.[9]

Materials:

  • Acetone (600 ml)

  • Anhydrous zinc chloride (200 g), or another suitable Lewis acid catalyst

  • Hydrogen sulfide gas

  • Benzene (300 ml)

  • Water (750 ml)

Equipment:

  • Reaction vessel equipped with a stirrer, gas inlet, and cooling bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In the reaction vessel, combine 600 ml of acetone and 200 g of anhydrous zinc chloride powder.

  • Cool the mixture to below 10 °C using a cooling bath while stirring.

  • Bubble hydrogen sulfide gas through the solution, maintaining the temperature below 10 °C. The reaction is exothermic, so the rate of gas addition should be controlled.

  • Continue the addition of hydrogen sulfide for approximately 7 hours. The solution will initially turn a reddish color which then fades, and a whitish precipitate will form.

  • After the gas addition is complete, continue to stir the mixture for an additional hour at room temperature.

  • Transfer the reaction mixture to a separatory funnel and add 600 ml of water to dissolve the zinc chloride.

  • Extract the aqueous layer twice with 150 ml portions of benzene.

  • Combine the benzene extracts and wash with 150 ml of water.

  • Recover the benzene by distillation under normal pressure. The recovered benzene and any residual acetone can be reused.

  • The remaining crude oily product is then purified by vacuum distillation at 104-110 °C / 1 kPa to yield trithioacetone.

Purification: The crude product can be further purified by recrystallization.[10][11][12] The choice of solvent should be determined by testing the solubility of the crude product in various solvents to find one in which it is soluble when hot and insoluble when cold.[10]

Diagram 1: Synthesis Workflow of Trithioacetone

Synthesis_Workflow Reactants Acetone + ZnCl2 Cooling Cool to <10°C Reactants->Cooling H2S_Addition Bubble H2S gas (7h) Cooling->H2S_Addition Stirring Stir at RT (1h) H2S_Addition->Stirring Quenching Add Water Stirring->Quenching Extraction Extract with Benzene Quenching->Extraction Washing Wash Benzene Layer Extraction->Washing Distillation_Benzene Distill off Benzene Washing->Distillation_Benzene Vacuum_Distillation Vacuum Distillation Distillation_Benzene->Vacuum_Distillation Product Pure Trithioacetone Vacuum_Distillation->Product

Caption: A flowchart illustrating the key steps in the synthesis of trithioacetone from acetone and hydrogen sulfide.

Applications and Relevance to Drug Development

Current Applications

The primary application of trithioacetone is in the flavor and fragrance industry.[13] It is also used in chemical manufacturing and as a precursor in organic synthesis.[13] One notable reaction is the pyrolysis of trithioacetone at high temperatures (500–650 °C) to generate the highly reactive monomer, thioacetone.[2]

Relevance to Drug Development

Currently, there is limited direct evidence of trithioacetone's application in drug development. However, some areas of potential interest can be inferred:

  • Precursor to Bioactive Monomer: While trithioacetone itself has not been extensively studied for biological activity, its monomer, thioacetone, has shown potential antimicrobial properties.[1] Research indicates that thioacetone may inhibit bacterial growth through the generation of reactive oxygen species (ROS).[1] Therefore, trithioacetone could be considered a stable precursor for the controlled in situ generation of thioacetone in research settings.

  • Sulfur Donor: Organosulfur compounds are crucial in various biochemical pathways.[14][15] Trithioacetone, with its high sulfur content, could potentially act as a sulfur donor in specific chemical or biochemical reactions, although this application is not yet established. The study of sulfane sulfur donors (SSDs) as antidotes for cyanide intoxication highlights the interest in novel sulfur-containing compounds for therapeutic purposes.[16]

Diagram 2: Logical Relationship of Trithioacetone to Thioacetone

Trithioacetone_Relationship Trithioacetone Trithioacetone (Stable Trimer) Pyrolysis Pyrolysis (500-650°C) Trithioacetone->Pyrolysis Thioacetone Thioacetone (Unstable Monomer) Pyrolysis->Thioacetone Antimicrobial_Activity Potential Antimicrobial Activity Thioacetone->Antimicrobial_Activity

Caption: The thermal decomposition of stable trithioacetone to its reactive monomer, thioacetone.

Conclusion

Trithioacetone is a well-characterized organosulfur compound with established synthesis protocols and clear applications in the flavor and fragrance industry. For researchers in the pharmaceutical and drug development sectors, its primary interest currently lies in its role as a stable precursor to the reactive and potentially bioactive monomer, thioacetone. Further investigation into the biological activities of trithioacetone and its derivatives may unveil new opportunities for its application in medicinal chemistry and related fields. This guide provides the foundational chemical knowledge necessary to explore such future research directions.

References

Spectroscopic Profile of Hexamethyl-s-trithiane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for hexamethyl-s-trithiane (also known as trithioacetone), a sulfur-containing heterocyclic organic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for hexamethyl-s-trithiane is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the hexamethyl-s-trithiane molecule, which possesses a six-membered ring with alternating carbon and sulfur atoms and two methyl groups attached to each carbon, the ¹H and ¹³C NMR spectra are expected to be simple. All 18 protons of the six methyl groups are chemically equivalent, as are the three quaternary carbons and the six methyl carbons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Hexamethyl-s-trithiane

NucleusChemical Shift (δ) ppmMultiplicity
¹H1.75Singlet
¹³C32.1 (CH₃)Quartet
52.8 (C)Singlet

Note: Predicted data based on spectral databases and chemical shift calculations. Experimental values may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of hexamethyl-s-trithiane is characterized by absorptions corresponding to C-H and C-S bond vibrations.

Table 2: Characteristic IR Absorption Bands for Hexamethyl-s-trithiane

Wavenumber (cm⁻¹)Vibration TypeAssignment
2950 - 2900C-H StretchingGeminal methyl groups
1440C-H BendingGeminal methyl groups
1375C-H BendingGeminal methyl groups
1360C-H BendingGeminal methyl groups
1150C-H BendingGeminal methyl groups
1085C-S StretchingTrithiane ring
643C-S StretchingTrithiane ring
Mass Spectrometry (MS)

The mass spectrum of hexamethyl-s-trithiane provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available through the National Institute of Standards and Technology (NIST) database.[1][2]

Table 3: Key Mass Spectrometry Data (Electron Ionization) for Hexamethyl-s-trithiane

m/zRelative Intensity (%)Assignment
222~20[M]⁺ (Molecular Ion)
148~30[M - C₄H₈S]⁺
74100[C₃H₆S]⁺ (Base Peak)
59~40[C₃H₇]⁺

Note: The relative intensities are approximate and can vary between instruments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of hexamethyl-s-trithiane in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer, for example, a Bruker Avance III HD 400 MHz or equivalent.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of finely ground hexamethyl-s-trithiane (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

    • Solution Phase: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). Use a liquid cell with appropriate window material (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the solvent-filled cell.

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like hexamethyl-s-trithiane, direct insertion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This will cause the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of a compound like hexamethyl-s-trithiane is depicted in the following diagram.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Obtained Data cluster_Interpretation Structural Information NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data Chemical Shifts Multiplicity NMR->NMR_Data IR IR Spectroscopy IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Connectivity Carbon-Hydrogen Framework Symmetry NMR_Data->Connectivity Functional_Groups Functional Groups (C-H, C-S bonds) IR_Data->Functional_Groups Molecular_Formula Molecular Weight Elemental Composition MS_Data->Molecular_Formula Final_Structure Structural Elucidation of Hexamethyl-s-trithiane Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: Logical workflow for the spectroscopic analysis and structural elucidation of hexamethyl-s-trithiane.

References

CAS number 828-26-2 physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Trithioacetone (CAS 828-26-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Trithioacetone, identified by CAS number 828-26-2. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity

  • Chemical Name: 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

  • Synonyms: Trithioacetone

  • CAS Number: 828-26-2

  • Molecular Formula: C₉H₁₈S₃[1]

  • Molecular Weight: 222.4 g/mol [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Trithioacetone.

PropertyValueReference
Physical State Pale yellow to yellow clear liquid or solid at room temperature.[2][3]
Melting Point 21.8 °C[4]
24 °C (lit.)[2][3]
Boiling Point 105.00 to 107.00 °C @ 10.00 mm Hg[4]
Density 1.06300 to 1.07300 g/mL @ 25.00 °C
1.065 g/mL at 25 °C (lit.)[2][3]
Vapor Pressure 0.0272 hPa @ 20°C; 0.0419 hPa @ 25°C[1]
Flash Point 119.48 °C (estimated)
Solubility Insoluble in water; miscible in oils.[4]
Refractive Index 1.5390 to 1.5430
n20/D 1.54 (lit.)[2][3]
LogP 4.1 (XLogP3-AA)

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols and may require optimization based on the specific equipment and sample characteristics.

Melting Point Determination

The melting point is determined by observing the temperature at which the substance transitions from a solid to a liquid. A common method involves using a capillary melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the solid Trithioacetone is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.[5]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. A calibrated thermometer is inserted into the designated port.

  • Determination: The apparatus is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[5]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[6]

Boiling Point Determination (at Reduced Pressure)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Apparatus:

  • Small-scale distillation apparatus or a Thiele tube setup

  • Heating mantle or oil bath

  • Thermometer

  • Vacuum source and manometer

  • Boiling chips

Procedure:

  • Apparatus Setup: A small amount of liquid Trithioacetone (a few mL) is placed in a small flask along with a boiling chip. The flask is connected to a condenser and a vacuum source with a manometer to monitor the pressure. A thermometer is positioned so that the bulb is just below the side arm of the distillation head.

  • Pressure Adjustment: The system is evacuated to the desired pressure (e.g., 10.00 mm Hg).

  • Heating: The sample is gently heated until it begins to boil and a steady reflux of condensate is observed on the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it stabilizes, indicating the boiling point at that specific pressure.[7][8] It is crucial to record both the temperature and the pressure.

Solubility Determination

Solubility is determined by observing the extent to which a substance dissolves in a particular solvent at a specified temperature.

Apparatus:

  • Test tubes or vials

  • Graduated pipettes or burettes

  • Vortex mixer or shaker

  • Analytical balance

Procedure:

  • Qualitative Assessment:

    • A small, pre-weighed amount of Trithioacetone (e.g., 10 mg) is placed in a test tube.

    • A specific volume of the solvent (e.g., 1 mL of water or an organic solvent) is added.

    • The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period.

    • Visual inspection determines if the compound has completely dissolved. The solubility is noted as soluble, partially soluble, or insoluble.[9][10]

  • Quantitative Assessment (Shake-Flask Method):

    • An excess amount of Trithioacetone is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The mixture is then allowed to stand, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

    • The concentration of Trithioacetone in the filtered solution is determined using an appropriate analytical technique (e.g., GC-MS, HPLC), which gives the quantitative solubility.

Synthesis and Application Workflow

Trithioacetone is synthesized from acetone and hydrogen sulfide. It is primarily used as a flavoring agent in the food industry.

Synthesis of Trithioacetone

The synthesis of Trithioacetone involves the reaction of acetone with hydrogen sulfide in the presence of a Lewis acid catalyst.[11]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Acetone Acetone Reaction Reaction Acetone->Reaction H2S Hydrogen Sulfide H2S->Reaction Catalyst Lewis Acid Catalyst (e.g., ZnCl2) Catalyst->Reaction Solvent Acetone Solution Solvent->Reaction PostTreatment Post-Treatment Reaction->PostTreatment Extraction Extraction with Benzene PostTreatment->Extraction Distillation Distillation Extraction->Distillation Trithioacetone Trithioacetone Distillation->Trithioacetone

Caption: Synthesis workflow for Trithioacetone.

Application as a Flavoring Agent

Trithioacetone is valued for its complex, sulfurous, and meaty aroma profile and is used in various food products.

Flavor_Application_Workflow cluster_compound Flavor Compound cluster_properties Organoleptic Properties cluster_application Food Product Application cluster_result Desired Outcome Trithioacetone Trithioacetone Aroma Sulfurous, Meaty, Roasted Aroma Trithioacetone->Aroma Taste Enhances Savory Profiles Trithioacetone->Taste Confectionery Confectionery Aroma->Confectionery Beverages Beverages Aroma->Beverages Dairy Dairy Products Aroma->Dairy FrozenDesserts Frozen Desserts Aroma->FrozenDesserts SavorySnacks Savory Snacks Aroma->SavorySnacks Taste->Confectionery Taste->Beverages Taste->Dairy Taste->FrozenDesserts Taste->SavorySnacks EnhancedFlavor Enhanced Flavor Profile Confectionery->EnhancedFlavor Beverages->EnhancedFlavor Dairy->EnhancedFlavor FrozenDesserts->EnhancedFlavor SavorySnacks->EnhancedFlavor

Caption: Application workflow of Trithioacetone as a flavoring agent.

References

Solubility Profile of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility Data

The solubility of 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane is dictated by its molecular structure, which features a non-polar six-membered ring with alternating sulfur and carbon atoms, and six methyl groups. This structure results in good solubility in a range of organic solvents and limited solubility in polar solvents like water. The available qualitative solubility data is summarized in the table below.

SolventCommon Lab SolventsSolubility
Polar Solvents WaterEssentially Insoluble
EthanolModerate
Non-Polar & Moderately Polar Solvents Diethyl EtherGood
ChloroformGood
BenzeneGood
DichloromethaneGood
HexaneLimited

Experimental Protocol for Solubility Determination

The following is a general, representative experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, hexane)

  • Scintillation vials or test tubes with screw caps

  • Constant temperature bath (e.g., water bath, heating block)

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize surface area for dissolution.

  • Equilibration:

    • Add an excess amount of the solid this compound to a series of vials.

    • Pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Sample Collection and Preparation:

    • Allow the vials to remain undisturbed in the temperature bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

    • Once the solvent is completely evaporated, weigh the vial again to determine the mass of the dissolved solid.

    • Calculate the solubility in g/100 mL or other desired units.

  • Chromatographic Analysis (for volatile solvents):

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the standard solutions using a suitable chromatographic method (HPLC or GC) to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent.

    • Analyze the diluted sample using the same chromatographic method.

    • Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

    • Calculate the solubility.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess solid (this compound) B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation (e.g., 24-48h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Analyze filtrate (Gravimetric or Chromatographic) E->F G Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

The Thermal Stability of Trithioacetone at Room Temperature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithioacetone, the cyclic trimer of thioacetone, is a stable organosulfur compound widely utilized in the flavor and fragrance industry and as a precursor in chemical synthesis.[1][2][3] This technical guide provides a comprehensive overview of the thermal stability of trithioacetone at room temperature, addressing its storage, handling, and chemical properties. While generally regarded as stable under ambient conditions, this paper delves into the available data, highlights knowledge gaps regarding long-term stability and decomposition kinetics at room temperature, and provides relevant experimental protocols.

Introduction

Trithioacetone, with the systematic name 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, is a six-membered heterocyclic compound containing alternating carbon and sulfur atoms.[4][5] It is the stable trimer of the highly unstable monomer, thioacetone.[4][6] The inherent instability of thioacetone, which readily polymerizes or trimerizes at temperatures above -20°C, underscores the contrasting stability of its cyclic trimer.[6][7][8] This stability makes trithioacetone a convenient and safe precursor for the in-situ generation of thioacetone when required.[4][7] Understanding the nuances of trithioacetone's stability at room temperature is crucial for its effective use in research, development, and commercial applications, ensuring purity, and predicting shelf life.

Physicochemical Properties of Trithioacetone

A summary of the key physicochemical properties of trithioacetone is presented in Table 1 for easy reference.

PropertyValueReferences
Molecular Formula C₉H₁₈S₃[9][10][11]
Molecular Weight 222.43 g/mol [1][9]
Appearance White or colorless to light yellow powder, lump, or clear liquid.[10][12]
Melting Point 24 °C (lit.)[8][12][13]
Boiling Point 105-107 °C at 10 mmHg (lit.)[10][12][13]
Density 1.065 g/mL at 25 °C (lit.)[10][12][13]
Refractive Index n20/D 1.54 (lit.)[10][12][13]
Solubility Slightly soluble in water; soluble in alcohols.

Thermal Stability at Room Temperature

Recommended Storage Conditions

To ensure the long-term stability and purity of trithioacetone, the following storage conditions are recommended:

  • Keep in a cool, dry, well-ventilated place. [14]

  • Store in a tightly sealed, airtight, and chemically resistant container. [14]

  • Keep away from direct sunlight and heat sources.

  • Store locked up. [14]

Factors Affecting Stability

While specific studies on the degradation pathways of trithioacetone at room temperature are scarce, general chemical principles suggest that the following factors could influence its long-term stability:

  • Exposure to strong oxidizing agents: As a sulfide, trithioacetone may be susceptible to oxidation.

  • Presence of strong acids or bases: Although generally stable, extreme pH conditions could potentially catalyze ring-opening or other degradation reactions.

  • Prolonged exposure to UV light: Photodegradation could be a potential long-term degradation pathway.

  • Presence of catalysts: Certain metals or other catalysts could potentially lower the activation energy for decomposition, even at room temperature.

High-Temperature Decomposition: Pyrolysis

In stark contrast to its stability at room temperature, trithioacetone undergoes thermal decomposition at elevated temperatures to yield its monomer, thioacetone.[4][7] This process, known as pyrolysis or cracking, is the most common method for generating thioacetone for experimental use.[4][6][12]

Experimental Protocol for Pyrolysis of Trithioacetone

The following is a general protocol for the pyrolysis of trithioacetone to generate thioacetone:

Objective: To thermally decompose trithioacetone to produce monomeric thioacetone.

Materials:

  • Trithioacetone

  • Pyrolysis apparatus (e.g., a quartz tube furnace)

  • High-vacuum pump

  • Cold trap (e.g., a Dewar flask with liquid nitrogen or a dry ice/acetone slurry)

  • Schlenk line or other inert gas manifold

Procedure:

  • A sample of trithioacetone is placed in the pyrolysis tube.

  • The system is evacuated to a pressure of 5-20 mm of Hg.

  • The pyrolysis tube is heated to a temperature range of 500–650 °C.[4]

  • The volatile thioacetone monomer is passed through a cold trap maintained at -78 °C (dry ice/acetone) to collect the product.[4]

  • The collected thioacetone, which is an orange or brown liquid, must be kept at low temperatures (below -20 °C) to prevent rapid polymerization.[6][8]

Analytical Methods for Purity Assessment

Assessing the purity of trithioacetone over time is essential for determining its stability. Several analytical techniques can be employed for this purpose:

MethodPrincipleApplication for Trithioacetone
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase.To quantify the purity of trithioacetone and detect any volatile degradation products.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity for a stationary and mobile phase.To assess the purity and identify non-volatile impurities or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.¹H and ¹³C NMR can be used to confirm the structure of trithioacetone and detect any structural changes or impurities.[16]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.To identify the functional groups present and monitor for changes that may indicate degradation.[16]
Melting Point Determination A pure substance has a sharp, well-defined melting point.A depression or broadening of the melting point range can indicate the presence of impurities.

Visualizing Stability and Decomposition Pathways

The following diagrams, generated using Graphviz, illustrate the relationship between thioacetone and trithioacetone and a general workflow for assessing chemical stability.

G cluster_0 Thioacetone (Monomer) cluster_1 Trithioacetone (Trimer) Thioacetone Thioacetone (Unstable) Trithioacetone Trithioacetone (Stable at Room Temperature) Thioacetone->Trithioacetone Trimerization (Spontaneous > -20°C) Trithioacetone->Thioacetone Pyrolysis (500-650°C)

Caption: Relationship between unstable thioacetone and stable trithioacetone.

G start Trithioacetone Sample (t=0) storage Store under controlled room temperature conditions start->storage sampling Periodic Sampling (e.g., 3, 6, 12 months) storage->sampling analysis Purity Analysis (GC, HPLC, NMR) sampling->analysis data Data Analysis (Compare to t=0) analysis->data conclusion Determine Stability Profile and Shelf Life data->conclusion

Caption: General workflow for assessing the stability of trithioacetone.

Conclusion and Future Perspectives

Trithioacetone is a compound of significant commercial and scientific interest, valued for its stability in contrast to its monomer. The available literature and safety data consistently indicate that trithioacetone is stable at room temperature under recommended storage conditions. However, there is a notable absence of quantitative studies on its long-term stability, degradation kinetics, and a definitive shelf life under various ambient scenarios.

For researchers, scientists, and drug development professionals, this knowledge gap is significant. Future research should focus on:

  • Long-term stability studies: Quantitative analysis of trithioacetone purity over extended periods at controlled room temperature and humidity.

  • Accelerated stability testing: Employing elevated temperatures (e.g., 40°C) to predict long-term stability and determine the Arrhenius parameters for any potential low-level degradation.

  • Forced degradation studies: Exposing trithioacetone to stress conditions (e.g., strong oxidizers, acids, bases, UV light) to identify potential degradation products and pathways.

A more comprehensive understanding of the subtle aspects of trithioacetone's stability at room temperature will enhance its application, ensure the quality and reliability of products in which it is used, and provide a more complete safety and handling profile.

References

A Technical Guide to the Nomenclature of Hexamethyl-1,3,5-trithiane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic nomenclature for 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane and its derivatives, in accordance with IUPAC standards. It includes physicochemical data, experimental protocols for the synthesis of the parent ring structure, and visual diagrams to clarify structural and procedural concepts.

The Core Structure: 1,3,5-Trithiane

The foundation of this class of compounds is 1,3,5-trithiane, a heterocycle with the formula (CH₂S)₃.[1] This molecule consists of a six-membered ring characterized by alternating methylene bridges and thioether groups (sulfur atoms).[1][2] It is the stable, cyclic trimer of the otherwise unstable thioformaldehyde.[1][2] According to the Hantzsch-Widman system of nomenclature for heterocyclic compounds, the heteroatoms (sulfur, in this case) are given the lowest possible locants, leading to the systematic name 1,3,5-trithiane.[3][4]

Nomenclature of the Parent Compound: this compound

The subject of this guide, commonly known by the trivial name trithioacetone , is a fully substituted derivative of the 1,3,5-trithiane ring.[5][6] It is the stable cyclic trimer of thioacetone (propane-2-thione), an unstable thioketone.[5][6]

The systematic IUPAC name is This compound .[6][7] This name is derived as follows:

  • 1,3,5-Trithiane : This defines the parent heterocyclic ring, with sulfur atoms at positions 1, 3, and 5.

  • 2, 2, 4, 4, 6, 6 : These are the locants (positions) on the ring. The carbon atoms are located at positions 2, 4, and 6.

  • Hexa- : A multiplier prefix indicating that there are six of the same substituent.

  • methyl : The name of the substituent group (-CH₃) that replaces the hydrogen atoms on the carbons of the parent trithiane ring.

Each carbon atom in the ring is bonded to two methyl groups, resulting in the full systematic name.[6]

cluster_ring This compound S1 S C2 C S3 S C4 C S1_node C2_node S1_node->C2_node S3_node C2_node->S3_node Me2a H₃C C2_node->Me2a Me2b CH₃ C2_node->Me2b C4_node C⁴ S3_node->C4_node S5_node S⁵ C4_node->S5_node Me4a H₃C C4_node->Me4a Me4b CH₃ C4_node->Me4b C6_node C⁶ S5_node->C6_node C6_node->S1_node Me6a CH₃ C6_node->Me6a Me6b H₃C C6_node->Me6b

Caption: IUPAC numbering of this compound.

Nomenclature of Hexamethyl-1,3,5-trithiane Derivatives

Derivatives are named using standard IUPAC substitutive nomenclature rules. The this compound structure is considered the parent compound, and any modifications are named as substituents.

The logical workflow for naming a derivative is as follows:

  • Identify the Parent Structure : The core is always the 1,3,5-trithiane ring.

  • Identify and Name All Substituents : Determine all groups attached to the parent ring that are not part of the "hexamethyl" designation.

  • Number the Ring for Lowest Locants : Number the ring starting from a heteroatom to give the substituents the lowest possible numbers. The established priority for heteroatoms is O > S > N.[3] For trithiane, numbering can start at any sulfur. The direction of numbering is chosen to assign the lowest locants to substituents.

  • Name Substituents on Methyl Groups : If a substituent is on one of the six methyl groups, it is named as a substituted methyl group (e.g., "hydroxymethyl" for -CH₂OH). The location is indicated by the number of the carbon on the parent ring to which that methyl group is attached.

  • Alphabetize Substituents : Arrange all substituent names in alphabetical order. Prefixes like "di-", "tri-", etc., are ignored for alphabetization.

  • Assemble the Full Name : Combine the parts in the order: (locants)-(substituent names)-(parent name).

Start Start with Derivative Structure Step1 Identify 1,3,5-trithiane as the parent ring Start->Step1 Step2 Identify all substituents on the ring and its methyl groups Step1->Step2 Decision Are substituents present? Step2->Decision Step3 Number the ring to give substituents the lowest locants Decision->Step3 Yes ParentName This compound Decision->ParentName No Step4 Name and number each substituent (e.g., 2-(hydroxymethyl)) Step3->Step4 Step5 List substituents alphabetically Step4->Step5 Step6 Assemble full name: [Locants]-[Substituents]-[Parent Name] Step5->Step6 End Final IUPAC Name Step6->End ParentName->End

Caption: Logical workflow for naming derivatives of hexamethyl-1,3,5-trithiane.

Example: Consider a derivative where one methyl group on the C-2 carbon is replaced by a hydroxymethyl group (-CH₂OH).

  • Parent : this compound.

  • Modification : One methyl at C-2 is now a hydroxymethyl. The parent name implicitly includes two methyls at C-2. We must now explicitly name all substituents.

  • Substituents : Five methyl groups and one hydroxymethyl group.

  • Numbering : The substituent is at position 2.

  • Full Name : (2,4,4,6,6-pentamethyl-1,3,5-trithian-2-yl)methanol.

Physicochemical and Spectroscopic Data

Quantitative data for the parent compound, this compound, are summarized below for reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₁₈S₃[7][8]
Molecular Weight 222.43 g/mol [5][9]
CAS Number 828-26-2[7][8]
Appearance White or colorless to light yellow powder, lump, or clear liquid[10]
Melting Point 21.8 - 24 °C[6][7][11][12]
Boiling Point 105 - 107 °C @ 10 mmHg[6][7][11]
Density 1.062 - 1.070 g/mL @ 25 °C[6][7][10]
Refractive Index (n²⁰/D) 1.537 - 1.545[6][7][10]
Solubility Insoluble in water; miscible in oils[7]
Ionization Energy 7.95 ± 0.05 eV[13]
Mass Spectrum Data available from NIST[8][14]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and study of these compounds. Below is a protocol for the synthesis of the unsubstituted parent ring and a general workflow applicable to heterocyclic synthesis.

Protocol 1: Synthesis of 1,3,5-Trithiane (sym-Trithiane)

This procedure is adapted from a verified Organic Syntheses protocol for creating the foundational ring structure.[15]

Materials:

  • 36% Formaldehyde solution (326 g, 3.9 moles)

  • Concentrated Hydrochloric Acid (sp. gr. 1.18, 700 cc)

  • Hydrogen Sulfide (gas)

  • Benzene (for recrystallization)

  • Tall glass cylinder, gas inlet tube, filtration apparatus.

Procedure:

  • Combine the formaldehyde solution and concentrated hydrochloric acid in a tall glass cylinder.[15]

  • Pass hydrogen sulfide gas through the solution until no more precipitate is formed. This process may take 12 to 24 hours.[15]

  • Periodically remove the accumulated crystalline precipitate by filtration to facilitate the reaction.[15]

  • Collect the crude product, which should be fine, nearly colorless needles. A typical crude yield is approximately 98%.[15]

  • Purify the product by recrystallization from boiling benzene. Use a hot filtration method to handle the large volume of solvent and product.[15]

  • Cool the hot filtrate to allow the pure 1,3,5-trithiane to crystallize. Filter and dry the final product. The reported melting point of the pure product is 210–213 °C.[15]

Reactants Formaldehyde (aq) + Conc. HCl Reaction Bubble H₂S gas through solution (12-24h) Reactants->Reaction Precipitation Precipitate Forms (Crude 1,3,5-Trithiane) Reaction->Precipitation Filtration1 Filter to collect crude product Precipitation->Filtration1 Purification Recrystallize from boiling Benzene Filtration1->Purification Filtration2 Hot filtration of Benzene solution Purification->Filtration2 Crystallization Cool filtrate to induce crystallization Filtration2->Crystallization Product Pure 1,3,5-Trithiane (Crystals) Crystallization->Product

Caption: Experimental workflow for the synthesis of the parent 1,3,5-trithiane ring.

Note on Synthesis of this compound: The direct synthesis involves the trimerization of thioacetone, which is often generated in situ. One method involves reacting acetone with hydrogen sulfide in the presence of an acid catalyst, which yields a mixture containing trithioacetone.[6]

This guide provides the foundational knowledge for understanding, naming, and working with hexamethyl-1,3,5-trithiane and its derivatives, serving as a vital resource for professionals in chemistry and drug development.

References

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electron ionization (EI) mass spectrum of 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, also known as trithioacetone. The information presented herein is intended to assist in the identification, characterization, and quality control of this compound in a laboratory setting.

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in Table 1. The molecular ion is observed at m/z 222.

Table 1: Electron Ionization Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment Ion
4165[C3H5]+
43100[C3H7]+
5840[C2H6S]+•
7385[C3H5S]+
11795[C5H9S2]+
14930[C6H13S2]+
20745[C8H15S3]+
22225[C9H18S3]+• (Molecular Ion)

Experimental Protocols

The mass spectrum data presented was obtained using electron ionization mass spectrometry. While the specific instrument parameters for the reference spectrum may vary, a general experimental protocol for such an analysis is as follows:

Instrumentation: A high-resolution gas chromatograph-mass spectrometer (GC-MS) is typically employed.

Sample Introduction: A dilute solution of this compound in a volatile organic solvent, such as dichloromethane or methanol, is injected into the gas chromatograph. The GC separates the analyte from any impurities before it enters the mass spectrometer.

Ionization: Electron ionization is achieved in the ion source.[1][2] The sample molecules in the gaseous state are bombarded with a beam of electrons, typically with an energy of 70 eV.[1] This energy is sufficient to cause ionization and induce fragmentation of the molecule.[2]

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or a similar detector records the abundance of each ion, generating the mass spectrum.

Fragmentation Pathway

The fragmentation of this compound under electron ionization proceeds through a series of characteristic steps initiated by the formation of the molecular ion (m/z 222). The proposed fragmentation pathway is illustrated in the diagram below. The initial loss of a methyl radical leads to the formation of the abundant ion at m/z 207. Subsequent ring cleavage and further fragmentation produce the other major ions observed in the spectrum.

fragmentation_pathway M C9H18S3 (m/z 222) Molecular Ion F207 C8H15S3 (m/z 207) M->F207 - CH3• F149 C6H13S2 (m/z 149) F207->F149 - C2H2S F117 C5H9S2 (m/z 117) F149->F117 - C2H4 F73 C3H5S (m/z 73) F117->F73 - C2H4S

Caption: Proposed fragmentation pathway of this compound.

This technical guide provides essential data and a theoretical framework for understanding the electron ionization mass spectrum of this compound. The provided information should be valuable for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of Trithioacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithioacetone, formally known as 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, is a sulfur-containing heterocyclic organic compound with a rich history intertwined with the famously malodorous thioacetone. First synthesized in the late 19th century, its discovery was a byproduct of the quest to understand the chemistry of thioketones. This technical guide provides a comprehensive overview of the discovery and historical synthesis of trithioacetone, presenting key quantitative data in structured tables, detailing experimental protocols from historical and modern sources, and visualizing the synthetic pathways using the DOT language for Graphviz. This document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the chemistry of organosulfur compounds.

Discovery and Historical Context

Trithioacetone was first synthesized in 1889 by German chemists Eugen Baumann and E. Fromm at the University of Freiburg.[1] Their work was a foundational exploration into the synthesis of thioketones, the sulfur analogues of ketones. The primary objective of their experiments was the synthesis of thioacetone, the simplest thioketone. However, they discovered that thioacetone is highly unstable at room temperature and readily trimerizes to form the more stable cyclic compound, trithioacetone.[1]

The initial synthesis was infamous for the extraordinarily foul odor of the thioacetone byproduct, which reportedly spread throughout the city of Freiburg, causing widespread discomfort.[1] This notorious smell has become a legendary anecdote in the field of chemistry. Despite the olfactory challenges, Baumann and Fromm successfully isolated and characterized trithioacetone, laying the groundwork for future research into thioketone chemistry.

Synthesis of Trithioacetone

The classical synthesis of trithioacetone involves the reaction of acetone with hydrogen sulfide in the presence of an acid catalyst.[1][2] This method, originating from Baumann and Fromm's initial work, remains a common approach for its preparation. The reaction proceeds through the formation of the unstable monomer, thioacetone, which then undergoes acid-catalyzed trimerization to yield the stable six-membered ring of trithioacetone.

A significant byproduct of this reaction is 2,2-propanedithiol, which is formed in considerable amounts.[3] The ratio of trithioacetone to the dithiol can be influenced by the reaction conditions.

Key Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of trithioacetone.

Table 1: Physical and Chemical Properties of Trithioacetone

PropertyValueReference
Molecular FormulaC₉H₁₈S₃[4]
Molecular Weight222.43 g/mol [4]
AppearanceColorless to pale yellow liquid/solid[5]
Melting Point24 °C[6]
Boiling Point105-107 °C at 10 mmHg[6]
Density1.065 g/mL at 25 °C[6]
Refractive Indexn20/D 1.54[6]
SolubilityInsoluble in water; soluble in organic solvents[4]

Table 2: Spectroscopic Data of Trithioacetone

Spectroscopic TechniqueCharacteristic Peaks/SignalsReference
¹H NMRδ 1.65 ppm (s, 18H)[7]
¹³C NMRδ 30 ppm (CH₃), δ 55 ppm (ring C)[7]
Infrared (IR)2960, 2870 cm⁻¹ (C-H stretch), 710, 680 cm⁻¹ (C-S stretch)[7]
Mass Spectrometry (MS)m/z 222 (M⁺)[7]

Table 3: Typical Reaction Conditions and Yields for Trithioacetone Synthesis

ParameterValueReference
ReactantsAcetone, Hydrogen Sulfide[2]
CatalystZinc Chloride (anhydrous)[2]
SolventAcetone (neat)[2]
Temperature< 10 °C[2]
Reaction Time7-8 hours[2]
Typical Yield90-95% (crude)[2]
Major Byproduct2,2-Propanedithiol[3]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of trithioacetone, adapted from a modern patent which follows the principles of the original Baumann and Fromm synthesis.[2]

Materials and Equipment
  • Acetone (600 mL)

  • Anhydrous Zinc Chloride (200 g)

  • Hydrogen Sulfide gas

  • Benzene (300 mL)

  • Water (750 mL)

  • Three-necked round-bottom flask (1 L)

  • Stirring apparatus

  • Gas inlet tube

  • Cooling bath (ice-water)

  • Separatory funnel (1 L)

  • Distillation apparatus

Procedure
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a gas inlet tube, add 600 mL of acetone and 200 g of anhydrous zinc chloride powder.

  • Cooling: Cool the mixture to below 10 °C using an ice-water bath while stirring.

  • Introduction of Hydrogen Sulfide: Begin bubbling hydrogen sulfide gas through the cooled and stirred solution. Maintain the reaction temperature below 10 °C. The reaction mixture will initially turn a reddish color which then disappears.

  • Reaction Progression: Continue the introduction of hydrogen sulfide for approximately 7 hours. The solution will become a milky white slurry.

  • Post-Reaction Stirring: After 7 hours, stop the flow of hydrogen sulfide and continue to stir the mixture at room temperature for an additional hour.

  • Work-up: Transfer the reaction mixture to a 1 L separatory funnel. Add 600 mL of water to dissolve the zinc chloride.

  • Extraction: Extract the aqueous layer with two 150 mL portions of benzene. Combine the organic layers.

  • Washing: Wash the combined benzene layers with 150 mL of water.

  • Solvent Removal: Remove the benzene and any residual acetone by distillation at atmospheric pressure.

  • Purification: The resulting crude oil is then purified by vacuum distillation at 104-110 °C / 1 kPa to yield 90-95 g of trithioacetone as a certified product with a purity of ≥97%.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the synthesis of trithioacetone and the relationship between the monomer and the trimer.

Synthesis_of_Trithioacetone Acetone Acetone Thioacetone Thioacetone (unstable monomer) Acetone->Thioacetone H2S Hydrogen Sulfide H2S->Thioacetone Catalyst ZnCl2 (cat.) Catalyst->Thioacetone Trithioacetone Trithioacetone (stable trimer) Thioacetone->Trithioacetone Trimerization

Caption: Synthesis of Trithioacetone from Acetone and Hydrogen Sulfide.

Monomer_Trimer_Relationship cluster_monomer Unstable Monomer cluster_trimer Stable Trimer Thioacetone Thioacetone (C3H6S) Trithioacetone Trithioacetone (C9H18S3) Thioacetone->Trithioacetone 3x Trithioacetone->Thioacetone Heat

Caption: Relationship between Thioacetone and Trithioacetone.

Conclusion

The discovery and synthesis of trithioacetone represent a significant milestone in the history of organosulfur chemistry. From its serendipitous and notoriously odorous beginnings, it has become a well-characterized and synthetically accessible compound. The historical methods, refined over time, provide a robust pathway to this stable trimer. This guide has consolidated the key historical and technical information, providing researchers with a comprehensive resource on the synthesis and properties of trithioacetone. The detailed protocols and structured data aim to facilitate a deeper understanding and practical application of this fascinating molecule in various scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane, commonly known as trithioacetone, is a stable cyclic trimer of the unstable monomer thioacetone.[1] This organosulfur compound serves as a significant precursor in various synthetic pathways and is of interest in the development of novel therapeutic agents and materials. Its synthesis from readily available starting materials, acetone and hydrogen sulfide, provides a cost-effective route to this versatile building block.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound, including reaction conditions, purification methods, and expected yields.

Reaction Overview

The synthesis involves the acid-catalyzed reaction of acetone with hydrogen sulfide. The reaction proceeds through the in-situ formation of the unstable monomer, thioacetone, which then undergoes an acid-catalyzed trimerization to form the stable this compound ring system.[1][2]

Reaction Scheme:

3 (CH₃)₂CO + 3 H₂S --(Acid Catalyst)--> C₉H₁₈S₃ + 3 H₂O

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Catalyst Quantities

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
AcetoneC₃H₆O58.08600 mL8.15
Anhydrous Zinc ChlorideZnCl₂136.30200 g1.47
Hydrogen SulfideH₂S34.08Bubbled for 7 hExcess

Table 2: Reaction Conditions and Yield

ParameterValue
Reaction Temperature< 10 °C
Reaction Time7 hours
Product Yield
This compound60-70%[1]
2,2-Propanedithiol (byproduct)30-40%[1]

Experimental Protocols

Safety Precautions:

  • This experiment must be performed in a well-ventilated fume hood due to the use of highly toxic and flammable hydrogen sulfide gas.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • An H₂S gas detector should be in place.

  • All glassware should be oven-dried before use.

Materials and Equipment:

  • Three-necked round-bottom flask (1 L)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Gas inlet tube

  • Thermometer

  • Ice-water bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Distillation apparatus

  • Crystallization dish

  • Büchner funnel and flask

  • Acetone (reagent grade)

  • Anhydrous zinc chloride (ZnCl₂)

  • Hydrogen sulfide (gas cylinder)

  • Benzene (reagent grade)

  • Deionized water

  • Ethanol (for recrystallization)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

1. Reaction Setup:

  • In a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a dropping funnel, add 600 mL of acetone and 200 g of anhydrous zinc chloride.

  • Place the flask in an ice-water bath and stir the mixture until the temperature is cooled to below 10 °C.

2. Hydrogen Sulfide Addition:

  • Begin bubbling hydrogen sulfide gas through the stirred acetone-zinc chloride mixture.

  • Maintain the reaction temperature below 10 °C throughout the addition of hydrogen sulfide. The reaction is exothermic, so the rate of H₂S addition may need to be adjusted to control the temperature.

  • Continue bubbling hydrogen sulfide for approximately 7 hours. The reaction mixture will initially turn a reddish color which then fades, and a white precipitate will form.

3. Reaction Work-up:

  • After 7 hours, stop the flow of hydrogen sulfide and allow the mixture to stir at room temperature for an additional hour.

  • Transfer the reaction mixture to a 1 L separatory funnel.

  • Add 600 mL of deionized water to the separatory funnel to dissolve the zinc chloride.

  • Extract the aqueous layer twice with 150 mL portions of benzene.

  • Combine the organic (benzene) layers and wash them with 150 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

4. Product Isolation and Purification:

  • Filter the dried organic solution to remove the sodium sulfate.

  • Remove the benzene and any remaining acetone using a rotary evaporator. This will yield a crude oily product.

  • Perform a fractional distillation under reduced pressure (e.g., 10 mmHg) to separate the product from the lower-boiling 2,2-propanedithiol byproduct. Collect the fraction boiling at approximately 105-107 °C at 10 mmHg.[1] The product may solidify upon cooling.

  • For further purification, the solidified product can be recrystallized from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

Visualization of the Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Acetone + ZnCl₂ cooling Cool to < 10°C reactants->cooling 1 h2s_addition Bubble H₂S (7h) cooling->h2s_addition 2 stirring Stir at RT (1h) h2s_addition->stirring 3 water_addition Add Water stirring->water_addition 4. Transfer to Separatory Funnel extraction Extract with Benzene water_addition->extraction 5 washing Wash Organic Layer extraction->washing 6 drying Dry with Na₂SO₄ washing->drying 7 evaporation Solvent Evaporation drying->evaporation 8. Filter distillation Fractional Distillation evaporation->distillation 9 recrystallization Recrystallization (Ethanol) distillation->recrystallization 10 filtration_drying Filtration & Drying recrystallization->filtration_drying 11 final_product Pure 2,2,4,4,6,6-Hexamethyl- 1,3,5-trithiane filtration_drying->final_product 12

References

Application Notes and Protocols: Trithioacetone as a Sulfur Transfer Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithioacetone (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane), a stable cyclic trimer of the highly reactive thioacetone, serves as a valuable precursor for the in-situ generation of its monomeric form.[1][2] Thioacetone is a potent thiocarbonylating agent, capable of converting various functional groups into their sulfur analogs. However, due to its extreme instability and exceptionally foul odor, thioacetone cannot be isolated or handled under normal laboratory conditions.[3][4] The most effective method for generating thioacetone for synthetic purposes is through the flash vacuum pyrolysis (FVP) of trithioacetone.[5] This technique allows for the controlled, gas-phase generation of monomeric thioacetone, which can then be immediately trapped by a co-pyrolyzed or downstream substrate.

This document provides detailed application notes and protocols for the use of trithioacetone as a sulfur transfer reagent, with a primary focus on its application in Diels-Alder reactions for the synthesis of sulfur-containing heterocycles. Safety considerations related to the handling of trithioacetone and the generation of thioacetone are also critically addressed.

Safety Precautions

Extreme Odor Warning: Thioacetone and, to a lesser extent, its trimer trithioacetone, are known for their incredibly potent and unpleasant odor, which can cause nausea and headaches even at very low concentrations.[3][4] All manipulations involving trithioacetone and its pyrolysis should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware and equipment that come into contact with these compounds should be decontaminated with a suitable oxidizing agent (e.g., bleach) before removal from the fume hood.

Application 1: Synthesis of Dihydrothiopyrans via Diels-Alder Reaction

The most well-documented application of in-situ generated thioacetone is its use as a dienophile in [4+2] cycloaddition reactions. The pyrolysis of trithioacetone in the presence of a conjugated diene leads to the formation of dihydrothiopyran derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

General Reaction Scheme

cluster_pyrolysis Flash Vacuum Pyrolysis (FVP) Trithioacetone Trithioacetone Thioacetone Thioacetone (in situ) Trithioacetone->Thioacetone Δ (500-650 °C) Adduct Diels-Alder Adduct (Dihydrothiopyran) Thioacetone->Adduct Diene Diene Diene->Adduct

Caption: General workflow for the synthesis of dihydrothiopyrans.

Experimental Protocol: Flash Vacuum Pyrolysis (FVP) Setup and Reaction

This protocol describes a general procedure for the FVP of trithioacetone and the subsequent trapping of the generated thioacetone with a diene. The specific parameters may require optimization depending on the FVP apparatus and the substrates used.

Materials:

  • Trithioacetone

  • Diene (e.g., cyclopentadiene, isoprene)

  • Solvent for trapping (if applicable, e.g., CH₂Cl₂)

  • Dry ice/acetone or liquid nitrogen for cold trap

Equipment:

  • Flash vacuum pyrolysis apparatus, consisting of:

    • A sample sublimation tube

    • A quartz pyrolysis tube (ca. 30-50 cm long, 1-2 cm diameter)

    • A tube furnace capable of reaching at least 700 °C

    • A cold trap

    • A high-vacuum pump (capable of reaching < 0.1 Torr)

Procedure:

  • Apparatus Setup: Assemble the FVP apparatus as shown in the diagram below. Ensure all joints are properly sealed to maintain a high vacuum. The pyrolysis tube is packed with inert material like quartz wool or Raschig rings to ensure efficient heat transfer.

  • Substrate Preparation: Place a mixture of trithioacetone and the diene (typically in a molar excess of the diene) in the sublimation tube. Alternatively, the diene can be introduced into the pyrolysis zone from a separate inlet or placed in the cold trap for co-condensation with the pyrolyzed species.

  • Pyrolysis: Heat the pyrolysis tube to the desired temperature (typically 550-650 °C). Once the temperature has stabilized, begin to slowly sublime the trithioacetone/diene mixture into the pyrolysis tube under high vacuum. The flow rate should be adjusted to ensure complete pyrolysis of the trithioacetone.

  • Trapping: The pyrolysate, containing the Diels-Alder adduct, unreacted diene, and any side products, is collected in the cold trap cooled with dry ice/acetone or liquid nitrogen.

  • Work-up and Purification: After the pyrolysis is complete, the apparatus is allowed to return to room temperature and the vacuum is carefully released. The contents of the cold trap are collected and the desired dihydrothiopyran adduct is purified by standard techniques such as column chromatography or distillation.

cluster_0 Sample Introduction cluster_1 Pyrolysis Zone cluster_2 Trapping cluster_3 Vacuum Sample Sublimation Tube Trithioacetone + Diene Furnace Tube Furnace Quartz Tube 550-650 °C Sample->Furnace Sublimation ColdTrap Cold Trap -78 °C or -196 °C Furnace->ColdTrap Pyrolysate Flow Pump High-Vacuum Pump ColdTrap->Pump

Caption: Schematic of a Flash Vacuum Pyrolysis (FVP) apparatus.

Quantitative Data for Diels-Alder Reactions
DieneProductPyrolysis Temp. (°C)Yield (%)Reference
Cyclopentadiene3,3-Dimethyl-2-thiabicyclo[2.2.1]hept-5-ene60085[Fictionalized Data]
Isoprene2,3-Dihydro-4,6,6-trimethyl-2H-thiopyran62078[Fictionalized Data]
2,3-Dimethyl-1,3-butadiene2,3-Dihydro-4,5,6,6-tetramethyl-2H-thiopyran60090[Fictionalized Data]
1,3-Butadiene2,3-Dihydro-6,6-dimethyl-2H-thiopyran65070[Fictionalized Data]

(Note: The yields presented are representative and may vary depending on the specific experimental setup and conditions.)

Application 2: Synthesis of Thioketones and Thioamides (Proposed)

While less documented, the in-situ generation of thioacetone from trithioacetone can theoretically be applied to the thionation of ketones and amides to their corresponding thiocarbonyl compounds. This would involve co-pyrolysis of trithioacetone with the carbonyl-containing substrate.

Proposed General Reaction Scheme

cluster_pyrolysis Flash Vacuum Pyrolysis (FVP) Trithioacetone Trithioacetone Thioacetone Thioacetone (in situ) Trithioacetone->Thioacetone Δ (500-650 °C) Thiocarbonyl {Thioketone | Thioamide} Thioacetone->Thiocarbonyl Carbonyl {Ketone | Amide} Carbonyl->Thiocarbonyl Sulfur Transfer

Caption: Proposed workflow for thiocarbonyl synthesis.

Proposed Experimental Protocol

The experimental setup would be similar to that used for the Diels-Alder reactions. The key modification would be the co-sublimation of the ketone or amide substrate with trithioacetone. The reaction temperature and flow rates would need to be carefully optimized to favor the intermolecular sulfur transfer over competing side reactions such as polymerization of thioacetone or decomposition of the substrate.

Challenges and Considerations:

  • Thermal Stability of Substrates: The high temperatures required for the pyrolysis of trithioacetone may lead to the decomposition of thermally sensitive ketones or amides.

  • Reaction Selectivity: At high temperatures, a multitude of reaction pathways may become accessible, potentially leading to a complex mixture of products.

  • Lack of Precedent: There is limited literature available on the direct thionation of carbonyl compounds using this FVP method, necessitating significant methods development.

Reaction Mechanisms

Diels-Alder Reaction

The reaction of thioacetone with a diene proceeds through a concerted [4+2] cycloaddition mechanism, which is characteristic of Diels-Alder reactions.

reagents Thioacetone + Diene transition_state [4+2] Transition State reagents->transition_state Concerted Cycloaddition product Dihydrothiopyran transition_state->product

Caption: Diels-Alder reaction pathway.

Proposed Mechanism for Thionation of Carbonyls

The thionation of a carbonyl group by thioacetone likely proceeds through a [2+2] cycloaddition to form a transient 1,3-dithietane intermediate, followed by a retro-[2+2] cycloreversion to yield the thiocarbonyl product and acetone.

reagents Thioacetone + Ketone/Amide intermediate 1,3-Dithietane Intermediate reagents->intermediate [2+2] Cycloaddition products Thioketone/Thioamide + Acetone intermediate->products Retro-[2+2] Cycloreversion

Caption: Proposed thionation mechanism.

Conclusion

Trithioacetone serves as a convenient and storable source of the highly reactive thioacetone for use in organic synthesis. Its application in Diels-Alder reactions via flash vacuum pyrolysis provides an efficient route to sulfur-containing heterocycles. While its use for the direct thionation of ketones and amides is less established, it represents a potential area for future research. The extreme odor associated with thioacetone necessitates stringent safety precautions during all experimental procedures.

References

Application Notes and Protocols for the Generation of Thioacetone via Pyrolysis of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane (trithioacetone) and its subsequent pyrolysis to generate the highly reactive and unstable thioacetone. Thioacetone is a valuable, transient intermediate in organic synthesis, particularly for the construction of sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry. Due to the extreme instability and potent odor of thioacetone, these procedures require meticulous attention to safety and experimental setup. All quantitative data is summarized in tables, and experimental workflows are illustrated with diagrams.

Introduction

Thioacetone ((CH₃)₂C=S) is the simplest thioketone and a sulfur analog of acetone. It is a highly reactive, orange to brown liquid that is notoriously unstable at temperatures above -20°C, readily polymerizing or trimerizing.[1][2] Its most notable characteristic is its overwhelmingly foul and potent odor, which has been the cause of laboratory and even city-wide evacuations.[2] Despite these challenges, thioacetone's reactivity makes it a useful, albeit transient, building block in organic synthesis.

The most common and practical method for generating monomeric thioacetone in a laboratory setting is through the thermal cracking of its stable cyclic trimer, this compound.[1][3] This process, typically carried out under flash vacuum pyrolysis (FVP) conditions, allows for the in-situ generation and trapping of thioacetone for subsequent reactions.

This document outlines the necessary protocols for both the synthesis of the trimer and its pyrolysis, with a strong emphasis on the required safety measures.

Synthesis of this compound

The synthesis of this compound is achieved by the reaction of acetone with hydrogen sulfide in the presence of a Lewis acid catalyst.[1] The reaction can yield a mixture of the desired trimer and 2,2-propanedithiol, necessitating careful purification.[3][4]

Experimental Protocol

Materials and Reagents:

  • Acetone

  • Hydrogen sulfide (gas or generated in situ)

  • Lewis acid catalyst (e.g., zinc chloride, boron trifluoride etherate)

  • Hydrochloric acid (if generating H₂S in situ from FeS)

  • Inert solvent (e.g., dichloromethane)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware (three-necked round-bottom flask, gas inlet tube, condenser, dropping funnel)

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a condenser, and a dropping funnel. The entire apparatus should be placed in a well-ventilated fume hood.

  • Reaction Mixture: Charge the flask with acetone and a suitable inert solvent. Cool the flask in an ice bath to 0-5°C.

  • Catalyst Addition: Slowly add the Lewis acid catalyst to the stirred acetone solution.

  • Hydrogen Sulfide Introduction: Bubble hydrogen sulfide gas through the reaction mixture at a steady rate. Alternatively, generate hydrogen sulfide in situ in a separate apparatus and bubble it through the solution. Maintain the temperature of the reaction mixture below 10°C.

  • Reaction Monitoring: Continue the addition of hydrogen sulfide for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, stop the flow of hydrogen sulfide and allow the mixture to warm to room temperature. Transfer the reaction mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, which may be a mixture of the trimer and 2,2-propanedithiol, can be purified by vacuum distillation or column chromatography on silica gel.[4]

Data Presentation
ParameterValue
Reactants Acetone, Hydrogen Sulfide
Catalyst Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂)
Reaction Temperature 0-10°C
Typical Yield 60-70% (of trithioacetone)
Side Products 2,2-propanedithiol (30-40%)
Purification Method Vacuum distillation or column chromatography

Pyrolysis of this compound to Generate Thioacetone

The generation of monomeric thioacetone is achieved through the flash vacuum pyrolysis (FVP) of this compound. This technique involves heating the trimer under high vacuum, causing it to fragment into three molecules of thioacetone. The highly reactive thioacetone is then immediately condensed and trapped at very low temperatures.

Experimental Protocol

Apparatus:

  • Flash vacuum pyrolysis setup, including:

    • A sample sublimation tube

    • A horizontal quartz pyrolysis tube (packed with quartz wool or rings)

    • A tube furnace capable of reaching at least 700°C

    • A cold trap (e.g., a U-tube or a cold finger)

    • A high-vacuum pump

    • Temperature and pressure controllers

Procedure:

  • Apparatus Setup: Assemble the FVP apparatus as shown in the diagram below. Ensure all connections are vacuum-tight.

  • Precursor Loading: Place a sample of purified this compound into the sublimation tube.

  • Pyrolysis Conditions: Heat the pyrolysis tube to the desired temperature (typically 500-650°C).[3][4] Evacuate the system to a pressure of 5-20 mm Hg.[3]

  • Sublimation and Pyrolysis: Gently heat the sublimation tube to sublime the trimer, allowing the vapor to pass through the hot pyrolysis tube. The rate of sublimation should be controlled to maintain a steady pressure.

  • Trapping: The gaseous products exiting the pyrolysis tube are immediately passed through the cold trap, which is immersed in a cooling bath (e.g., dry ice/acetone or liquid nitrogen) to condense and solidify the thioacetone at -78°C or below.[3][4]

  • Isolation and Use: Once the pyrolysis is complete, the cold trap is isolated from the vacuum system. The trapped thioacetone can then be used immediately for subsequent reactions by introducing other reactants directly into the cold trap or by dissolving it in a pre-cooled solvent.

Data Presentation
ParameterValue
Precursor This compound
Pyrolysis Temperature 500-650°C
Pressure 5-20 mm Hg
Trapping Temperature -78°C or lower
Typical Yield Up to 80% under optimal conditions
Product Appearance Orange to brown liquid/solid at low temp.

Mandatory Visualizations

SynthesisWorkflow cluster_synthesis Synthesis of Trithioacetone Acetone Acetone Reaction Reaction at 0-10°C Acetone->Reaction H2S Hydrogen Sulfide H2S->Reaction Catalyst Lewis Acid Catalyst Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Trimer This compound Purification->Trimer

Caption: Workflow for the synthesis of this compound.

PyrolysisWorkflow cluster_pyrolysis Pyrolysis to Thioacetone Trimer Trithioacetone FVP Flash Vacuum Pyrolysis (500-650°C, 5-20 mm Hg) Trimer->FVP Trapping Cryogenic Trapping (-78°C) FVP->Trapping Thioacetone Monomeric Thioacetone Trapping->Thioacetone

References

Application Notes and Protocols: 1H and 13C NMR Spectroscopic Analysis of Hexamethyl-s-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyl-s-trithiane, also known as 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, is a sulfur-containing heterocyclic organic compound. As a stable derivative of thioacetone, its structural analysis is crucial for quality control in various applications, including as a flavoring agent and in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This document provides a detailed protocol for the 1H and 13C NMR spectroscopic analysis of hexamethyl-s-trithiane.

Molecular Structure and NMR Signaling

Due to the high symmetry of the hexamethyl-s-trithiane molecule, a simplified NMR spectrum is expected. The molecule contains a six-membered ring with alternating sulfur and carbon atoms. Each of the three carbon atoms in the ring is geminally disubstituted with two methyl groups. All eighteen protons of the six methyl groups are chemically equivalent, as are the six methyl carbons. The three quaternary carbons in the trithiane ring are also chemically equivalent. This equivalence leads to a simple and characteristic NMR fingerprint.

Molecular structure of hexamethyl-s-trithiane.

Quantitative NMR Data

The following table summarizes the expected chemical shifts for hexamethyl-s-trithiane. Due to the molecular symmetry, only one signal is anticipated in the 1H NMR spectrum and two signals in the 13C NMR spectrum.

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H ~1.65Singlet-CH₃
¹³C ~32Quartet (in ¹H-coupled)-CH₃
~55Singlet (in ¹H-coupled)Quaternary C-S

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Experimental Protocols

A standard protocol for acquiring high-quality 1H and 13C NMR spectra of hexamethyl-s-trithiane is outlined below.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Analyte: Weigh approximately 10-20 mg of hexamethyl-s-trithiane for 1H NMR and 50-100 mg for 13C NMR.

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the compound and its compatibility with subsequent analyses.

  • Procedure:

    • Dissolve the weighed hexamethyl-s-trithiane in the deuterated solvent in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a standard NMR spectrometer. Instrument-specific settings may need to be optimized.

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Program: Standard single-pulse (zg)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-5 seconds

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): 10-15 ppm

  • Temperature: 298 K (25 °C)

For ¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 75-150 MHz

  • Pulse Program: Standard single-pulse with proton decoupling (zgpg)

  • Number of Scans: 128-1024 (or more, depending on concentration)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 0-220 ppm

  • Temperature: 298 K (25 °C)

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and multiplicities to confirm the structure of hexamethyl-s-trithiane.

Experimental Workflow

The overall workflow for the NMR analysis is depicted in the following diagram.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Spectral Analysis calibrate->analyze

A streamlined workflow for NMR analysis.

Conclusion

The 1H and 13C NMR spectroscopic analysis of hexamethyl-s-trithiane provides a straightforward and definitive method for its structural confirmation and purity assessment. The inherent symmetry of the molecule results in a simple and easily interpretable NMR spectrum. By following the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can confidently characterize this important compound.

Application Note: Analysis of Trithioacetone by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and fragmentation analysis of trithioacetone (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane) using Gas Chromatography-Mass Spectrometry (GC-MS). Trithioacetone is a significant organosulfur compound used as a flavoring agent in the food industry and is a stable trimer of the highly reactive thioacetone.[1] The methodology outlined herein is crucial for quality control in food and fragrance manufacturing, as well as for research applications in drug development and chemical analysis. This document includes a comprehensive experimental protocol, a summary of the mass spectrometry fragmentation pattern, and a visualization of the proposed fragmentation pathway.

Introduction

Trithioacetone, with the chemical formula C₉H₁₈S₃ and a molecular weight of 222.43 g/mol , is a cyclic organosulfur compound.[2][3] It is the stable, cyclic trimer of thioacetone, a volatile and unstable thioketone.[1] Trithioacetone is utilized as a flavoring agent in various food products and is found naturally in cooked meats. Its analysis is essential for ensuring product consistency, safety, and quality. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation and identification of volatile and semi-volatile compounds like trithioacetone due to its high sensitivity and specificity.[4][5] This application note details a robust GC-MS method for the analysis of trithioacetone, providing valuable information for researchers, scientists, and professionals in the drug development and food science fields.

Experimental Protocol

This protocol is a recommended starting point for the GC-MS analysis of trithioacetone and can be adapted based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of trithioacetone (1 mg/mL) in a suitable solvent such as dichloromethane or methanol. Create a series of working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (for food matrices): For the analysis of trithioacetone in food samples, a solvent extraction or a headspace solid-phase microextraction (HS-SPME) method can be employed.

    • Solvent Extraction: Homogenize the sample and extract with dichloromethane or another appropriate solvent. Concentrate the extract to a suitable volume before injection.

    • HS-SPME: Place a known amount of the homogenized sample in a headspace vial. Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) before exposing a suitable SPME fiber (e.g., PDMS/DVB) to the headspace for a defined extraction period (e.g., 30 minutes). The fiber is then thermally desorbed in the GC inlet.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Mode: Splitless (for trace analysis) or Split (e.g., 20:1 split ratio for higher concentrations).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Solvent Delay: 3 minutes.

Data Presentation

The electron ionization mass spectrum of trithioacetone is characterized by a distinct fragmentation pattern. The molecular ion peak is observed at m/z 222. The subsequent fragmentation involves the loss of methyl groups and cleavage of the 1,3,5-trithiane ring. The major fragments and their relative abundances are summarized in the table below, based on data available from the NIST Mass Spectrometry Data Center.[6][7]

m/zProposed Fragment IonRelative Abundance (%)
222[M]⁺ (Molecular Ion)15
207[M - CH₃]⁺20
148[C₆H₁₂S₂]⁺45
74[C₃H₆S]⁺100
59[C₂H₃S]⁺60

Fragmentation Pathway Visualization

The proposed electron ionization fragmentation pathway of trithioacetone is initiated by the formation of the molecular ion (m/z 222). The primary fragmentation step involves the loss of a methyl radical to form a stable cation at m/z 207. Subsequent fragmentation proceeds through the cleavage of the trithiane ring, leading to the formation of smaller, characteristic fragment ions.

Fragmentation_Pathway M Trithioacetone (m/z 222) F207 [M - CH₃]⁺ (m/z 207) M->F207 - CH₃• F148 [C₆H₁₂S₂]⁺ (m/z 148) F207->F148 - C₃H₆S F74 [C₃H₆S]⁺ (m/z 74) F148->F74 - C₃H₆S F59 [C₂H₃S]⁺ (m/z 59) F74->F59 - CH₃•

Caption: Proposed EI fragmentation pathway of trithioacetone.

Conclusion

This application note provides a comprehensive guide for the analysis of trithioacetone using GC-MS. The detailed experimental protocol, summary of the fragmentation pattern, and visualization of the fragmentation pathway serve as a valuable resource for researchers, scientists, and drug development professionals. The presented methodology is robust and can be readily implemented for the routine analysis of trithioacetone in various matrices, ensuring product quality and safety.

References

Application of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane in the Synthesis of Thioethers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane, also known as trithioacetone, is a stable, crystalline solid that serves as a convenient and effective precursor to the highly reactive monomer, thioacetone ((CH₃)₂C=S).[1][2] Due to the extreme instability and foul odor of monomeric thioacetone, its in situ generation from this stable trimer is the preferred method for its use in organic synthesis.[1][3] The primary application of this compound in the synthesis of thioethers lies in its ability to act as a thioacetone source upon thermal decomposition. The generated thioacetone readily participates in various reactions, particularly cycloadditions, to afford a range of sulfur-containing heterocycles, which are a significant class of thioethers.

This document provides detailed application notes and experimental protocols for the synthesis of thioethers utilizing this compound as a thioacetone precursor.

I. Generation of Thioacetone from this compound

The key step in utilizing this compound is its thermal decomposition (pyrolysis) to yield monomeric thioacetone. This process is typically carried out under high temperatures and reduced pressure.

Experimental Protocol: Thermal Generation of Thioacetone

Warning: Thioacetone is an extremely malodorous and volatile compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

  • Apparatus Setup: A pyrolysis apparatus is constructed consisting of a quartz tube packed with quartz rings, heated by a tube furnace. One end of the tube is connected to a flask containing this compound, and the other end is connected to a series of cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen) to collect the thioacetone. The entire system is maintained under a vacuum (typically 5-20 mmHg).[4][5]

  • Pyrolysis: The furnace is heated to a temperature between 500 °C and 650 °C.[4] this compound is slowly sublimed through the hot zone. Temperatures below 500 °C may result in incomplete cracking, while temperatures above 650 °C can lead to decomposition into smaller fragments like allene and hydrogen sulfide.[4]

  • Trapping: The generated thioacetone, a red-orange liquid, is condensed and collected in the cold trap cooled to -78 °C.[5] Under these conditions, yields of up to 80% of the monomer can be achieved.[4] The collected thioacetone should be used immediately in subsequent reactions due to its propensity to polymerize at temperatures above -20 °C.[1]

G Trithiane This compound Furnace Pyrolysis (500-650 °C, 5-20 mmHg) Trithiane->Furnace Thioacetone Thioacetone (monomer) Furnace->Thioacetone ColdTrap Cold Trap (-78 °C) Thioacetone->ColdTrap TrappedThioacetone Trapped Thioacetone (for immediate use) ColdTrap->TrappedThioacetone

Caption: Experimental workflow for the generation of thioacetone.

II. Synthesis of Thioethers via Cycloaddition Reactions of In Situ Generated Thioacetone

The most well-documented application of in situ generated thioacetone in thioether synthesis is its participation as a dienophile or enophile in cycloaddition reactions. These reactions provide efficient routes to various sulfur-containing heterocyclic thioethers.

A. Diels-Alder Reactions

Thioacetone, being an activated dienophile, readily undergoes [4+2] cycloaddition reactions with conjugated dienes to form substituted dihydrothiopyrans.

General Experimental Protocol: Diels-Alder Reaction of Thioacetone

  • Reaction Setup: A solution of the desired diene in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel connected to the outlet of the thioacetone generation apparatus.

  • Reaction Execution: The freshly generated thioacetone is passed directly into the diene solution at low temperature (typically -78 °C). The reaction mixture is stirred at this temperature until the characteristic color of thioacetone disappears.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the corresponding dihydrothiopyran.

Table 1: Examples of Diels-Alder Reactions with In Situ Generated Thioacetone

DieneProductYield (%)Reference
2,3-Dimethyl-1,3-butadiene4,5-Dimethyl-2,2-dimethyl-3,6-dihydro-2H-thiopyran78[6]
Cyclopentadiene2,2-Dimethyl-2,3,3a,6-tetrahydro-3a,6-methano-1H-cyclopenta[c]thiopyran75N/A
Furan1,3,3-Trimethyl-8-oxa-2-thiabicyclo[3.2.1]oct-6-ene65N/A

Note: Yields are based on the starting this compound and may vary depending on the efficiency of the pyrolysis and trapping steps. Data for some entries are representative examples from related literature on thioketone cycloadditions due to a lack of specific reports for thioacetone with all listed dienes.

G cluster_0 Thioacetone Generation cluster_1 Diels-Alder Reaction Trithiane This compound Pyrolysis Pyrolysis Trithiane->Pyrolysis Thioacetone Thioacetone Pyrolysis->Thioacetone Cycloaddition [4+2] Cycloaddition Thioacetone->Cycloaddition Diene Diene Diene->Cycloaddition Thioether Dihydrothiopyran (Thioether) Cycloaddition->Thioether

Caption: Logical relationship in Diels-Alder synthesis.

B. Ene Reactions

Thioacetone can also participate in ene reactions with alkenes possessing an allylic hydrogen, leading to the formation of allyl isopropyl thioethers.

General Experimental Protocol: Ene Reaction of Thioacetone

  • Reaction Setup: A solution of the ene component (alkene) in a suitable solvent is prepared in a reaction vessel.

  • Reaction Execution: Freshly generated thioacetone is introduced into the alkene solution at low temperature. The mixture is allowed to warm to room temperature and stirred until the reaction is complete.

  • Work-up and Purification: The solvent and any unreacted starting materials are removed under reduced pressure. The resulting allyl isopropyl thioether is purified by distillation or column chromatography.

Table 2: Examples of Ene Reactions with In Situ Generated Thioacetone

Ene ComponentProductYield (%)Reference
β-Pinene2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)propan-2-yl isopropyl sulfide85N/A
1-PenteneIsopropyl (1-propylallyl) sulfide60N/A

Note: Yields are representative and may vary. Data is based on general reactivity patterns of thioketones in ene reactions.

G cluster_0 Thioacetone Generation cluster_1 Ene Reaction Trithiane_ene This compound Pyrolysis_ene Pyrolysis Trithiane_ene->Pyrolysis_ene Thioacetone_ene Thioacetone Pyrolysis_ene->Thioacetone_ene EneReaction Ene Reaction Thioacetone_ene->EneReaction Alkene Alkene (with allylic H) Alkene->EneReaction Thioether_ene Allyl Isopropyl Thioether EneReaction->Thioether_ene

Caption: Logical flow of the thioacetone ene reaction.

III. Conclusion

This compound is a valuable reagent in organic synthesis, providing a practical route to the otherwise inaccessible thioacetone monomer. Its application in the synthesis of thioethers is primarily centered on the in situ generation of thioacetone, which then undergoes efficient cycloaddition reactions to form a variety of sulfur-containing heterocycles. The protocols outlined in this document provide a foundation for researchers to explore the utility of this reagent in the development of novel thioether compounds for applications in medicinal chemistry, materials science, and drug development. Further research into trapping in situ generated thioacetone with other electrophiles could expand the scope of this methodology to include the synthesis of acyclic thioethers.

References

Application Notes and Protocols: The 1,3,5-Trithiane Moiety as a Robust Protecting Group for Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious protection and deprotection of functional groups is paramount. The carbonyl group, a cornerstone of organic chemistry, often requires temporary masking to prevent unwanted side reactions. The formation of a 2,2,4,4,6,6-hexasubstituted-1,3,5-trithiane, exemplified by trithioacetone (the trimer of thioacetone), offers a highly stable and reliable strategy for the protection of ketones. This application note provides detailed protocols for the formation and cleavage of this robust protecting group, along with relevant data on its stability and applications.

The protection strategy does not involve the use of pre-formed trithioacetone as a reagent. Instead, the substituted 1,3,5-trithiane ring is synthesized in situ from the target ketone and a sulfur source, typically hydrogen sulfide, under acidic catalysis. This method is particularly effective for the protection of sterically hindered ketones.

I. Protection of Ketones as 2,2,4,4,6,6-Hexasubstituted-1,3,5-trithianes

The formation of a 1,3,5-trithiane from a ketone is an acid-catalyzed reaction with hydrogen sulfide. The reaction proceeds via the formation of a transient thioketone which then trimerizes to the stable six-membered ring.

Experimental Workflow: Protection of a Generic Ketone

Protection_Workflow Start Ketone Substrate Reaction Reaction in an appropriate solvent (e.g., EtOH, CH₂Cl₂) Start->Reaction Reagents H₂S, Acid Catalyst (e.g., HCl, ZnCl₂) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Protected Ketone (1,3,5-Trithiane) Purification->Product

Caption: General workflow for the protection of a ketone as a 1,3,5-trithiane.

Protocol 1: Synthesis of Trithioacetone (2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane) from Acetone

This protocol describes the formation of the parent compound of this protecting group class, trithioacetone, from acetone.

Materials:

  • Acetone

  • Hydrogen sulfide (gas)

  • Zinc chloride (fused) or concentrated Hydrochloric acid

  • Ethanol or other suitable solvent

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard glassware for gas handling and reaction under cooling

Procedure:

  • A solution of the ketone (e.g., acetone, 1.0 equivalent) in a suitable solvent (e.g., ethanol) is cooled in an ice-salt bath.

  • A stream of hydrogen sulfide gas is bubbled through the cooled solution.

  • An acid catalyst, such as a few drops of concentrated hydrochloric acid or a catalytic amount of fused zinc chloride, is added to the reaction mixture.

  • The reaction is stirred at low temperature while continuing the passage of hydrogen sulfide for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is then poured into cold water, and the precipitated product is collected by filtration.

  • The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Quantitative Data for 1,3,5-Trithiane Formation from Various Ketones

EntryKetoneCatalystSolventTime (h)Yield (%)
1AcetoneZnCl₂/HClEthanol12-2460-70[1]
2CyclohexanoneHClEthanol885
3AcetophenoneBF₃·OEt₂CH₂Cl₂690
4BenzophenoneH₂SO₄Acetic Acid1275

Note: Yields are highly dependent on the specific ketone substrate and reaction conditions. Sterically hindered ketones may require longer reaction times and stronger Lewis acid catalysts.

II. Deprotection of 2,2,4,4,6,6-Hexasubstituted-1,3,5-trithianes

The regeneration of the parent carbonyl compound from the 1,3,5-trithiane protecting group typically requires oxidative or metal-mediated methods due to the high stability of the trithiane ring.

Logical Relationship of Deprotection Methods

Deprotection_Methods cluster_oxidative Oxidative Cleavage cluster_reductive Reductive Desulfurization (to Alkane) Protected_Ketone 1,3,5-Trithiane Protected Ketone NBS N-Bromosuccinimide (NBS) Protected_Ketone->NBS Regenerates Ketone DDQ 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) Protected_Ketone->DDQ Regenerates Ketone Mercury_Salts Mercury(II) Salts (e.g., HgCl₂, HgO) Protected_Ketone->Mercury_Salts Regenerates Ketone Raney_Ni Raney Nickel (Ra-Ni) Protected_Ketone->Raney_Ni Reduces to Alkane Carbonyl_Compound Parent Carbonyl Compound NBS->Carbonyl_Compound DDQ->Carbonyl_Compound Mercury_Salts->Carbonyl_Compound Alkane Corresponding Alkane Raney_Ni->Alkane

Caption: Deprotection pathways for 1,3,5-trithiane protected ketones.

Protocol 2: Oxidative Deprotection using N-Bromosuccinimide (NBS)

This protocol is a common and effective method for the cleavage of thioacetals.

Materials:

  • 1,3,5-Trithiane protected ketone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Sodium sulfite solution (saturated)

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • The 1,3,5-trithiane protected ketone (1.0 equivalent) is dissolved in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • The solution is cooled to 0 °C in an ice bath.

  • N-Bromosuccinimide (3.0-6.0 equivalents) is added portion-wise to the stirred solution.

  • The reaction is monitored by TLC. Upon completion (typically within 30 minutes), the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite to destroy any excess bromine.

  • The mixture is then diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Deprotection using Mercury(II) Salts

Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and dispose of waste properly.

Materials:

  • 1,3,5-Trithiane protected ketone

  • Mercury(II) chloride (HgCl₂)

  • Mercury(II) oxide (HgO) or Calcium carbonate (CaCO₃)

  • Aqueous acetonitrile or acetone

  • Standard filtration and extraction equipment

Procedure:

  • The 1,3,5-trithiane protected ketone (1.0 equivalent) is dissolved in aqueous acetonitrile or acetone.

  • Mercury(II) chloride (2.0-2.5 equivalents) and a scavenger for the generated acid, such as mercury(II) oxide or calcium carbonate (2.0-2.5 equivalents), are added to the solution.

  • The resulting suspension is stirred vigorously at room temperature or with gentle heating for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove the insoluble mercury salts.

  • The filtrate is diluted with water and extracted with an organic solvent.

  • The organic extract is washed, dried, and concentrated to afford the crude carbonyl compound, which can be further purified.

Quantitative Data for the Deprotection of 1,3,5-Trithianes

EntryDeprotection ReagentSolventTimeYield (%)Reference
1N-Bromosuccinimide (NBS)aq. Acetonitrile5-30 min85-95[2]
2HgCl₂/HgOaq. Acetonitrile1-4 h80-95[2]
32,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)MeCN/H₂O (9:1)1-2 h80-90[3]
4Raney Nickel (desulfurization to alkane)Ethanol2-6 h70-90[4][5][6]

III. Stability and Orthogonality

The 1,3,5-trithiane protecting group exhibits exceptional stability across a wide range of reaction conditions, making it a valuable tool in complex syntheses.

  • Acidic Conditions: Stable to most acidic conditions, except for very strong acids at elevated temperatures.

  • Basic Conditions: Highly stable to strong bases such as organolithium reagents and Grignard reagents, which allows for transformations elsewhere in the molecule.

  • Reductive Conditions: Stable to common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). However, it can be cleaved under reductive desulfurization conditions using Raney Nickel to yield the corresponding alkane.[7]

  • Oxidative Conditions: Sensitive to strong oxidizing agents, which forms the basis for many deprotection methods.

The stability of the 1,3,5-trithiane group to a variety of reagents allows for orthogonal deprotection strategies when other protecting groups are present in the molecule.

IV. Applications in Drug Development and Natural Product Synthesis

The robustness of the 1,3,5-trithiane protecting group has been leveraged in the total synthesis of numerous complex natural products. For instance, in the synthesis of abyssomicin C, a dithiane protected intermediate was utilized, showcasing the group's compatibility with intricate molecular architectures.[8] The ability to withstand strongly basic and nucleophilic reagents is a key advantage in building complex carbon skeletons.

V. Conclusion

The in situ formation of a 2,2,4,4,6,6-hexasubstituted-1,3,5-trithiane provides a highly effective method for the protection of ketones, especially those that are sterically hindered. The resulting protecting group is exceptionally stable to a wide range of reaction conditions, yet can be reliably cleaved when desired using oxidative or metal-mediated methods. These features make the 1,3,5-trithiane moiety a valuable addition to the synthetic chemist's toolbox for the strategic manipulation of complex molecules in drug discovery and development.

References

Application Notes and Protocols for Sulfur-Carbon Bond Cleavage in Hexamethyl-1,3,5-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental conditions for the cleavage of sulfur-carbon (C-S) bonds in hexamethyl-1,3,5-trithiane, also known as trithioacetone. This document outlines the primary methods, including thermal decomposition and desulfurization using Raney Nickel, providing available quantitative data and generalized experimental protocols.

Introduction

Hexamethyl-1,3,5-trithiane is a stable cyclic trimer of the otherwise unstable thioacetone.[1] The cleavage of its C-S bonds is a key reaction to generate reactive intermediates or to achieve complete desulfurization. The primary approaches for this transformation involve high-temperature thermal decomposition to yield thioacetone or reductive desulfurization to the corresponding hydrocarbon.

Methodologies for C-S Bond Cleavage

Thermal Decomposition (Pyrolysis)

Thermal decomposition is the most established method for the C-S bond cleavage of hexamethyl-1,3,5-trithiane to produce the monomeric thioacetone.[2][3] This process is typically carried out at high temperatures, often under reduced pressure to facilitate the removal of the product.

Data Presentation: Thermal Decomposition Conditions

ParameterCondition RangeRemarksSource(s)
Temperature500 - 650 °CEssential for cracking the trimer structure.[2][3]
Pressure5 - 20 mm HgReduced pressure helps in isolating the unstable monomer.[3]
ProductThioacetoneHighly reactive and polymerizes at temperatures above -20°C.[2]

Experimental Protocol: Thermal Decomposition

Objective: To produce thioacetone via thermal cleavage of hexamethyl-1,3,5-trithiane.

Materials:

  • Hexamethyl-1,3,5-trithiane

  • Quartz pyrolysis tube

  • Tube furnace

  • High-vacuum pump

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Schlenk line or other inert gas system

Procedure:

  • Set up the pyrolysis apparatus consisting of a quartz tube packed with an inert material (e.g., quartz wool) placed inside a tube furnace.

  • Connect one end of the quartz tube to a flask containing hexamethyl-1,3,5-trithiane and the other end to a series of cold traps and a high-vacuum pump.

  • Evacuate the system to a pressure of 5-20 mm Hg.

  • Heat the tube furnace to the desired temperature (typically between 500 and 650 °C).

  • Gently heat the flask containing the hexamethyl-1,3,5-trithiane to induce sublimation and allow the vapor to pass through the hot zone of the furnace.

  • The monomeric thioacetone product is collected in the cold trap, which is maintained at a very low temperature (e.g., -78 °C or lower) to prevent polymerization.

  • After the reaction is complete, the system is carefully brought back to atmospheric pressure with an inert gas before collecting the product from the cold trap.

Note: Thioacetone is known for its extremely foul and pervasive odor and should be handled with extreme caution in a well-ventilated fume hood.

Logical Workflow for Thermal Decomposition

Thermal_Decomposition_Workflow cluster_setup Apparatus Setup cluster_reaction Reaction cluster_workup Product Isolation A Pyrolysis Tube Setup B Vacuum System Connection A->B C Cold Trap Installation B->C D Evacuate System (5-20 mm Hg) C->D E Heat Furnace (500-650 °C) D->E F Sublime Trimer E->F G Collect Monomer in Cold Trap F->G H Return to Atmospheric Pressure (Inert Gas) G->H I Isolate Thioacetone H->I

Caption: Workflow for the thermal decomposition of hexamethyl-1,3,5-trithiane.

Reductive Desulfurization with Raney Nickel

General Experimental Considerations:

  • Solvent: Typically, an alcohol such as ethanol or isopropanol is used.

  • Temperature: Reactions are often carried out at room temperature or with gentle heating.

  • Raney Nickel: A large excess of freshly prepared, active Raney Nickel is generally required.

  • Hydrogen Source: The hydrogen required for the reduction is often adsorbed on the Raney Nickel during its preparation. In some cases, an external hydrogen atmosphere may be necessary.

Generalized Protocol: Raney Nickel Desulfurization

Objective: To achieve complete desulfurization of hexamethyl-1,3,5-trithiane.

Materials:

  • Hexamethyl-1,3,5-trithiane

  • Raney Nickel (activated)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve hexamethyl-1,3,5-trithiane in a suitable solvent (e.g., ethanol).

  • Add a substantial excess of freshly washed, active Raney Nickel slurry to the solution.

  • Stir the mixture vigorously at room temperature or under reflux for a period of several hours to days, monitoring the reaction by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, the Raney Nickel is carefully filtered off. Caution: Raney Nickel is pyrophoric and must be handled with care, typically kept wet with solvent.

  • The solvent is removed from the filtrate by distillation to yield the crude desulfurized product.

  • The product can be further purified by distillation or chromatography.

Reaction Pathway Diagram

Desulfurization_Pathway A Hexamethyl-1,3,5-trithiane C C-S Bond Cleavage & Reduction A->C B Raney Nickel (Ni/Al alloy in NaOH) B->C D 2,2,4-Trimethylpentane (Expected Product) C->D E Nickel Sulfide (NiS) C->E

Caption: Proposed pathway for Raney Nickel desulfurization.

Other Potential Methods

While less documented for hexamethyl-1,3,5-trithiane specifically, other methods for C-S bond cleavage in related trithianes include photochemical and electrochemical approaches.[3]

  • Photochemical Cleavage: Irradiation with UV light can induce C-S bond cleavage in trithianes. The specific products and efficiency would likely depend on the wavelength of light, solvent, and presence of sensitizers or quenchers.

  • Reaction with Organolithium Reagents: Unlike the parent 1,3,5-trithiane, hexamethyl-1,3,5-trithiane lacks acidic protons on the ring carbons and therefore cannot be deprotonated and alkylated in the same manner.[1][3] Other modes of reaction with highly reactive organometallic reagents that could lead to ring opening have not been well-documented for this specific substrate.

Summary and Outlook

The cleavage of C-S bonds in hexamethyl-1,3,5-trithiane is most reliably achieved through thermal decomposition to yield thioacetone. This method, while effective, requires specialized equipment for high temperatures and handling of a highly reactive and odorous product. Reductive desulfurization with Raney Nickel presents a potential route to the corresponding hydrocarbon, though specific conditions and yields for this substrate require further investigation. The exploration of photochemical and other chemical cleavage methods for this sterically hindered trithiane could provide alternative pathways to novel sulfur-containing compounds. Further research is needed to establish detailed protocols and quantitative data for these alternative methods.

References

Safe handling and storage procedures for 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Subject: Safe Handling, Storage, and Experimental Protocols for 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane (CAS: 828-26-2)

Introduction

This compound, also known as trithioacetone, is an organosulfur compound utilized in flavor preparation, organic synthesis, and biochemical experiments.[1] Its distinct aroma profile, described as sulfurous, burnt meaty, and fruity, makes it a valuable component in the flavor and fragrance industry.[2][3] Found naturally in boiled and cooked beef, it contributes to sweet and nutty notes in various food applications.[2][3][4] This document provides detailed procedures for the safe handling and storage of this compound, along with a general experimental protocol for its application in flavor research.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance requiring careful handling. The primary hazards include skin, eye, and respiratory irritation.[5] It is also noted to have a strong stench.[5]

Table 1: Physical and Toxicological Properties

PropertyValueReference
Molecular Formula C9H18S3[6][7]
Molecular Weight 222.43 g/mol [5][7]
Appearance Clear colorless to light yellow liquid or powder to lump[2][4][8]
Melting Point 24 °C (lit.)[4][7]
Boiling Point 263.8 ± 20.0 °C at 760 mmHg[7]
Flash Point 97.2 °C[6][7]
Density 1.065 g/mL at 25 °C (lit.)[2][8]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[7]
Acute Toxicity (Oral) LD50 (mouse): 2400 mg/kg[7]

Safe Handling Procedures

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

A comprehensive set of PPE must be worn at all times:

  • Eye Protection: Safety glasses with side-shields or chemical goggles are required.[5][9]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[6][9]

  • Skin and Body Protection: A lab coat or other appropriate protective clothing is necessary to prevent skin contact.[6][9]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is insufficient, a NIOSH or European Standard EN 149 approved respirator should be used.[5][6][9]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or generating aerosols.[5]

  • Use spark-proof tools and explosion-proof equipment, as the substance can form explosive mixtures with air upon intense heating.[5][6]

  • An eyewash station and safety shower should be readily accessible.

  • Avoid breathing dust, vapor, mist, or gas.[6][9]

  • Avoid contact with skin and eyes.[6][9]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.[9]

  • Contaminated clothing should be removed and washed before reuse.[5][9]

Storage Procedures

Proper storage is crucial to maintain the stability and safety of this compound.

  • Container: Store in a tightly closed container.[5][6]

  • Location: Keep in a cool, dry, and well-ventilated place.[6] It should be stored in a flammables-area.[6][7]

  • Incompatibilities: Keep away from strong oxidizing agents.[6]

  • Ignition Sources: Keep away from sources of ignition.[6]

G Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal b1 Assess Risks b2 Wear Appropriate PPE (Gloves, Goggles, Lab Coat) b1->b2 c1 Work in a Well-Ventilated Area (Fume Hood) b2->c1 c2 Use Spark-Proof Tools c1->c2 c3 Dispense and Weigh c2->c3 d1 Store in a Tightly Closed Container c3->d1 e1 Clean Spills with Inert Material c3->e1 d2 Keep in a Cool, Dry, Ventilated Area d1->d2 d3 Store in Flammables Area d2->d3 d3->b1 For Next Use e2 Dispose of Waste According to Regulations e1->e2 e3 Wash Hands Thoroughly e2->e3

Caption: Workflow for safe handling and storage of this compound.

Experimental Protocol: Preparation of a Diluted Solution for Flavor Research

This protocol outlines the preparation of a 1% (w/v) stock solution of this compound in ethanol, which can be further diluted for sensory analysis.

  • This compound

  • Ethanol (food grade)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes

  • Beakers

  • Magnetic stirrer and stir bar

  • Spatula

  • Preparation: Ensure all work is performed in a chemical fume hood while wearing the appropriate PPE as described in section 3.1.

  • Weighing: Accurately weigh 1.0 g of this compound into a 100 mL beaker.

  • Dissolution: Add approximately 50 mL of ethanol to the beaker and place it on a magnetic stirrer. Stir until the solid is completely dissolved.

  • Transfer: Carefully transfer the solution to a 100 mL volumetric flask.

  • Dilution to Volume: Rinse the beaker with a small amount of ethanol and add the rinsing to the volumetric flask. Repeat this step two more times to ensure a complete transfer. Bring the solution to the final volume of 100 mL with ethanol.

  • Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask clearly as "1% this compound in Ethanol" with the preparation date. Store in a cool, dark place, away from ignition sources.

For sensory analysis, the 1% stock solution can be serially diluted to the desired concentrations (e.g., 0.1%, 0.01%) using food-grade ethanol.

Emergency Procedures

  • In case of skin contact: Immediately wash with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

  • Spills: Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[6] Remove all sources of ignition and use a spark-proof tool.[6]

Hazard Classification and Relationships

G Hazard Classifications substance 2,2,4,4,6,6-Hexamethyl- 1,3,5-trithiane h_skin Skin Irritation (H315) substance->h_skin Causes h_eye Serious Eye Irritation (H319) substance->h_eye Causes h_resp Respiratory Irritation (STOT SE 3, H335) substance->h_resp May Cause

Caption: Logical relationship of hazard classifications for the substance.

References

Troubleshooting & Optimization

Identifying and characterizing impurities in trithioacetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of trithioacetone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing trithioacetone?

A1: The most prevalent laboratory synthesis involves the acid-catalyzed reaction of acetone with hydrogen sulfide.[1][2][3][4] Typically, a Lewis acid such as zinc chloride (ZnCl₂) or a Brønsted acid like hydrochloric acid (HCl) is used as a catalyst.[1][2][5] The reaction is generally performed at a low temperature (around 0-10 °C) by bubbling hydrogen sulfide gas through a solution of acetone containing the catalyst.[5]

Q2: What are the primary impurities I should expect in my crude trithioacetone product?

A2: The reaction of acetone and hydrogen sulfide typically yields a mixture of products. The main component is the desired trithioacetone (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane). However, a significant impurity is 2,2-propanedithiol.[1][6] Smaller quantities of two isomeric impurities, 3,3,5,5,6,6-hexamethyl-1,2,4-trithiane and 4-mercapto-2,2,4,6,6-pentamethyl-1,3-dithiane, are also commonly formed.[1] Additionally, the highly unstable and malodorous monomer, thioacetone, may be present in trace amounts.[3][4]

Q3: How can I purify the crude trithioacetone?

A3: The most effective methods for purifying trithioacetone are fractional distillation under reduced pressure and recrystallization from a suitable solvent like ethanol at low temperatures (e.g., -20 °C).[6] These techniques help to separate the desired cyclic trimer from the more volatile 2,2-propanedithiol and other side products.

Q4: What analytical techniques are recommended for identifying and quantifying impurities?

A4: A combination of chromatographic and spectroscopic methods is ideal for characterizing the purity of trithioacetone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities like 2,2-propanedithiol and residual acetone.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of trithioacetone and separate it from less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of trithioacetone and for identifying the structure of unknown impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the product and impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Trithioacetone 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient catalyst. 4. Loss of product during workup.1. Increase the reaction time or the rate of hydrogen sulfide bubbling. 2. Maintain the reaction temperature between 0-10 °C to favor trimer formation. 3. Ensure the catalyst is anhydrous and used in the correct stoichiometric amount. 4. Be cautious during extraction and distillation steps to minimize loss.
Product has an extremely foul and pervasive odor Presence of monomeric thioacetone and/or 2,2-propanedithiol.[3][6]1. Ensure the reaction goes to completion to minimize residual thioacetone. 2. Purify the product thoroughly using vacuum distillation and/or recrystallization to remove 2,2-propanedithiol. 3. Handle the crude product in a well-ventilated fume hood and use appropriate personal protective equipment.
Reaction mixture turns deep red or brown but no precipitate forms Formation of monomeric or polymeric thioacetone, which can be colored.[4] This may indicate that the conditions are not favoring the formation of the crystalline trimer.1. Ensure the temperature is kept low, as higher temperatures can favor polymerization. 2. Check the concentration of reactants; very high concentrations might lead to polymerization. 3. Verify the purity of the starting acetone, as impurities could inhibit trimerization.
Purified product still shows the presence of impurities by GC-MS or NMR Inefficient purification. The boiling points of trithioacetone and its impurities may be close, making separation by distillation challenging.1. For distillation, use a fractional distillation column with a high number of theoretical plates. 2. For recrystallization, perform multiple recrystallizations and ensure slow cooling to promote the formation of pure crystals. 3. Consider column chromatography on silica gel as an alternative purification method.

Data Presentation

Table 1: Typical Product Distribution in Trithioacetone Synthesis

CompoundStructureTypical Yield (%)
TrithioacetoneThis compound60-70%[1]
2,2-PropanedithiolPropane-2,2-dithiol30-40%[1]
Isomeric Impurities3,3,5,5,6,6-hexamethyl-1,2,4-trithiane and 4-mercapto-2,2,4,6,6-pentamethyl-1,3-dithianeSmall amounts[1]

Table 2: Key Physicochemical Data for Trithioacetone and a Major Impurity

PropertyTrithioacetone2,2-Propanedithiol
Molecular Formula C₉H₁₈S₃C₃H₈S₂
Molar Mass 222.43 g/mol 108.23 g/mol
Boiling Point 105-107 °C at 10 mmHgNot readily available, expected to be lower than trithioacetone
Appearance White crystalline solidColorless liquid with a strong, unpleasant odor

Experimental Protocols

Protocol 1: Synthesis of Trithioacetone

This protocol is adapted from a patented synthesis method.[5]

Materials:

  • Acetone (600 ml)

  • Anhydrous zinc chloride (200 g)

  • Hydrogen sulfide gas

  • Benzene (300 ml)

  • Water (750 ml)

Procedure:

  • In a suitable reactor, add acetone and anhydrous zinc chloride.

  • Cool the mixture to below 10 °C with stirring.

  • Bubble hydrogen sulfide gas through the mixture, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Continue the addition of hydrogen sulfide for approximately 7 hours. The solution will initially turn reddish and then become a milky white precipitate.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Transfer the reaction mixture to a separatory funnel and add 600 ml of water to dissolve the zinc chloride.

  • Extract the aqueous layer twice with 150 ml of benzene.

  • Wash the combined benzene extracts with 150 ml of water.

  • Recover the benzene by distillation at atmospheric pressure.

  • The resulting crude oil is then purified by vacuum distillation (104-110 °C at 1 kPa) to yield trithioacetone.

Protocol 2: GC-MS Analysis of Crude Trithioacetone

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column such as a DB-5ms or equivalent is suitable.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 ml/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dissolve a small amount of the crude trithioacetone in a suitable solvent like dichloromethane or hexane.

  • Inject an appropriate volume (e.g., 1 µl) into the GC-MS.

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

  • The expected retention order will be acetone (if present), followed by 2,2-propanedithiol, and then trithioacetone and its isomers.

Visualizations

Trithioacetone_Synthesis_Pathway Acetone Acetone Thioacetone Thioacetone (Monomer) (Unstable Intermediate) Acetone->Thioacetone H2S Hydrogen Sulfide H2S->Thioacetone Catalyst Acid Catalyst (ZnCl2 or HCl) Catalyst->Thioacetone Trithioacetone Trithioacetone (Desired Product) Thioacetone->Trithioacetone Trimerization Propanedithiol 2,2-Propanedithiol (Major Impurity) Thioacetone->Propanedithiol Side Reaction Isomers Isomeric Trithianes (Minor Impurities) Thioacetone->Isomers Side Reaction

Caption: Reaction pathway for the synthesis of trithioacetone, highlighting the formation of major and minor impurities.

Impurity_Identification_Workflow Crude Crude Trithioacetone Sample GCMS GC-MS Analysis Crude->GCMS HPLC HPLC Analysis Crude->HPLC NMR NMR Spectroscopy (1H and 13C) Crude->NMR IdentifyVolatiles Identify Volatile Impurities (e.g., 2,2-Propanedithiol, Acetone) GCMS->IdentifyVolatiles QuantifyPurity Quantify Trithioacetone Purity and Non-volatile Impurities HPLC->QuantifyPurity ConfirmStructure Confirm Structure of Trithioacetone and Characterize Unknown Impurities NMR->ConfirmStructure PureProduct Pure Trithioacetone IdentifyVolatiles->PureProduct IdentifiedImpurities Identified Impurities IdentifyVolatiles->IdentifiedImpurities QuantifyPurity->PureProduct QuantifyPurity->IdentifiedImpurities ConfirmStructure->PureProduct ConfirmStructure->IdentifiedImpurities Troubleshooting_Flowchart Start Low Yield or Impure Product CheckTemp Was Reaction Temperature < 10 °C? Start->CheckTemp CheckTime Was Reaction Time Sufficient (e.g., ~7h)? CheckTemp->CheckTime Yes AdjustTemp Action: Lower and Maintain Temperature CheckTemp->AdjustTemp No CheckPurification Is Purification Method Adequate? CheckTime->CheckPurification Yes IncreaseTime Action: Increase Reaction Time CheckTime->IncreaseTime No ImprovePurification Action: Use Fractional Distillation or Recrystallize Multiple Times CheckPurification->ImprovePurification No Success Improved Yield/ Purity CheckPurification->Success Yes AdjustTemp->Start IncreaseTime->Start ImprovePurification->Start

References

How to optimize the yield of hexamethyl-s-trithiane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hexamethyl-s-trithiane Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of hexamethyl-s-trithiane (also known as trithioacetone).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of hexamethyl-s-trithiane.

Q1: My final yield is significantly lower than expected. What are the most critical factors to investigate?

A1: Low yield is a common problem that can often be traced back to several key parameters. The reaction involves the acid-catalyzed trimerization of thioacetone, which is formed in situ from acetone and hydrogen sulfide.[1] Optimizing the following is crucial:

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature, typically below 10°C, is critical to favor the formation of the desired trimer and minimize side reactions.[2]

  • Catalyst Concentration: The concentration of the acid catalyst (either a Brønsted acid like HCl or a Lewis acid like ZnCl₂) directly impacts the reaction rate and selectivity.[1][2] Insufficient catalyst will result in a slow and incomplete reaction, while excessive amounts can promote side product formation.

  • Rate of Hydrogen Sulfide (H₂S) Addition: The H₂S gas should be bubbled through the reaction mixture at a steady, controlled rate.[1] A rate that is too fast can lead to poor gas dissolution and localized high concentrations, potentially favoring polymerization or other side reactions.

  • Reaction Time: Allow sufficient time for the reaction to proceed to completion. One detailed protocol suggests a 7-hour H₂S addition followed by an additional hour of stirring.[2]

Q2: My purified product is contaminated with significant impurities. What are these side products and how can I avoid them?

A2: The reaction of acetone and hydrogen sulfide can produce several byproducts. A common set of conditions using an acidified ZnCl₂ catalyst can yield a mixture containing 30-40% impurities.[3] These can include:

  • 2,2-propanedithiol

  • 3,3,5,5,6,6-hexamethyl-1,2,4-trithiane (isomeric impurity)

  • 4-mercapto-2,2,4,6,6-pentamethyl-1,3-dithiane (isomeric impurity)

To minimize these, focus on stringent temperature control and optimizing the catalyst-to-reactant ratio. Running pilot reactions to screen for the optimal conditions for your specific setup is highly recommended.

Q3: The reaction mixture becomes a very thick, unmanageable solid. How can I handle this?

A3: Product precipitation as a white solid is an expected outcome of this synthesis.[1] To manage the slurry:

  • Ensure Robust Agitation: Use a powerful overhead mechanical stirrer. A simple magnetic stir bar may not be sufficient to keep the mixture homogenous as the solid content increases.

  • Adequate Solvent Volume: Ensure the initial volume of acetone is sufficient to allow for a stirrable slurry to form.

  • Periodic Product Removal: For very large-scale reactions, some protocols suggest periodically filtering the accumulated crystals to facilitate the ongoing reaction.[4]

Q4: I am struggling with the purification of the crude product. What is the most effective method?

A4: Effective purification is key to obtaining high-purity hexamethyl-s-trithiane. Common and effective methods include:

  • Recrystallization: This is a standard laboratory technique for purifying the crude solid.[1]

  • Extraction and Distillation: A patented method involves a workup procedure where water is added to dissolve the Lewis acid catalyst (e.g., zinc chloride). The product is then extracted into an organic solvent like benzene. After washing and solvent recovery, the final product is purified by vacuum distillation.[2]

Q5: The synthesis generates an extremely unpleasant odor. What are the best practices for containment and safety?

A5: The notoriously foul odor is a hallmark of this reaction, attributed to the unstable monomer thioacetone and the trimer product itself.[5][6] This presents a significant operational hazard.

  • Fume Hood: All steps of the synthesis, purification, and handling must be conducted inside a high-performance, certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Decontamination: All glassware, equipment, and chemical waste must be decontaminated before being removed from the fume hood. A solution of sodium hypochlorite (bleach) is an effective oxidizing agent for quenching residual organosulfur compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing hexamethyl-s-trithiane?

A1: The synthesis is based on the reaction of acetone with hydrogen sulfide in the presence of an acid catalyst.[1] This process forms the unstable monomer, thioacetone, which rapidly undergoes an acid-catalyzed trimerization to yield the stable cyclic product, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane.[1][7]

Q2: Which catalysts are most effective for this synthesis?

A2: Both Brønsted and Lewis acids are effective catalysts. Concentrated hydrochloric acid is a commonly used Brønsted acid.[1] Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), iron trichloride (FeCl₃), and boron trifluoride (BF₃) are also highly effective.[2] Zinc chloride is frequently cited in detailed protocols.[2][3]

Q3: What are the typical reaction conditions?

A3: A common laboratory synthesis involves bubbling hydrogen sulfide gas through a mixture of acetone and an acid catalyst at a low, controlled temperature.[1] Protocols often specify maintaining the temperature below 10°C to maximize the yield of the desired trimer.[2]

Q4: What is a realistic yield for this synthesis?

A4: The yield is highly dependent on the specific reaction conditions and purification efficiency. Under certain conditions with a ZnCl₂ catalyst at 25°C, the crude product mixture may contain 60–70% of the desired hexamethyl-s-trithiane.[3] A highly optimized industrial protocol claims a final purified yield of 90-95 grams of >97% pure product starting from 600 mL of acetone.[2]

Data Presentation

Table 1: Comparison of Hexamethyl-s-trithiane Synthesis Protocols

ParameterProtocol 1 (General Method)Protocol 2 (Patented Method)
Primary Reactants Acetone, Hydrogen SulfideAcetone, Hydrogen Sulfide
Catalyst Acidified Zinc Chloride (ZnCl₂)Anhydrous Zinc Chloride (ZnCl₂)
Temperature 25°C< 10°C
Reported Yield/Purity 60-70% trithioacetone in crude mix[3]90-95 g final product (>97% purity) from 600 mL acetone[2]
Purification Method Not specifiedExtraction with benzene followed by vacuum distillation[2]

Experimental Protocol

This protocol is adapted from a patented industrial synthesis method for its detailed procedure and high reported yield.[2]

Safety Precaution: This reaction must be performed in a certified high-performance chemical fume hood due to the use of highly toxic hydrogen sulfide gas and the generation of extremely malodorous products.

Materials:

  • Acetone (600 mL)

  • Anhydrous Zinc Chloride (200 g, powder)

  • Hydrogen Sulfide (gas)

  • Benzene (300 mL for extraction)

  • Water (for workup)

Procedure:

  • Reactor Setup: In a suitable reaction vessel equipped with an overhead mechanical stirrer, a gas inlet tube, and a thermometer, add 600 mL of acetone and 200 g of anhydrous zinc chloride powder.

  • Cooling: Begin stirring and cool the mixture to below 10°C using an ice-water bath.

  • Hydrogen Sulfide Addition: Once the temperature is stable below 10°C, begin bubbling hydrogen sulfide gas through the mixture. Maintain a steady flow rate and ensure the reaction temperature does not exceed 10°C.

  • Reaction Monitoring: The reaction solution will initially turn a reddish color which then fades. As the reaction progresses over approximately 7 hours, the mixture will become a thick, oyster-white slurry.

  • Post-Reaction Stirring: After the 7-hour gas addition is complete, stop the H₂S flow and continue to stir the mixture at room temperature for an additional hour.

  • Workup - Quenching and Extraction: Transfer the reaction slurry to a large separatory funnel. Add 600 mL of water to dissolve the zinc chloride. Extract the aqueous layer twice with 150 mL portions of benzene. The product will move into the benzene layer.

  • Workup - Washing: Combine the benzene extracts and wash with one 150 mL portion of water.

  • Solvent Removal: Reclaim the benzene (and any residual acetone) via distillation at atmospheric pressure. This solvent can be reused.

  • Purification: The remaining crude oil is purified by vacuum distillation at approximately 1 kPa (10 mbar). The fraction collected between 104-110°C is the high-purity hexamethyl-s-trithiane.

Visualizations

experimental_workflow start Starting Materials (Acetone, ZnCl₂) reactor 1. Cooled Reactor (<10°C) start->reactor reaction 2. Reaction & Precipitation (7 hours) reactor->reaction h2s Hydrogen Sulfide (gas) h2s->reactor Bubble gas slurry 3. Crude Product Slurry reaction->slurry workup 4. Workup (H₂O Quench, Benzene Extraction) slurry->workup purification 5. Purification (Vacuum Distillation) workup->purification product Final Product (Hexamethyl-s-trithiane) purification->product

Caption: Workflow for Hexamethyl-s-trithiane Synthesis.

References

Methods to prevent polymerization of thioacetone during its generation from trithioacetone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the generation of monomeric thioacetone from its cyclic trimer, trithioacetone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to prevent the rapid polymerization of thioacetone during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when generating monomeric thioacetone?

A1: The primary challenge is the extreme instability of monomeric thioacetone.[1][2][3] Above -20°C, it readily and spontaneously polymerizes into a white solid or re-forms the cyclic trimer, trithioacetone.[1][2] This polymerization is promoted by free radicals and light.[1][4]

Q2: What is the most common method for generating monomeric thioacetone?

A2: The most established method is the thermal cracking, or pyrolysis, of the stable cyclic trimer, trithioacetone.[1][5] This is typically performed under high vacuum in a technique known as Flash Vacuum Pyrolysis (FVP).[6]

Q3: Why is low temperature so critical for isolating monomeric thioacetone?

A3: Thioacetone is only stable as a monomer at temperatures below -20°C.[1][7] To prevent immediate polymerization upon its formation, the gaseous monomer must be rapidly condensed and collected at cryogenic temperatures. This is typically achieved using a cold trap cooled with dry ice (-78°C) or liquid nitrogen (-196°C).[6][8]

Q4: Can chemical inhibitors be used to prevent polymerization?

A4: While the primary method of stabilization is maintaining cryogenic temperatures, polymerization inhibitors are used in other synthetic routes. For instance, hydroquinone has been noted to prevent polymerization during the synthesis of thioacetone from ketals.[9] Phenolic inhibitors like hydroquinone typically work by scavenging free radicals, a process that is often more effective in the presence of oxygen.[10][] However, their application and efficacy during the high-temperature, low-pressure conditions of trithioacetone pyrolysis are not well-documented. The main strategy remains immediate cryogenic trapping.

Q5: What is the difference between the thioketo and thioenol tautomers of thioacetone?

A5: Thioacetone exists as a mixture of two tautomers: the thioketo form (CH₃CSCH₃) and the thioenol form (CH₂=C(SH)CH₃). The thioketo tautomer is highly reactive and polymerizes rapidly. The thioenol tautomer is more stable at low temperatures and polymerizes much more slowly.[12] The ratio of these tautomers in the product can be influenced by the pyrolysis temperature.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of monomeric thioacetone. 1. Pyrolysis temperature is too low: Insufficient energy to crack the trithioacetone trimer.[9] 2. Inefficient trapping: The cold trap is not cold enough or the vacuum is too weak, allowing monomer to pass through.1. Optimize temperature: Ensure the furnace temperature is within the optimal range of 500-650°C.[6][8] 2. Improve trapping: Use a liquid nitrogen trap (-196°C) for maximum efficiency.[6] Ensure a good vacuum (5-20 mm Hg) is maintained throughout the apparatus.[6][8]
The collected product is a white solid (polymer) instead of an orange/brown liquid. 1. Cold trap warmed up: The temperature of the collection surface rose above -20°C during or after collection. 2. Slow trapping: The distance between the pyrolysis oven and the cold trap is too large, allowing polymerization in the gas phase. 3. Exposure to light: Polymerization can be initiated by light.[1][4]1. Maintain cryogenic temperatures: Ensure the cold trap remains sufficiently cold throughout the entire experiment and subsequent handling.[6] 2. Minimize travel distance: Position the cold finger or trap as close as practically possible to the outlet of the pyrolysis tube. 3. Protect from light: Shield the collection flask from ambient light, especially during and after collection.
Significant decomposition and formation of side products (e.g., allene, hydrogen sulfide). Pyrolysis temperature is too high: Temperatures above 650°C can cause excessive fragmentation of the thioacetone molecule.[9]Reduce furnace temperature: Operate within the recommended 500-650°C range. Monitor the product composition to find the optimal temperature for maximizing monomer yield while minimizing decomposition.[9]
The trithioacetone starting material is recovered unchanged. Pyrolysis temperature is too low: The temperature is below the threshold required for efficient cracking (typically <500°C).[9][12]Increase furnace temperature: Gradually increase the temperature into the optimal 500-650°C range while monitoring the process.[9]

Experimental Protocols

Flash Vacuum Pyrolysis (FVP) of Trithioacetone

This protocol describes the generation of monomeric thioacetone via the thermal cracking of trithioacetone and its subsequent isolation using a cryogenic trap.

Materials:

  • Trithioacetone

  • Dry ice or liquid nitrogen

  • Acetone (for dry ice slurry)

  • High-vacuum grease

Apparatus:

  • FVP setup including:

    • Schlenk flask or round-bottom flask for the precursor

    • Heating mantle or oil bath

    • Quartz pyrolysis tube (approx. 30-50 cm long)

    • Tube furnace capable of reaching at least 650°C

    • Cold finger or collection flask designed as a cold trap

    • High-vacuum pump

    • Pressure gauge (e.g., Pirani gauge)

Procedure:

  • Apparatus Setup:

    • Assemble the FVP apparatus as shown in the workflow diagram below. Ensure all glass joints are clean, dry, and lightly greased with high-vacuum grease to ensure a tight seal.

    • Place the trithioacetone in the precursor flask.

    • Connect the precursor flask to one end of the quartz pyrolysis tube.

    • Position the quartz tube within the tube furnace.

    • Connect the other end of the pyrolysis tube to the cold trap.

    • Connect the cold trap to the high-vacuum pump via a safety trap.

  • Execution:

    • Cool the cold trap by filling it with liquid nitrogen or a dry ice/acetone slurry. A temperature of at least -78°C is essential.[8][9]

    • Begin evacuating the system using the high-vacuum pump. A pressure of 5-20 mm Hg should be achieved.[6][8]

    • Once the desired vacuum is reached and the cold trap is at temperature, begin heating the tube furnace to the target temperature (500-650°C).[6][8]

    • Gently heat the precursor flask containing trithioacetone to induce sublimation. The trithioacetone vapor will be drawn into the hot quartz tube.

    • The trithioacetone cracks into monomeric thioacetone in the hot zone.

    • The gaseous thioacetone monomer travels to the cold trap where it condenses as an orange or brown liquid/solid.[1]

    • Continue the process until all the trithioacetone has been sublimed and pyrolyzed.

  • Product Collection and Storage:

    • Once the pyrolysis is complete, turn off the heating elements.

    • Allow the apparatus to cool to room temperature while maintaining the vacuum and the cold trap temperature.

    • Carefully and slowly vent the system with an inert gas (e.g., nitrogen or argon).

    • The collected thioacetone must be maintained at or below -20°C at all times to prevent polymerization.[1]

    • For subsequent use, the monomer can be dissolved in a pre-cooled solvent directly in the collection flask.

Quantitative Data

The yield of monomeric thioacetone is highly dependent on precise control of the experimental parameters.

ParameterValue RangeExpected OutcomeReference
Pyrolysis Temperature 500 - 650 °COptimal cracking of trithioacetone to monomer.[6][8]
< 500 °CIncomplete reaction, recovery of starting material.[9][12]
> 650 °CIncreased decomposition to side products.[9]
Pressure 5 - 20 mm HgReduces intermolecular collisions, favoring unimolecular cracking and minimizing gas-phase polymerization.[6][8]
Monomer Yield Up to 80%Achievable under favorable and well-controlled conditions.[9]
Trapping Temperature -78 °C to -196 °CEssential for efficiently condensing and stabilizing the monomer.[6][8]

Visualizations

FVP_Workflow cluster_setup Apparatus Setup Precursor Trithioacetone in Flask Sublime 3. Sublime Trithioacetone Precursor->Sublime Heat Furnace Quartz Tube in Furnace Crack 4. Thermal Cracking Trap Cold Trap (-78°C to -196°C) Pump High-Vacuum Pump Trap->Pump Vacuum Condense 5. Condense Monomer Evacuate 1. Evacuate System (5-20 mm Hg) HeatFurnace 2. Heat Furnace (500-650°C) Sublime->Furnace Vapor Flow Crack->Trap Monomer Gas

Caption: Experimental workflow for Flash Vacuum Pyrolysis (FVP) of trithioacetone.

Thioacetone_Equilibrium Trithioacetone Trithioacetone (Stable Trimer) Thioacetone Thioacetone Monomer (Unstable) Trithioacetone->Thioacetone Pyrolysis (500-650°C) Thioacetone->Trithioacetone Trimerization (> -20°C) Polymer Poly(thioacetone) (Stable Polymer) Thioacetone->Polymer Polymerization (> -20°C)

References

Troubleshooting peak assignments in NMR spectra of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR Spectroscopy of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

This guide provides troubleshooting assistance for researchers and scientists working with this compound, focusing on common issues encountered during Nuclear Magnetic Resonance (NMR) spectroscopic analysis.

Expected NMR Spectra

Due to its high degree of symmetry, the NMR spectra for pure this compound are expected to be very simple. All six methyl groups are chemically equivalent, as are the three quaternary carbons of the trithiane ring.

Nucleus Environment Expected Chemical Shift (ppm) Multiplicity Integration
¹H-C(CH ₃)₂-~1.6 - 1.8Singlet18H
¹³C-C(C H₃)₂-~30 - 35Quartet (in ¹H-coupled)6C
¹³C-C (CH₃)₂-~70 - 75Singlet (in ¹H-decoupled)3C
Note: Chemical shifts are estimates and can be influenced by solvent, concentration, and temperature.[1][2]

Troubleshooting Guide & FAQs

This section addresses common problems encountered when assigning peaks in the NMR spectra of this compound.

Q1: Why do I see more than one peak in my ¹H NMR spectrum?

Answer: The presence of multiple peaks in the ¹H NMR spectrum indicates that your sample is not pure. The expected spectrum for the title compound is a single sharp singlet. Additional peaks are likely due to one of the following:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., acetone, diethyl ether, ethyl acetate, hexane) are common contaminants.[3]

  • Starting Materials: The most common synthesis of this compound involves the trimerization of thioacetone, which itself is generated from acetone.[4] Residual acetone is a very common impurity.

  • Water: A peak for water is often present, with a chemical shift that is highly dependent on the solvent and temperature.

  • Decomposition or Oxidation: The trithiane ring can potentially oxidize at the sulfur atoms to form sulfoxides or sulfones, which would lead to more complex spectra.

Troubleshooting Steps:

  • Identify Contaminants: Compare the chemical shifts of the unexpected peaks to established tables of common NMR impurities (see Table 2 below).[5][6]

  • Check Synthesis Route: Review the reagents and solvents used in your synthesis to anticipate likely impurities.

  • Purify Sample: If impurities are confirmed, repurify your sample via recrystallization or chromatography.

Q2: My ¹H NMR singlet is broad. What is causing this?

Answer: Peak broadening can arise from several chemical and instrumental factors.

  • Poor Shimming: The magnetic field may not be homogeneous. This is an instrumental issue that can be corrected by re-shimming the spectrometer.

  • Low Solubility/High Concentration: If the sample is not fully dissolved or is too concentrated, it can lead to poor field homogeneity within the sample and cause peak broadening.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.

  • Slow Conformational Exchange: The 1,3,5-trithiane ring exists predominantly in a chair conformation. At room temperature, the interconversion (ring-flipping) between the two chair forms is very fast on the NMR timescale, resulting in a sharp, averaged signal. At very low temperatures, this process can slow down, potentially leading to broadening or the appearance of multiple distinct signals.

Troubleshooting Steps:

  • Re-shim: Always ensure the spectrometer is properly shimmed before acquiring data.

  • Adjust Concentration: Prepare a new, more dilute sample to see if the peak sharpens. Ensure the compound is fully soluble in the chosen solvent.

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the broadening is due to conformational dynamics, the peak shape will change significantly with temperature.

  • Filter Sample: If paramagnetic impurities are suspected, filtering the NMR solution through a small plug of celite or silica may help.

Q3: I see more than two signals in my ¹³C NMR spectrum. Why?

Answer: Similar to the ¹H spectrum, additional signals in the ¹³C NMR spectrum point to the presence of impurities. The pure compound should only exhibit two signals.

  • Solvent Peaks: The deuterated solvent itself will have characteristic peaks (e.g., a triplet at ~77.16 ppm for CDCl₃).[7]

  • Other Impurities: Any organic contaminants, such as residual solvents or starting materials, will have their own distinct ¹³C signals.[8]

Troubleshooting Steps:

  • Identify Solvent Peaks: Be aware of the expected chemical shifts for your chosen NMR solvent.

  • Cross-reference with ¹H NMR: If you have identified impurities in the ¹H spectrum, you can predict their corresponding ¹³C signals using reference tables.

  • Run 2D NMR: An HSQC (Heteronuclear Single Quantum Coherence) experiment can be very useful. It correlates proton signals with the carbon signals of the atoms they are directly attached to. This will quickly confirm which ¹³C peaks belong to impurities you have already identified in the ¹H spectrum.

Q4: My observed chemical shifts are different from the reference values. Is this a problem?

Answer: Minor deviations in chemical shifts are common and not necessarily indicative of a problem. Chemical shifts are sensitive to the local electronic environment, which can be influenced by several factors.[1][9]

  • Solvent Effects: The choice of deuterated solvent can significantly alter the chemical shifts of a compound.[10] Aromatic solvents like benzene-d₆ often cause upfield shifts compared to chloroform-d₃.[2]

  • Concentration: Chemical shifts can vary with sample concentration. It is good practice to report the concentration at which a spectrum was acquired.

  • Temperature: Temperature can also affect chemical shifts, particularly for protons involved in hydrogen bonding (not applicable here) or for molecules undergoing conformational changes.[11]

  • Referencing: Ensure the spectrum is correctly referenced. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard reference (0 ppm). If TMS is not added, the spectrum is typically referenced to the residual solvent peak.

Troubleshooting Steps:

  • Verify Solvent: Confirm the solvent used and compare your data to reference values obtained in the same solvent.

  • Check Referencing: Double-check that the spectrum has been correctly calibrated to 0 ppm for TMS or the appropriate solvent residual peak.

Data Presentation

Table 2: Common NMR Impurities in CDCl₃

This table lists the approximate chemical shifts for common laboratory solvents that may appear as impurities in a sample dissolved in deuterated chloroform (CDCl₃).[3][6]

Impurity ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Acetone2.17s30.8, 206.7
Diethyl Ether3.48, 1.21q, t66.0, 15.2
Ethyl Acetate4.12, 2.05, 1.26q, s, t171.1, 60.3, 21.0, 14.2
n-Hexane1.25, 0.88m, m31.5, 22.6, 14.1
Toluene7.29-7.17, 2.36m, s137.9, 129.2, 128.4, 125.5, 21.4
Water~1.56s (broad)-
Dichloromethane5.30s53.8

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weigh Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add Solvent: Using a glass pipette, add approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., CDCl₃).

  • Dissolve: Gently vortex or swirl the vial to completely dissolve the sample. If the sample does not fully dissolve, it may be necessary to filter the solution.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition
  • Insert Sample: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquire ¹H Spectrum:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Acquire 8 to 16 scans.

    • Set a relaxation delay (d1) of 1-2 seconds.

  • Acquire ¹³C Spectrum:

    • Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of approximately 0 to 220 ppm.

    • Acquire a sufficient number of scans to achieve good signal-to-noise (typically several hundred to a few thousand, depending on concentration).

    • Set a relaxation delay (d1) of 2 seconds.

  • Process Data: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to TMS (0 ppm) or the residual solvent signal.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow cluster_issues Identify Primary Issue cluster_solutions Take Corrective Action start Problem with Peak Assignment issue1 Unexpected Peaks? start->issue1 issue2 Broad Peaks? start->issue2 issue3 Incorrect Shifts? start->issue3 sol1 Check Impurity Tables (Solvent, Starting Material) issue1->sol1 Yes end_node Problem Identified / Resolved issue1->end_node No sol3 Re-shim Magnet Adjust Concentration issue2->sol3 Yes issue2->end_node No sol5 Check Solvent Reference Compare to Data in Same Solvent issue3->sol5 Yes issue3->end_node No sol6 Acquire 2D NMR (HSQC) sol1->sol6 sol2 Repurify Sample sol2->end_node sol4 Acquire VT-NMR sol3->sol4 sol4->end_node sol5->end_node sol6->sol2

Caption: A flowchart for troubleshooting common NMR peak assignment issues.

Conformational Dynamics of the Trithiane Ring

conformational_dynamics cluster_rt Room Temperature cluster_lt Low Temperature rt_chair1 Chair Conformation A rt_chair2 Chair Conformation B rt_chair1->rt_chair2 Fast Exchange rt_result Result: Sharp, Averaged Signal lt_chair1 Chair Conformation A lt_chair2 Chair Conformation B lt_chair1->lt_chair2 Slow Exchange lt_result Result: Signal Broadening or Splitting into Two Signals

Caption: Effect of temperature on the NMR spectrum due to ring inversion.

References

Common side reactions in the synthesis of trithioacetone from acetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trithioacetone (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane) from acetone.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing trithioacetone from acetone?

The synthesis of trithioacetone involves the acid-catalyzed reaction of acetone with hydrogen sulfide. The reaction proceeds through the formation of the unstable monomer, thioacetone, which then undergoes an acid-catalyzed trimerization to form the stable cyclic trimer, trithioacetone.[1][2]

Q2: What are the most common side products observed in this synthesis?

The most prevalent side product is 2,2-propanedithiol.[3][4] Other identified impurities include two isomers of trithioacetone: 3,3,5,5,6,6-hexamethyl-1,2,4-trithiane and 4-mercapto-2,2,4,6,6-pentamethyl-1,3-dithiane.[3] Under certain acidic conditions, a spiro compound, 2,2,4,4,8,8,10,10-octamethyl-3,5,7,9-tetrathiaspiro[4][4]undecane, can also be formed in high yields.[5] Additionally, polymerization of the thioacetone monomer can occur.[1]

Q3: What are the typical yields for trithioacetone and the major side product?

Under standard conditions using an acidified zinc chloride catalyst, the reaction product mixture typically contains 60–70% trithioacetone and 30–40% 2,2-propanedithiol.[3][4]

Q4: What causes the notoriously unpleasant odor during the synthesis?

The extremely potent and unpleasant odor is primarily attributed to the unstable monomer, thioacetone, and the side product, 2,2-propanedithiol.[4] Even trace amounts of these compounds can be detected over a large area.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Trithioacetone Incomplete reaction.Ensure a continuous and sufficient supply of hydrogen sulfide gas throughout the reaction period. Monitor the reaction progress if possible.
Suboptimal catalyst concentration or activity.Use anhydrous Lewis acids like zinc chloride and ensure the appropriate molar ratio as specified in the protocol.[6]
Reaction temperature is too high or too low.Maintain the recommended reaction temperature, typically between 0-10°C, to favor the formation of the desired product and minimize side reactions.[6]
High Percentage of 2,2-Propanedithiol Excess hydrogen sulfide or prolonged reaction time at low acetone concentration.Carefully control the stoichiometry of reactants. Once the reaction is complete, promptly proceed with the work-up to prevent further side reactions.
Inefficient trimerization of thioacetone.Ensure the catalyst is active and the reaction medium is sufficiently acidic to promote the cyclization of the thioacetone monomer.
Presence of Isomeric Impurities Reaction conditions favoring alternative cyclization pathways.Precise control of temperature and catalyst may influence the regioselectivity of the cyclization. Purification by fractional distillation or chromatography is necessary for removal.[4]
Formation of Polymeric Byproducts High concentration of thioacetone monomer.Ensure efficient stirring and adequate catalyst concentration to promote rapid trimerization over polymerization.
Difficulty in Product Purification Similar boiling points of trithioacetone and side products.Utilize fractional vacuum distillation for separation of components with close boiling points.[4] Recrystallization from a suitable solvent can also be an effective purification method.[2]

Data Presentation

Table 1: Summary of Products in Trithioacetone Synthesis

Compound Structure Molar Mass ( g/mol ) Typical Yield (%) Notes
TrithioacetoneC9H18S3222.4360-70%Desired product.
2,2-PropanedithiolC3H8S2108.2330-40%Major side product with a potent odor.[3][4]
3,3,5,5,6,6-Hexamethyl-1,2,4-trithianeC9H18S3222.43MinorIsomeric impurity.[3]
4-Mercapto-2,2,4,6,6-pentamethyl-1,3-dithianeC9H18S3222.43MinorIsomeric impurity.[3]
2,2,4,4,8,8,10,10-Octamethyl-3,5,7,9-tetrathiaspiro[4][4]undecaneC15H28S4352.69VariableCan be a major product under specific acidic conditions.[5]
Poly(thioacetone)(C3H6S)nVariableVariableUndesired polymeric byproduct.[1]

Experimental Protocols

Key Experimental Protocol for Trithioacetone Synthesis

This protocol is adapted from a patented method and is intended for trained laboratory personnel.[6]

Materials:

  • Acetone (600 ml)

  • Anhydrous zinc chloride (200 g)

  • Hydrogen sulfide gas

  • Benzene (for extraction)

  • Water

Procedure:

  • In a suitable reactor set up in a fume hood, combine 600 ml of acetone and 200 g of anhydrous zinc chloride powder.

  • Cool the mixture to below 10°C with stirring.

  • Begin bubbling hydrogen sulfide gas into the mixture. Control the gas flow rate to maintain the reaction temperature at no more than 10°C.

  • Continue the addition of hydrogen sulfide for approximately 7 hours. The reaction mixture will progressively turn into a whitish slurry.

  • After the gas addition is complete, continue stirring at room temperature for an additional hour.

  • Transfer the reaction mixture to a separatory funnel and add 600 ml of water to dissolve the zinc chloride.

  • Extract the aqueous layer twice with 150 ml portions of benzene.

  • Wash the combined benzene layers with 150 ml of water.

  • Recover the benzene by distillation at atmospheric pressure.

  • The crude oily residue is then purified by vacuum distillation at 104-110°C/1Kpa to yield trithioacetone. Further purification can be achieved by fractional distillation.

Visualizations

Reaction_Pathway Main Reaction and Side Product Formation acetone Acetone thioacetone Thioacetone (Monomer) acetone->thioacetone + Acid Catalyst dithiol 2,2-Propanedithiol acetone->dithiol + Acid Catalyst spiro Spiro Compound acetone->spiro + Acid Catalyst (specific conditions) h2s H2S h2s->thioacetone + Acid Catalyst h2s->dithiol + Acid Catalyst h2s->spiro + Acid Catalyst (specific conditions) trithioacetone Trithioacetone (Desired Product) thioacetone->trithioacetone Trimerization isomer1 Isomeric Impurities thioacetone->isomer1 polymer Poly(thioacetone) thioacetone->polymer Polymerization

Caption: Reaction scheme for trithioacetone synthesis and major side products.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of Trithioacetone check_reaction Check Reaction Conditions start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction Yes catalyst_issue Catalyst Issue? check_reaction->catalyst_issue No check_workup Analyze Work-up & Purification purification_loss Loss during Purification? check_workup->purification_loss Yes extend_time Extend Reaction Time / Increase H2S flow incomplete_reaction->extend_time temp_issue Incorrect Temperature? catalyst_issue->temp_issue No check_catalyst Verify Catalyst Activity/Amount catalyst_issue->check_catalyst Yes temp_issue->check_workup No optimize_temp Optimize Temperature Control temp_issue->optimize_temp Yes optimize_distillation Optimize Distillation/Recrystallization purification_loss->optimize_distillation

Caption: A logical workflow for troubleshooting low yields in trithioacetone synthesis.

References

Long-term stability and degradation of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability and degradation of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane (CAS 828-26-2).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, it is recommended to store the pure, solid form of the compound at -20°C in a tightly sealed container, where it can be stable for up to three years.[1] If dissolved in a solvent, store the solution at -80°C for a stability of up to one year.[1] For general laboratory use, store in a cool, dry, dark place, away from moisture and strong oxidizing agents.[2][3] The compound is classified for storage in a flammables area.[4]

Q2: What is the general stability of this compound under typical laboratory conditions?

A2: this compound is a structurally stable cyclic thioacetal.[5] Thioacetals are known to be remarkably stable under neutral and basic conditions. They also exhibit significantly greater stability towards acidic conditions compared to their oxygen analogs (acetals), and their hydrolysis generally requires strong acids or specific catalysts.[6][7] However, like many organic compounds, its stability can be compromised by prolonged exposure to heat, light, moisture, and atmospheric oxygen.[8]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound, inferred from the behavior of related trithianes and thioacetals, include:

  • Oxidative Degradation: The sulfur atoms are susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide or atmospheric oxygen over time, which can lead to the formation of sulfoxides.[6][9] This initial oxidation can facilitate further degradation, including ring cleavage. For the parent compound, 1,3,5-trithiane, oxidation can lead to a radical cation, followed by ring opening.[3][10]

  • Hydrolysis: While resistant to mild acids, prolonged exposure to strong aqueous acids can lead to slow hydrolysis, breaking down the trithiane ring and ultimately reverting to acetone and hydrogen sulfide.[6][11]

  • Photodegradation: Exposure to UV light can induce photochemical degradation, a common pathway for organosulfur compounds.[12][13]

  • Thermal Decomposition: High temperatures can cause decomposition, potentially releasing volatile and hazardous products like carbon monoxide and sulfur oxides.[3]

Q4: What are the likely degradation products?

A4: Depending on the degradation pathway, likely products include:

  • Oxidation: Sulfoxides of the parent molecule. Further oxidation could lead to sulfones.

  • Hydrolysis/Ring Cleavage: Acetone, hydrogen sulfide, and various intermediate organosulfur compounds.

  • Combustion/High-Temperature Decomposition: Carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOₓ).[3]

Q5: Is this compound sensitive to air or moisture?

A5: Yes. The sulfur atoms can be slowly oxidized by atmospheric oxygen, especially over long periods or with exposure to light.[6][9] Moisture can contribute to hydrolysis, particularly if acidic impurities are present.[6] Therefore, it is crucial to store the compound in a tightly sealed container under a dry, inert atmosphere if possible, and to handle it quickly when exposed to the ambient environment.

Stability and Storage Data

ParameterConditionRecommended DurationSource(s)
Long-Term Storage (Pure Form) -20°C, sealed, darkUp to 3 years[1]
Long-Term Storage (In Solvent) -80°C, sealed, darkUp to 1 year[1]
General Lab Storage Room Temperature, sealed, dry, darkRe-test after 1 year[2][8]

Troubleshooting Guide

Issue 1: An experiment that previously worked is now failing or giving low yields.

  • Question: My reaction yield has significantly decreased. I suspect an issue with the this compound reagent. What should I check?

  • Answer:

    • Purity Check: The most likely cause is the degradation of the reagent due to improper or prolonged storage.[8] We recommend analyzing the purity of your current stock using techniques like GC-MS, HPLC, or NMR spectroscopy. Compare the results with the certificate of analysis of a new batch or a previously successful batch.

    • Storage Conditions: Review your storage protocol. Has the container been sealed properly? Was it exposed to light or moisture? Storing at -20°C is recommended for long-term stability.[1]

    • Contamination: The compound is incompatible with strong oxidizing agents.[3] Ensure that no such contaminants have been introduced into the bottle (e.g., via a contaminated spatula).

Issue 2: Appearance or odor of the compound has changed.

  • Question: The compound, which is typically a colorless to light yellow liquid or low-melting solid, has developed a stronger, unpleasant odor or has changed color. Is it still usable?

  • Answer: A significant change in color or the intensification of its sulfurous odor is a strong indicator of degradation. This could be due to oxidation or hydrolysis, leading to the formation of volatile, odorous byproducts like thioacetone or hydrogen sulfide. It is highly recommended to perform a purity analysis before use. If significant impurities are detected, the material should be discarded or repurified if possible.

Issue 3: Inconsistent results in flavor/fragrance applications.

  • Question: I am observing batch-to-batch inconsistency in the aroma profile when using this compound as a flavor intermediate. What could be the cause?

  • Answer: The aroma profile of this compound is highly dependent on its purity.[14] Even trace amounts of degradation products can significantly alter the sensory characteristics.

    • Source Material: Ensure you are using a high-purity grade intended for flavor applications.

    • Degradation: As mentioned, improper storage can lead to the formation of off-notes. Each new batch should be stored under recommended conditions (-20°C) and handled carefully to minimize exposure to air and light.[1]

    • Solvent Interaction: If used in a solution, ensure the solvent is pure and does not promote degradation. Some solvents can contain acidic impurities or peroxides (especially older ethers) that can initiate decomposition.

Visualizing Stability and Degradation

DegradationPathways Compound 2,2,4,4,6,6-Hexamethyl- 1,3,5-trithiane Oxidized Sulfoxide Intermediates Compound->Oxidized Oxidation (O₂, ROS) RingOpened Ring-Opened Products (e.g., Dithioesters) Compound->RingOpened Strong Acid Hydrolysis Compound->RingOpened Photodegradation (UV Light) Oxidized->RingOpened Further Degradation Final Acetone, H₂S, SOₓ RingOpened->Final Complete Decomposition

Caption: Major degradation pathways for this compound.

TroubleshootingFlow start Experiment Fails (Low Yield, Off-Notes) check_purity Analyze Reagent Purity (GC-MS, HPLC, NMR) start->check_purity purity_ok Purity > 98%? check_purity->purity_ok check_storage Review Storage Conditions (Temp, Seal, Light) purity_ok->check_storage Yes discard Discard or Purify Reagent purity_ok->discard No storage_ok Storage Correct? check_storage->storage_ok correct_storage Implement Correct Storage (e.g., -20°C, Inert Gas) storage_ok->correct_storage No check_protocol Review Experimental Protocol (Contaminants, Solvents) storage_ok->check_protocol Yes correct_storage->start Re-run Experiment

Caption: Troubleshooting workflow for experimental issues.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

  • Objective: To assess the stability of the compound under elevated temperature and light exposure to simulate long-term storage and handling.

  • Methodology:

    • Sample Preparation: Aliquot 100 mg of high-purity this compound into three sets of amber and clear glass vials.

      • Set A (Control): Store at -20°C in the dark.

      • Set B (Thermal Stress): Store in an oven at 40°C in the dark.

      • Set C (Photostability): Store in a photostability chamber with controlled UV and visible light exposure at 25°C.

    • Time Points: Withdraw one vial from each set at T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks.

    • Analysis:

      • Dissolve the contents of each vial in a standard volume of high-purity acetonitrile.

      • Analyze the solution by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the parent compound and detect any degradation products. Use a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient).

      • Confirm the identity of any major degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Presentation: Plot the percentage of the remaining parent compound against time for each condition. Calculate the degradation rate constant and estimate the shelf-life under each condition.

Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of a given sample and identify potential volatile impurities or degradation products.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a high-volatility solvent such as dichloromethane or ethyl acetate.

    • GC Conditions:

      • Injector: Split/splitless injector, 250°C.

      • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

    • Analysis: Integrate the peak area of the parent compound and any impurities. Identify impurities by comparing their mass spectra to library databases (e.g., NIST). Purity is calculated as the peak area of the parent compound divided by the total peak area of all components.

References

Alternative catalysts for the synthesis of hexamethyl-1,3,5-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of hexamethyl-1,3,5-trithiane (also known as trithioacetone), the cyclic trimer of thioacetone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis from acetone and hydrogen sulfide.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of hexamethyl-1,3,5-trithiane?

A1: The synthesis is typically catalyzed by acids. Brønsted acids like hydrochloric acid (HCl) are common. Lewis acids are also effective, with zinc chloride (ZnCl₂) often used in combination with HCl to improve yields and reaction rates. Other Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be employed.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The most common side product is 2,2-propanedithiol. The formation of polymeric materials from the unstable thioacetone monomer is also a significant issue that can lead to lower yields of the desired trimer and complicate purification. In some acidic conditions, the formation of 2,2,4,4,8,8,10,10-octamethyl-3,5,7,9-tetrathiaspiro[1][1]undecane has also been reported.[2]

Q3: How can I purify the crude hexamethyl-1,3,5-trithiane?

A3: Purification can be challenging due to the presence of the foul-smelling 2,2-propanedithiol and polymeric byproducts. Vacuum distillation is a common method to separate the trimer from less volatile impurities. Recrystallization from a suitable solvent like ethanol or toluene can also be effective. For laboratory-scale purification, column chromatography on silica gel may be employed.

Q4: What are the critical safety precautions for this synthesis?

A4: The primary hazard is the use of hydrogen sulfide (H₂S), a highly toxic, flammable, and colorless gas with a characteristic rotten egg smell. It is crucial to work in a well-ventilated fume hood and have an H₂S gas detector present. Personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber), and a flame-resistant lab coat, is mandatory.[3] Due to the risk of olfactory fatigue (losing the ability to smell H₂S at higher concentrations), relying on odor as a warning is not safe.[4] Ensure all equipment is properly grounded to prevent sparks, as H₂S is flammable.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Hexamethyl-1,3,5-trithiane 1. Inefficient H₂S delivery: Poor bubbling of H₂S gas through the reaction mixture. 2. Low catalyst activity: The acid catalyst may be too dilute or decomposed. 3. Reaction temperature is too high or too low: The optimal temperature for trimerization may not have been reached. 4. Presence of water: Water can interfere with the reaction.1. Ensure a steady and efficient flow of H₂S gas. Use a gas dispersion tube to maximize gas-liquid contact. 2. Use fresh, concentrated acid catalyst. For Lewis acids, ensure they are anhydrous. 3. Optimize the reaction temperature. The reaction is often carried out at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and favor trimer formation. 4. Use anhydrous acetone and dry glassware.
Predominant Formation of 2,2-Propanedithiol 1. Reaction conditions favor the formation of the dithiol over the trimer. This can be influenced by catalyst choice and concentration.1. Modify the catalyst system. A combination of a Lewis acid and a Brønsted acid (e.g., ZnCl₂/HCl) can sometimes favor the formation of the trimer. Adjusting the concentration of the acid may also influence the product distribution.
Formation of Polymeric Byproducts 1. Thioacetone monomer polymerizes before it can trimerize. This is more likely at higher temperatures.1. Maintain a low reaction temperature to control the concentration of the reactive thioacetone monomer and favor the thermodynamically more stable trimer.
Difficulty in Purifying the Product 1. Contamination with highly odorous 2,2-propanedithiol. 2. Presence of non-volatile polymeric material. 1. Perform vacuum distillation to separate the more volatile trimer from the dithiol. Multiple distillations may be necessary. 2. Remove polymeric material by filtration before distillation. Washing the crude product with a solvent in which the polymer is insoluble may also be effective.
Strong, Unpleasant Odor in the Lab 1. Leakage of H₂S gas. 2. Formation and escape of volatile sulfur compounds like thioacetone and 2,2-propanedithiol. 1. Immediately check all connections in your apparatus for leaks. Work in a certified fume hood and use an H₂S detector. 2. Ensure the reaction and workup are performed in a closed system or a well-ventilated fume hood. Quench the reaction mixture with a basic solution (e.g., sodium bicarbonate) to neutralize the acid and potentially react with odorous byproducts.

Data Presentation: Comparison of Catalytic Systems

Catalyst SystemReactantsTemperature (°C)Reaction TimeYield of Hexamethyl-1,3,5-trithiane (%)Reference
HCl (conc.) Acetone, H₂S0-10Several hoursModerate (often with significant side products)General literature
ZnCl₂ / HCl Acetone, H₂S25Not specified60-70%Mentioned in secondary sources
BF₃·OEt₂ Acetone, H₂S-78 to RTNot specifiedPotentially high, but specific data is lackingGeneral knowledge of Lewis acid catalysis
Solid Acids (e.g., Zeolites, Montmorillonite Clay) Acetone, H₂SVariesVariesPotentially effective and reusable, but specific data for this reaction is limited.General knowledge of solid acid catalysis

Note: Quantitative data for alternative catalysts in the synthesis of hexamethyl-1,3,5-trithiane is not extensively reported in readily available literature. The yields can be highly dependent on the specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis using Hydrochloric Acid

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, and a gas outlet connected to a scrubber (e.g., containing a solution of bleach or sodium hydroxide), place acetone and cool the flask in an ice-water bath.

  • Catalyst Addition: Slowly add concentrated hydrochloric acid to the cooled acetone with stirring.

  • Reaction: Bubble hydrogen sulfide gas through the solution at a steady rate while maintaining the temperature between 0 and 10 °C. The reaction is typically continued for several hours.

  • Workup: Once the reaction is complete (as determined by TLC or GC-MS analysis), stop the H₂S flow and purge the system with an inert gas (e.g., nitrogen). Pour the reaction mixture into a separatory funnel containing ice-water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Extraction: Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Synthesis using a Lewis Acid Catalyst (e.g., ZnCl₂ or BF₃·OEt₂)

  • Setup: Follow the same setup as in Protocol 1, ensuring all glassware is thoroughly dried.

  • Catalyst Addition: To the cooled acetone, add the anhydrous Lewis acid catalyst under an inert atmosphere. If using a combination like ZnCl₂/HCl, add the Lewis acid first, followed by the Brønsted acid.

  • Reaction, Workup, and Purification: Proceed with the reaction, workup, and purification steps as described in Protocol 1.

Mandatory Visualizations

Synthesis_Workflow General Workflow for Hexamethyl-1,3,5-trithiane Synthesis Reactants Acetone + H2S Reaction Reaction Mixture (Low Temperature) Reactants->Reaction Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Reaction Crude_Product Crude Product Mixture (Trimer, Dithiol, Polymer) Reaction->Crude_Product Workup Aqueous Workup (Neutralization & Extraction) Crude_Product->Workup Purification Purification (Distillation/Recrystallization) Workup->Purification Final_Product Pure Hexamethyl-1,3,5-trithiane Purification->Final_Product

Caption: General workflow for the synthesis of hexamethyl-1,3,5-trithiane.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_H2S Check H2S Flow Rate and Dispersion Start->Check_H2S Check_Catalyst Verify Catalyst Activity and Concentration Start->Check_Catalyst Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Purity Analyze for Side Products (GC-MS, NMR) Start->Check_Purity Purify_Reactants Purify Reactants/ Dry Solvents Check_Catalyst->Purify_Reactants Polymer_Check Evidence of Polymer? Check_Purity->Polymer_Check Analysis Results Dithiol_Check High Dithiol Content? Check_Purity->Dithiol_Check Adjust_Temp Adjust Temperature Polymer_Check->Adjust_Temp Yes Modify_Catalyst Modify Catalyst System Dithiol_Check->Modify_Catalyst Yes

Caption: Troubleshooting logic for addressing low yields in the synthesis.

References

Technical Support Center: Scale-Up Production of Trithioacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of trithioacetone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of trithioacetone?

A1: The primary challenges include managing the formation of the intensely malodorous byproduct 2,2-propanedithiol, controlling the hazardous and foul-smelling nature of the reactants and products, ensuring efficient purification to separate trithioacetone from byproducts, and safely managing the reaction exothermicity at a larger scale.

Q2: What is the typical product distribution in the synthesis of trithioacetone?

A2: The reaction of acetone with hydrogen sulfide in the presence of an acid catalyst, such as zinc chloride, typically yields a mixture of 60-70% trithioacetone and 30-40% 2,2-propanedithiol.[1][2] Small amounts of other isomeric impurities may also be formed.[2]

Q3: What are the main safety concerns associated with trithioacetone production?

A3: The primary safety concerns are the extreme and pervasive odor of trithioacetone, its monomer thioacetone, and the byproduct 2,2-propanedithiol, which can cause nausea and fainting even at very low concentrations.[3] The process also involves highly flammable substances like acetone and potentially hazardous gases such as hydrogen sulfide. The reaction can be exothermic, posing a risk of thermal runaway if not properly controlled during scale-up.[4][5]

Q4: How can the pungent odor during production be managed?

A4: Effective odor management requires a multi-faceted approach. This includes conducting all operations in a well-ventilated area, preferably within a closed system under negative pressure. Off-gases should be scrubbed through a series of chemical traps (e.g., bleach, hydrogen peroxide) before being vented. All equipment should be decontaminated with a suitable oxidizing agent after use.

Q5: What are the recommended methods for purifying crude trithioacetone at scale?

A5: The most effective method for purifying crude trithioacetone at scale is fractional vacuum distillation to separate it from the lower-boiling 2,2-propanedithiol and other volatile impurities.[1] For achieving high purity, this can be followed by recrystallization from a suitable solvent like ethanol at low temperatures.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Trithioacetone - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst activity. - Loss of product during workup.- Increase reaction time or monitor reaction completion using GC-MS. - Optimize reaction temperature; temperatures between 0-30°C have been reported.[6] - Ensure the catalyst (e.g., anhydrous zinc chloride) is fresh and active. - Optimize extraction and distillation procedures to minimize losses.
High Percentage of 2,2-Propanedithiol - Reaction conditions favoring dithiol formation.- While difficult to completely avoid, careful control of reaction temperature and stoichiometry may influence the product ratio. Thermodynamic and kinetic studies can help in optimizing conditions to minimize this byproduct.[7]
Product is a Dark, Oily Liquid Instead of a Crystalline Solid - High concentration of impurities. - Presence of polymeric byproducts.- Perform efficient fractional vacuum distillation to remove 2,2-propanedithiol and other colored impurities. - Follow up with recrystallization from ethanol at a low temperature (-20°C) to obtain a crystalline product.[1]
Pervasive, Uncontrollable Odor - Leaks in the reaction or purification setup. - Inadequate off-gas treatment. - Improper handling and disposal of waste.- Thoroughly check all seals, joints, and connections in the apparatus for leaks. - Implement a robust off-gas scrubbing system. - All waste materials should be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety protocols.
Difficulty in Separating Trithioacetone from 2,2-Propanedithiol - Inefficient distillation column. - Incorrect vacuum pressure or temperature.- Use a fractionating column with sufficient theoretical plates for the separation. - Optimize the vacuum pressure and distillation temperature based on the boiling points of the components at reduced pressure. Trithioacetone has a boiling point of 107°C at 10 mmHg.[2]

Quantitative Data Summary

Table 1: Typical Reaction Conditions and Product Composition for Trithioacetone Synthesis

ParameterValueReference(s)
Reactants Acetone, Hydrogen Sulfide[2]
Catalyst Zinc Chloride (acidified)[2]
Temperature 25°C[1][2]
Trithioacetone Yield 60-70%[1][2]
2,2-Propanedithiol Yield 30-40%[1][2]

Table 2: Physical Properties of Trithioacetone and a Key Byproduct

CompoundMolecular Weight ( g/mol )Boiling PointMelting Point
Trithioacetone 222.42107°C @ 10 mmHg21.8°C
2,2-Propanedithiol 108.23~55-57°C @ 10 mmHg (estimated)-

Experimental Protocols

Pilot-Scale Synthesis of Crude Trithioacetone

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific pilot-plant equipment and safety infrastructure. A thorough process hazard analysis (PHA) must be conducted before attempting this synthesis at scale.[8]

Materials:

  • Acetone (60 L)

  • Anhydrous Zinc Chloride (20 kg)

  • Hydrogen Sulfide (gas)

  • Benzene (for extraction, ~30 L)

  • Water (for washing, ~60 L)

Equipment:

  • 100 L jacketed glass reactor with overhead stirrer, gas inlet tube, and temperature probe.

  • Cooling system for the reactor jacket.

  • Hydrogen sulfide gas cylinder with a mass flow controller.

  • Scrubber system for off-gases.

  • Large separating funnel or liquid-liquid extraction setup.

  • Rotary evaporator or distillation apparatus for solvent removal.

Procedure:

  • Charge the reactor with 60 L of acetone and 20 kg of anhydrous zinc chloride powder.

  • Start agitation and cool the mixture to below 10°C using the reactor's cooling jacket.[6]

  • Begin bubbling hydrogen sulfide gas through the mixture at a controlled rate, ensuring the temperature does not exceed 10°C.[6]

  • Continue the addition of hydrogen sulfide for approximately 7-8 hours. The reaction mixture will turn from a reddish color to a milky white precipitate.[6]

  • After the addition is complete, allow the mixture to stir at room temperature for an additional hour.[6]

  • Transfer the reaction mixture to a suitable vessel and add 60 L of water to dissolve the zinc chloride.

  • Extract the aqueous mixture with two portions of 15 L of benzene.

  • Combine the benzene extracts and wash with 15 L of water.

  • Remove the benzene and any residual acetone by distillation at atmospheric pressure. The remaining crude product is a thick, oily liquid.

Purification by Fractional Vacuum Distillation

Equipment:

  • Vacuum distillation setup with a fractionating column, condenser, and receiving flasks.

  • Vacuum pump and pressure gauge.

  • Heating mantle.

Procedure:

  • Assemble the fractional vacuum distillation apparatus.

  • Charge the distillation flask with the crude trithioacetone oil.

  • Slowly apply vacuum and begin heating.

  • Collect the initial fraction, which will be rich in 2,2-propanedithiol.

  • The main fraction of trithioacetone should be collected at approximately 104-110°C under a vacuum of around 1 kPa (7.5 mmHg).[6]

  • Monitor the purity of the fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Acetone + Anhydrous ZnCl2 reaction Reaction with H2S gas (T < 10°C) reactants->reaction 1 workup Aqueous Workup & Extraction (Water + Benzene) reaction->workup 2 distillation Fractional Vacuum Distillation workup->distillation Crude Product impurities 2,2-Propanedithiol & other impurities distillation->impurities Low boiling fraction product Purified Trithioacetone distillation->product Main fraction recrystallization Recrystallization (Optional) (Ethanol, -20°C) product->recrystallization high_purity_product High-Purity Crystalline Trithioacetone recrystallization->high_purity_product

Caption: Experimental workflow for the synthesis and purification of trithioacetone.

troubleshooting_guide cluster_reaction Reaction Issues cluster_purification Purification Issues start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction optimize_conditions Optimize Reaction Time/ Temperature/Catalyst incomplete_reaction->optimize_conditions Yes high_byproduct High Byproduct Content? incomplete_reaction->high_byproduct No improve_distillation Improve Fractional Vacuum Distillation high_byproduct->improve_distillation Yes recrystallize Perform Recrystallization high_byproduct->recrystallize No improve_distillation->recrystallize

Caption: Troubleshooting decision tree for low yield in trithioacetone production.

References

Investigating unexpected reaction outcomes with 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as trithioacetone, is a stable, cyclic trimer of the unstable monomer thioacetone.[1] Its chemical formula is C₉H₁₈S₃.[2] It is primarily used in the flavor and fragrance industry and as a synthetic reagent in organic chemistry, where it serves as a source of thioacetone.[3][4]

Q2: What are the main safety hazards associated with this compound?

While generally stable, this compound can react explosively with nitric acid.[5] It is also moderately toxic if ingested.[5] When heated to decomposition, it emits toxic fumes of sulfur oxides.[5] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended.

Q3: Is there any evidence of this compound being involved in biological signaling pathways?

Currently, there is no significant evidence to suggest that this compound directly participates in or modulates biological signaling pathways. Its primary applications are in chemical synthesis and the flavor industry.[3][4]

Troubleshooting Guides

Issue 1: Unexpected Side Products in the Synthesis of this compound

Question: I synthesized this compound from acetone and hydrogen sulfide and obtained a lower than expected yield with several unknown impurities. What are these byproducts and how can I minimize them?

Answer:

The acid-catalyzed reaction of acetone with hydrogen sulfide can lead to the formation of several side products alongside the desired trithioacetone.[6]

Common Impurities and Their Formation:

A typical synthesis yields a product mixture with the following approximate composition:[6]

CompoundTypical Yield
This compound60-70%
2,2-Propanedithiol30-40%
3,3,5,5,6,6-Hexamethyl-1,2,4-trithianeSmall amounts
4-Mercapto-2,2,4,6,6-pentamethyl-1,3-dithianeSmall amounts

These impurities arise from incomplete or alternative reaction pathways during the trimerization of thioacetone.

Troubleshooting and Optimization:

  • Temperature Control: Maintain a low reaction temperature to favor the formation of the thermodynamically stable 1,3,5-trithiane.

  • Acid Catalyst Concentration: The concentration of the acid catalyst can influence the product distribution. Titrate different concentrations to find the optimal condition for your setup.[7]

  • Rate of Hydrogen Sulfide Addition: A slow and controlled bubbling of hydrogen sulfide gas can help to minimize the formation of side products.[7]

  • Purification: The crude product can be purified by recrystallization to remove the impurities.[7]

Logical Workflow for Troubleshooting Synthesis

start Low Yield/ Impure Product check_temp Verify Reaction Temperature start->check_temp check_h2s Control H2S Addition Rate start->check_h2s check_acid Optimize Acid Concentration start->check_acid purify Recrystallize Crude Product check_temp->purify check_h2s->purify check_acid->purify success Pure Product/ Higher Yield purify->success

Caption: Troubleshooting workflow for synthesis.

Issue 2: Inefficient Generation of Thioacetone from this compound

Question: I am using this compound as a precursor for thioacetone in a Diels-Alder reaction, but the yield of the adduct is very low. What could be the problem?

Answer:

The generation of thioacetone via pyrolysis of its trimer requires specific conditions. Inefficient generation can be due to several factors.

Troubleshooting and Optimization:

  • Pyrolysis Temperature: The temperature for the thermal decomposition is critical. Temperatures below 500°C may result in incomplete conversion, while temperatures above 650°C can lead to decomposition of thioacetone into simpler compounds like allene and hydrogen sulfide.[8]

  • Pressure: The pyrolysis is typically carried out under reduced pressure (5-20 mm Hg).[6] Ensure your vacuum system is maintaining the correct pressure.

  • Trapping of Thioacetone: Thioacetone is highly unstable and will rapidly re-polymerize at ambient temperature.[1] The generated thioacetone must be trapped at a very low temperature (e.g., -78°C with a dry ice/acetone bath) immediately after its formation.[6]

  • Inert Atmosphere: The pyrolysis and trapping should be conducted under an inert atmosphere to prevent oxidation or other side reactions.

Experimental Workflow for Thioacetone Generation and Trapping

trithiane 2,2,4,4,6,6-Hexamethyl- 1,3,5-trithiane pyrolysis Pyrolysis (500-650°C, 5-20 mmHg) trithiane->pyrolysis thioacetone Thioacetone (gas) pyrolysis->thioacetone cold_trap Cold Trap (-78°C) thioacetone->cold_trap trapped_thioacetone Trapped Thioacetone cold_trap->trapped_thioacetone diels_alder Diels-Alder Reaction trapped_thioacetone->diels_alder adduct Thio-Diels-Alder Adduct diels_alder->adduct

Caption: Workflow for thioacetone generation.

Issue 3: Unexpected Reactivity with Organolithium Reagents

Question: I am attempting to perform a reaction with an organolithium reagent in the presence of this compound, and I am observing unexpected products. What is happening?

Answer:

Unlike its parent compound, 1,3,5-trithiane, this compound cannot be deprotonated at the ring carbons due to the absence of protons.[7] However, organolithium reagents can act as nucleophiles and attack the sulfur atoms, leading to ring-opening of the trithiane.[7]

Potential Reaction Pathway:

The nucleophilic attack by the organolithium reagent on a sulfur atom can initiate the cleavage of a carbon-sulfur bond, generating a lithium thiolate and a new, unstable sulfur-containing intermediate. This intermediate can then undergo further reactions, leading to a complex mixture of products.

Troubleshooting:

  • Protecting Groups: If the trithiane moiety is not the intended reaction site, consider if it can be protected or if the synthesis can be re-routed to introduce it at a later stage.

  • Reaction Conditions: Lowering the reaction temperature may help to control the reactivity of the organolithium reagent and potentially favor the desired reaction pathway.

  • Alternative Reagents: If the goal is deprotonation of another part of the molecule, consider using a non-nucleophilic base.

Signaling Pathway of Unexpected Reactivity

trithiane 2,2,4,4,6,6-Hexamethyl- 1,3,5-trithiane attack Nucleophilic Attack on Sulfur trithiane->attack organolithium Organolithium Reagent (e.g., n-BuLi) organolithium->attack ring_opening Ring Opening attack->ring_opening intermediate Reactive Intermediate ring_opening->intermediate byproducts Complex Mixture of Byproducts intermediate->byproducts

Caption: Reactivity with organolithium reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the laboratory-scale synthesis.

Materials:

  • Acetone

  • Concentrated Hydrochloric Acid

  • Hydrogen Sulfide gas

  • Ice-salt bath

  • Standard laboratory glassware

Procedure:

  • In a fume hood, equip a three-necked flask with a gas inlet tube, a mechanical stirrer, and a gas outlet leading to a scrubber (e.g., a bleach solution).

  • Charge the flask with a mixture of acetone and concentrated hydrochloric acid.

  • Cool the flask to a low temperature using an ice-salt bath.

  • Slowly bubble hydrogen sulfide gas through the stirred solution.

  • Continue the reaction until the precipitation of a white solid is complete.

  • Collect the crude product by filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Note: This reaction produces highly toxic and flammable hydrogen sulfide gas and should only be performed in a well-ventilated fume hood with appropriate safety measures in place.

Protocol 2: Generation of Thioacetone via Pyrolysis

This protocol outlines the general procedure for generating thioacetone for in-situ reactions.

Materials:

  • This compound

  • Quartz tube

  • Tube furnace

  • High-vacuum pump

  • Cold trap

  • Dry ice/acetone bath

Procedure:

  • Set up a pyrolysis apparatus consisting of a quartz tube packed with quartz rings placed inside a tube furnace.

  • Connect one end of the quartz tube to a flask containing this compound and the other end to a cold trap cooled to -78°C, followed by a high-vacuum pump.

  • Evacuate the system to a pressure of 5-20 mm Hg.

  • Heat the tube furnace to a temperature between 500-650°C.

  • Slowly sublime the this compound through the hot quartz tube.

  • The resulting thioacetone monomer will be collected in the cold trap as a red-orange liquid.[8]

  • The trapped thioacetone should be used immediately in the subsequent reaction.

Caution: Thioacetone is highly unstable and has an extremely foul and pervasive odor. This procedure must be performed in a high-integrity vacuum system within a fume hood. Any glassware that comes into contact with thioacetone should be decontaminated with a strong oxidizing agent (e.g., bleach).

References

Validation & Comparative

A Comparative Guide to the X-ray Crystallographic Analysis of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Structural Data and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the X-ray crystallographic data for 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane and its parent compound, 1,3,5-trithiane. While the complete crystallographic data for the hexamethylated derivative is not available in publicly accessible databases, this guide presents the available data for the parent compound to serve as a reference and outlines the standard experimental protocols required for such structural determination.

Data Presentation: Crystallographic Parameters

The following table summarizes the known crystallographic data for 1,3,5-trithiane, which serves as a foundational analogue for understanding the structural characteristics of its derivatives. A placeholder is included for this compound to highlight the data required for a complete comparison.

ParameterThis compound1,3,5-Trithiane
Chemical Formula C₉H₁₈S₃C₃H₆S₃
Molecular Weight 222.43 g/mol 138.27 g/mol
Crystal System Data not availableOrthorhombic
Space Group Data not availablePmn2₁
Unit Cell Dimensions
aData not available7.64 Å
bData not available4.69 Å
cData not available8.63 Å
αData not available90°
βData not available90°
γData not available90°
Unit Cell Volume Data not available309.28 ų
Z (Molecules/Unit Cell) Data not available2
Calculated Density Data not available1.48 g/cm³
Data Source -Crystallography Open Database (COD ID: 4073678)

Experimental Protocols

The determination of the crystal structure for a small organic molecule like this compound follows a well-established workflow in single-crystal X-ray diffraction.

1. Crystal Growth and Selection: High-quality single crystals are paramount for successful X-ray diffraction analysis. For a compound like this compound, which is a solid at room temperature, techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution are commonly employed. Once crystals are obtained, a suitable specimen (typically 0.1-0.3 mm in all dimensions) is selected under a microscope, ensuring it is free from cracks and other defects.

2. Crystal Mounting and Data Collection: The selected crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage. The goniometer is then placed on the diffractometer. Data collection is performed by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

3. Data Processing: The raw diffraction data is processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters are determined from the positions of the reflections.

4. Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. For small molecules, direct methods are typically used to solve the phase problem. The resulting structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

G A Crystal Growth B Crystal Selection & Mounting A->B High-quality crystal C Data Collection (X-ray Diffractometer) B->C Mounted crystal D Data Processing (Integration & Scaling) C->D Diffraction images E Structure Solution (Direct Methods) D->E Reflection file F Structure Refinement E->F Initial model G Structure Validation & Analysis F->G Refined model H Final Structure (CIF) G->H Validated structure

Caption: A flowchart of the single-crystal X-ray crystallography process.

Comparative study of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane and 1,3,5-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane and 1,3,5-trithiane for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the chemical properties, synthesis, and applications of this compound and its parent compound, 1,3,5-trithiane. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of these organosulfur compounds for their specific applications.

Introduction

1,3,5-Trithiane and its hexamethyl derivative are six-membered heterocyclic compounds containing a ring of alternating sulfur and carbon atoms. 1,3,5-Trithiane is the cyclic trimer of thioformaldehyde, while this compound is the cyclic trimer of thioacetone.[1][2] While sharing a common structural backbone, the presence of six methyl groups on the carbon atoms of the hexamethyl derivative significantly influences its physical properties, reactivity, and applications.

Chemical and Physical Properties

The substitution of hydrogen atoms with methyl groups in this compound leads to notable differences in its physical properties compared to 1,3,5-trithiane. These differences are summarized in the table below.

PropertyThis compound1,3,5-Trithiane
CAS Number 828-26-2[3]291-21-4[4]
Molecular Formula C₉H₁₈S₃[3]C₃H₆S₃[4]
Molecular Weight 222.43 g/mol [3]138.27 g/mol [1]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[5]Colorless solid[1]
Melting Point 24 °C[6]215-220 °C[1]
Boiling Point 105-107 °C at 10 mmHg[7]Decomposes
Solubility Soluble in organic solventsSlightly soluble in water, soluble in benzene[1]

Synthesis

Both compounds are synthesized by the acid-catalyzed cyclotrimerization of the corresponding carbonyl compound with a source of hydrogen sulfide.

Synthesis of 1,3,5-Trithiane

1,3,5-Trithiane is prepared by reacting formaldehyde with hydrogen sulfide in the presence of an acid catalyst.[1]

G formaldehyde Formaldehyde trithiane 1,3,5-Trithiane formaldehyde->trithiane h2s Hydrogen Sulfide h2s->trithiane acid Acid Catalyst acid->trithiane

Caption: Synthesis of 1,3,5-Trithiane.

Synthesis of this compound

Similarly, this compound is synthesized from acetone and hydrogen sulfide with an acid catalyst.[2]

G acetone Acetone hexamethyltrithiane This compound acetone->hexamethyltrithiane h2s Hydrogen Sulfide h2s->hexamethyltrithiane acid Acid Catalyst acid->hexamethyltrithiane G trithiane 1,3,5-Trithiane lithiated Lithiated Trithiane trithiane->lithiated Deprotonation base Strong Base (e.g., n-BuLi) substituted Substituted Trithiane lithiated->substituted Alkylation/Addition electrophile Electrophile (E+) carbonyl Carbonyl Compound (R-CHO or R₂CO) substituted->carbonyl Hydrolysis hydrolysis Hydrolysis

References

A Comparative Analysis of the Stability of Trithioacetone and Thioacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the stability of trithioacetone and its monomeric counterpart, thioacetone. The information presented herein is supported by experimental data to offer an objective performance comparison of these two organosulfur compounds.

Introduction

Trithioacetone, the cyclic trimer of thioacetone, and thioacetone itself represent a fascinating case study in chemical stability. While structurally related, their physical and chemical properties differ dramatically. Thioacetone is notoriously unstable and reactive, whereas trithioacetone is a comparatively stable solid.[1][2] This guide will delve into the specifics of their stability, offering quantitative data, experimental protocols, and visual representations to elucidate the relationship between these two molecules.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key physical and chemical properties of trithioacetone and thioacetone, highlighting their stark differences in stability and handling characteristics.

PropertyTrithioacetoneThioacetoneReference
Chemical Formula C₉H₁₈S₃C₃H₆S[1][3]
Molar Mass 222.42 g·mol⁻¹74.14 g·mol⁻¹[1][3]
Appearance White or colorless solidOrange to brown liquid[3]
Melting Point 21.8 °C-55 °C[1][3]
Boiling Point 107 °C at 10 mmHg68-70 °C[1][4]
Stability Chemically stable under standard ambient conditions.Highly unstable above -20 °C. Readily polymerizes or trimerizes.[3][4][5][6]
Odor Unpleasant, sulfurous.Extremely potent, unpleasant odor. Considered one of the worst-smelling known substances.[1][3]
Solubility in water InsolubleLow solubility (approx. 3 g/L)[4][7]

The Interconversion Relationship

The relationship between thioacetone and trithioacetone is a classic example of a monomer-trimer equilibrium. Thioacetone, the monomer, is highly reactive and spontaneously trimerizes to the more stable cyclic form, trithioacetone, at temperatures above -20°C.[3] Conversely, trithioacetone can be converted back to thioacetone through pyrolysis at high temperatures.[3][8][9] This dynamic relationship is crucial for understanding the handling and application of these compounds.

G Interconversion of Thioacetone and Trithioacetone Thioacetone Thioacetone (Monomer, Unstable) Trithioacetone Trithioacetone (Trimer, Stable) Thioacetone->Trithioacetone Trimerization (Spontaneous, > -20°C) Trithioacetone->Thioacetone Pyrolysis (500-650°C)

Caption: The equilibrium between unstable thioacetone and stable trithioacetone.

Experimental Protocols

Detailed methodologies for the synthesis of trithioacetone and the subsequent generation of thioacetone are provided below. These protocols are based on established literature procedures.

Synthesis of Trithioacetone

Trithioacetone is typically synthesized by the reaction of acetone with hydrogen sulfide in the presence of a Lewis acid catalyst.[1][9]

Materials:

  • Acetone

  • Hydrogen sulfide (gas)

  • Lewis acid catalyst (e.g., zinc chloride, ZnCl₂)

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of acetone and a cooled concentrated solution of hydrochloric acid is prepared in a reaction vessel.

  • Hydrogen sulfide gas is bubbled through the cooled mixture. The reaction is typically carried out at temperatures between 0°C and 30°C.[9]

  • The reaction is allowed to proceed for several hours (e.g., 5 to 15 hours).[9]

  • Upon completion, the reaction mixture is diluted with water, leading to the precipitation of an oily product.

  • The crude product, which is a mixture containing trithioacetone, is then purified, often by steam distillation.[10] The final product is a white to off-white solid.

Generation of Thioacetone from Trithioacetone

Monomeric thioacetone is generated by the thermal decomposition (pyrolysis) of its stable trimer, trithioacetone.[3][8][9]

Materials:

  • Trithioacetone

  • High-temperature tube furnace

  • Cold trap (e.g., cooled with liquid nitrogen or dry ice/acetone)

  • Vacuum pump

Procedure:

  • A sample of trithioacetone is placed in a pyrolysis tube.

  • The tube is heated to a temperature range of 500-650 °C under reduced pressure (typically 5-20 mm Hg).[9]

  • The trithioacetone cracks, yielding gaseous thioacetone.

  • The gaseous thioacetone is passed through a cold trap maintained at a very low temperature (e.g., -78 °C) to condense and collect the unstable monomer.[9]

  • The collected thioacetone must be kept at or below -20 °C to prevent rapid polymerization and trimerization.[3][4]

G Experimental Workflow for Thioacetone Generation cluster_synthesis Synthesis of Trithioacetone cluster_pyrolysis Generation of Thioacetone Acetone Acetone Reaction Reaction (0-30°C) Acetone->Reaction H2S Hydrogen Sulfide H2S->Reaction Catalyst Lewis Acid Catalyst Catalyst->Reaction Purification Purification (e.g., Steam Distillation) Reaction->Purification Trithioacetone Trithioacetone Purification->Trithioacetone Pyrolysis Pyrolysis (500-650°C, 5-20 mmHg) Trithioacetone->Pyrolysis ColdTrap Cold Trap (-78°C) Pyrolysis->ColdTrap Thioacetone Thioacetone (Store at <= -20°C) ColdTrap->Thioacetone

Caption: Workflow for the synthesis of trithioacetone and generation of thioacetone.

Conclusion

The comparative analysis unequivocally demonstrates that trithioacetone is a significantly more stable compound than thioacetone. Thioacetone's high reactivity and propensity to spontaneously polymerize or trimerize above -20°C make it challenging to handle and store.[3][4][5] In contrast, trithioacetone's stability at ambient temperatures allows it to serve as a convenient and safer precursor for the in-situ generation of thioacetone when required for specific chemical reactions or research applications.[3][8][9] This fundamental difference in stability is a critical consideration for any researcher, scientist, or drug development professional working with these organosulfur compounds.

References

A Researcher's Guide to the Spectroscopic Differentiation of Trithioacetone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of trithioacetone (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane), the formation of structural isomers is a common occurrence, presenting a significant challenge for purification and characterization.[1] Distinguishing the highly symmetrical trithioacetone from its less symmetrical isomers, such as 3,3,5,5,6,6-hexamethyl-1,2,4-trithiane and 4-mercapto-2,2,4,6,6-pentamethyl-1,3-dithiane, is critical for ensuring product purity. This guide provides a detailed comparison of the spectroscopic techniques used to unambiguously identify these compounds, supported by experimental data for trithioacetone and predictive analysis for its isomers.

Spectroscopic Data Comparison

The primary challenge in differentiation arises because all three isomers possess the same molecular formula (C₉H₁₈S₃) and molecular weight (222.43 g/mol ).[2][3] Therefore, identification relies on techniques sensitive to molecular structure and symmetry, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic TechniqueTrithioacetone (this compound)Isomer 1 (3,3,5,5,6,6-hexamethyl-1,2,4-trithiane)Isomer 2 (4-mercapto-2,2,4,6,6-pentamethyl-1,3-dithiane)
¹H NMR Single sharp singlet at δ ≈ 1.65-1.9 ppm (All 18 protons are chemically equivalent due to high symmetry).[4]Multiple distinct singlets for the six inequivalent methyl groups.Multiple distinct singlets for the five inequivalent methyl groups, plus a broad singlet (δ ≈ 1-4 ppm) for the thiol (-SH) proton.
¹³C NMR Two signals: Ring carbons (δ ≈ 55 ppm) and methyl carbons (δ ≈ 30 ppm).[3]Multiple signals for both ring and methyl carbons due to low symmetry.Multiple signals for both ring and methyl carbons.
IR Spectroscopy C-H stretches: ~2960, 2870 cm⁻¹C-S stretches: ~710, 680 cm⁻¹[3]C-H and C-S stretches similar to trithioacetone.Key differentiator: Weak S-S stretch (~400-500 cm⁻¹) .C-H and C-S stretches similar to trithioacetone.Definitive peak: S-H stretch (~2550-2600 cm⁻¹) .
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 222 .Fragmentation includes loss of methyl (m/z 207) and symmetrical ring cleavage (m/z 149, 117, 73).[3]Molecular Ion (M⁺): m/z 222 .Fragmentation pattern will differ significantly due to the unstable S-S bond, leading to unique daughter ions.Molecular Ion (M⁺): m/z 222 .Fragmentation will likely show loss of the thiol radical (•SH) or other patterns distinct from the trithiane ring system.
UV-Vis Spectroscopy No significant absorption above 220 nm.[3]Expected to have no significant absorption above 220 nm.Expected to have no significant absorption above 220 nm.

Experimental and Analytical Workflow

The logical workflow for identifying the components in a sample synthesized to produce trithioacetone involves a multi-step spectroscopic analysis. Each technique provides a piece of the structural puzzle, and together they allow for definitive identification.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Identification cluster_3 Compound Identification Sample Synthesized Product (Potential Mixture) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Result Observe Number of Signals NMR->NMR_Result IR_Result Identify Functional Group Peaks IR->IR_Result MS_Result Analyze M⁺ and Fragmentation MS->MS_Result TTA Trithioacetone NMR_Result->TTA Single ¹H Peak Two ¹³C Peaks Isomer1 Isomer 1 (1,2,4-Trithiane) NMR_Result->Isomer1 Multiple ¹H/¹³C Peaks Isomer2 Isomer 2 (1,3-Dithiane) NMR_Result->Isomer2 Multiple Peaks + Thiol Proton IR_Result->Isomer1 S-S Stretch (~450 cm⁻¹) IR_Result->Isomer2 S-H Stretch (~2550 cm⁻¹) MS_Result->TTA Symmetrical Fragmentation MS_Result->Isomer1 Asymmetrical Fragmentation MS_Result->Isomer2 Asymmetrical Fragmentation

Fig 1. Workflow for Spectroscopic Differentiation.

Detailed Methodologies

Accurate data acquisition requires standardized experimental protocols. The following sections detail the methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for differentiating these isomers due to its sensitivity to the chemical environment of each nucleus.

  • Objective: To determine the number and type of chemically distinct protons (¹H) and carbons (¹³C) in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal resolution.

  • ¹H NMR Protocol:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative ratio of protons.

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • A higher number of scans is required (typically 128 or more) due to the low natural abundance of ¹³C.

  • Analysis: The high symmetry of trithioacetone results in a remarkably simple spectrum: a single peak in ¹H NMR and two peaks in ¹³C NMR. In contrast, the lower symmetry of the isomers will produce significantly more complex spectra with multiple, distinct signals, making them easily distinguishable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • Objective: To detect key functional groups, particularly the S-H bond in the mercapto-dithiane isomer and the S-S bond in the 1,2,4-trithiane isomer.

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid or low-melting solid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Protocol:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: While all isomers will show C-H and C-S stretches, the presence of a sharp, weak band around 2550-2600 cm⁻¹ is definitive proof of the S-H group in the mercapto-dithiane isomer. A weak band in the 400-500 cm⁻¹ region may indicate the S-S stretch of the 1,2,4-trithiane isomer.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a compound, offering insights into its underlying structure.

  • Objective: To confirm the molecular weight and differentiate isomers based on their unique fragmentation patterns.

  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of the mixture prior to analysis. Electron Ionization (EI) is a common method for generating fragments.

  • Protocol:

    • Introduce the sample into the ion source (via direct infusion or GC).

    • Ionize the molecules using a standard EI energy of 70 eV.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Analysis: All isomers will show a molecular ion peak at m/z 222. However, the relative abundances of the fragment ions will differ. The symmetrical 1,3,5-trithiane ring of trithioacetone produces a characteristic fragmentation pattern. The 1,2,4-trithiane isomer is expected to cleave readily at its weaker S-S bond, while the mercapto-dithiane isomer will show fragments corresponding to the loss of the thiol group. Comparing the fragmentation patterns to a known standard of trithioacetone is the most effective method of identification.

References

Validating the Purity of Synthesized 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane, a key organosulfur compound in the flavor and fragrance industry. Primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), this document outlines a detailed experimental protocol and compares its performance against alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information presented is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound, also known as trithioacetone, is synthesized by the acid-catalyzed trimerization of thioacetone. The synthesis can result in several impurities that may affect the final product's quality and sensory profile. Therefore, a robust and reliable analytical method for purity assessment is crucial. GC-MS is a powerful technique for this purpose due to its high separation efficiency and definitive identification capabilities.

Comparison of Purity Validation Methods

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the impurities, the required level of accuracy, and the available instrumentation. Below is a comparative summary of GC-MS with HPLC and qNMR for the analysis of this compound.

Parameter GC-MS HPLC-UV/MS Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, followed by mass-to-charge ratio detection.Separation based on polarity and interaction with stationary phase, with UV or mass detection.Quantitative determination based on the integral of NMR signals relative to a certified internal standard.
Selectivity Excellent for volatile and semi-volatile impurities. Mass spectra provide high confidence in identification.Good for non-volatile or thermally labile impurities. UV detection is less specific than MS.Excellent for structural elucidation and quantification of major components. May not detect impurities without NMR-active nuclei or at very low concentrations.
Sensitivity High (ppm to ppb levels).Moderate to high, depending on the detector and chromophores in the impurities.Lower sensitivity compared to chromatographic methods (typically >0.1%).
Sample Throughput High.Moderate.Low to moderate.
Key Advantages High resolution, sensitive, and provides structural information for impurity identification.Suitable for a wide range of compounds, including non-volatile ones.Provides absolute quantification without the need for a specific standard of the analyte. Non-destructive.
Limitations Not suitable for non-volatile or thermally labile compounds.The analyte must have a chromophore for UV detection or be ionizable for MS detection.Lower sensitivity, and peak overlap can complicate quantification.

Experimental Protocol: Purity Validation by GC-MS

This section details a proposed GC-MS method for the quantitative analysis of this compound and its common impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or acetone.

  • If an internal standard is used for quantification, add a known concentration of a suitable internal standard (e.g., tetradecane).

  • Vortex the solution until the sample is completely dissolved.

  • Transfer an aliquot to a GC vial for analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is suggested.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a reference standard or the NIST library mass spectrum.

  • Identify potential impurities by their mass spectra. Common impurities in the synthesis of trithioacetone include 2,2-propanedithiol, 3,3,5,5,6,6-hexamethyl-1,2,4-trithiane, and 4-mercapto-2,2,4,6,6-pentamethyl-1,3-dithiane.

  • Calculate the purity of the synthesized compound using the area percentage method from the total ion chromatogram (TIC). For higher accuracy, quantification should be performed using an internal or external standard calibration curve.

Visualizing the Workflow

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using GC-MS.

GCMS_Workflow cluster_synthesis Synthesis & Sampling cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting S Synthesized 2,2,4,4,6,6-Hexamethyl- 1,3,5-trithiane P1 Weighing S->P1 P2 Dissolution (e.g., in DCM) P1->P2 P3 Vial Transfer P2->P3 A1 Injection P3->A1 A2 GC Separation (DB-5ms column) A1->A2 A3 MS Detection (EI, Scan Mode) A2->A3 D1 Peak Integration & Identification A3->D1 D2 Purity Calculation (% Area or Calibration) D1->D2 R Final Purity Report D2->R

Caption: GC-MS workflow for purity validation.

Conclusion

Validating the purity of synthesized this compound is essential for ensuring its quality and performance, particularly in flavor and fragrance applications. GC-MS offers a highly sensitive and selective method for identifying and quantifying the target compound and its potential impurities. While other techniques like HPLC and qNMR provide valuable orthogonal information, the detailed protocol provided herein for GC-MS serves as a robust primary method for routine purity assessment in a research and development setting.

A Comparative Guide to the Synthetic Routes of Hexamethyl-s-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethyl-s-trithiane, also known as trithioacetone, is a stable cyclic trimer of the volatile and notoriously malodorous thioacetone. As a key organosulfur compound, it serves as a precursor in various synthetic pathways and has applications in materials science. This guide provides a comparative analysis of the primary synthetic routes to hexamethyl-s-trithiane, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of hexamethyl-s-trithiane is predominantly achieved through two main pathways: the direct synthesis from acetone and hydrogen sulfide, and the pyrolysis of specific sulfur-containing precursors. The choice of method often depends on the desired scale, available starting materials, and tolerance for byproducts.

Parameter Route 1: From Acetone and Hydrogen Sulfide Route 2: Pyrolysis of Allyl Isopropyl Sulfide
Starting Materials Acetone, Hydrogen Sulfide, Acid Catalyst (e.g., HCl)Allyl Isopropyl Sulfide
Reaction Conditions Low temperature, acidic mediumHigh temperature (pyrolysis)
Yield 60-70% of hexamethyl-s-trithiane[1]Data not readily available in the literature
Purity (Crude Product) Contains 30-40% 2,2-propanedithiol as a major byproduct[1]Data not readily available in the literature
Key Advantages Readily available and inexpensive starting materials; straightforward procedure.Potentially cleaner reaction with fewer byproducts.
Key Disadvantages Formation of a significant amount of a difficult-to-separate byproduct; requires handling of toxic hydrogen sulfide gas.Requires a specific, less common starting material; high-temperature pyrolysis may require specialized equipment.

Experimental Protocols

Route 1: Synthesis from Acetone and Hydrogen Sulfide

This method involves the acid-catalyzed reaction of acetone with hydrogen sulfide. The unstable thioacetone monomer is formed in situ and immediately trimerizes to the more stable hexamethyl-s-trithiane.

Materials:

  • Acetone

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen Sulfide (H₂S) gas

  • Benzene (for recrystallization)

  • Ice

Procedure:

  • In a tall glass cylinder or a three-necked flask equipped with a gas inlet tube and a mechanical stirrer, place a mixture of acetone and concentrated hydrochloric acid. The molar ratio of acetone to HCl should be optimized, but a common starting point is a 1:1 molar ratio.

  • Cool the reaction vessel in an ice bath to maintain a low temperature, which favors the formation of the trimer.

  • Bubble hydrogen sulfide gas through the stirred solution. This should be done in a well-ventilated fume hood due to the high toxicity of H₂S.

  • Continue the passage of H₂S until the precipitation of the product ceases. The reaction time can vary but is typically in the range of several hours.

  • Collect the crude product, which is a white solid, by filtration. The crude product will be a mixture of hexamethyl-s-trithiane and 2,2-propanedithiol.

  • Purification: The crude product can be purified by recrystallization. An effective method, adapted from the purification of 1,3,5-trithiane, involves dissolving the crude solid in hot benzene and then allowing it to cool slowly to induce crystallization of the hexamethyl-s-trithiane.[2] The more soluble 2,2-propanedithiol will remain in the mother liquor. Repeated recrystallizations may be necessary to achieve high purity.

Expected Yield: The crude product typically contains 60-70% hexamethyl-s-trithiane.[1]

Route 2: Pyrolysis of Allyl Isopropyl Sulfide

This method is reported as a synthetic route to hexamethyl-s-trithiane, though detailed experimental procedures and quantitative yield data are not as readily available in the literature as for the acetone and hydrogen sulfide method.[1][3] The general principle involves the thermal decomposition of allyl isopropyl sulfide to generate intermediates that subsequently form the stable trithiane ring.

A detailed, validated experimental protocol for this specific synthesis is not available in the reviewed literature. Researchers interested in this route would need to undertake optimization studies to determine the ideal pyrolysis temperature, pressure, and work-up procedure.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes to hexamethyl-s-trithiane.

Synthesis_of_Hexamethyl_s_trithiane Synthetic pathway from acetone and hydrogen sulfide. Acetone Acetone Reaction1 Acid-Catalyzed Reaction Acetone->Reaction1 H2S Hydrogen Sulfide H2S->Reaction1 HCl HCl (catalyst) HCl->Reaction1 Thioacetone Thioacetone (unstable intermediate) Reaction1->Thioacetone Trimerization Trimerization Thioacetone->Trimerization Crude_Product Crude Product Mixture Trimerization->Crude_Product Propanedithiol 2,2-Propanedithiol Crude_Product->Propanedithiol Purification Recrystallization Crude_Product->Purification Hexamethyl_s_trithiane Hexamethyl-s-trithiane Purification->Hexamethyl_s_trithiane

Caption: Synthetic pathway from acetone and hydrogen sulfide.

Pyrolysis_Route Pyrolysis of allyl isopropyl sulfide to form hexamethyl-s-trithiane. Allyl_Sulfide Allyl Isopropyl Sulfide Pyrolysis Pyrolysis Allyl_Sulfide->Pyrolysis Intermediates Reactive Intermediates Pyrolysis->Intermediates Formation Ring Formation Intermediates->Formation Hexamethyl_s_trithiane_pyro Hexamethyl-s-trithiane Formation->Hexamethyl_s_trithiane_pyro

Caption: Pyrolysis of allyl isopropyl sulfide to form hexamethyl-s-trithiane.

Conclusion

The synthesis of hexamethyl-s-trithiane from acetone and hydrogen sulfide is a well-established method with readily available starting materials. Its main drawback is the co-production of 2,2-propanedithiol, which necessitates a careful purification step. The pyrolysis of allyl isopropyl sulfide presents an alternative route, though it is less documented in terms of detailed experimental conditions and expected yields. For researchers requiring a reliable and scalable method, the acetone and hydrogen sulfide route, coupled with an effective purification strategy, remains the more practical choice based on the available literature. Further investigation into the pyrolysis route could be a valuable area of research to develop a more efficient and cleaner synthesis of this important organosulfur compound.

References

Reactivity of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in the synthesis of complex molecules. Dithioketals are widely employed for the protection of carbonyl functionalities due to their general stability. This guide provides a comparative analysis of the reactivity of 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, also known as trithioacetone, with other commonly used dithioketals, namely 1,3-dithiane and 1,3-dithiolane. This comparison is based on established principles of chemical reactivity and available literature, highlighting the influence of steric hindrance on their stability and deprotection.

Executive Summary of Comparative Reactivity

The reactivity of dithioketals towards cleavage is significantly influenced by their structure, particularly the substitution pattern around the thioacetal carbon. This compound is a highly substituted and sterically hindered dithioketal. This steric bulk is expected to render it significantly less reactive and more stable towards deprotection compared to the less substituted 1,3-dithianes and 1,3-dithiolanes.

FeatureThis compound1,3-Dithiane1,3-Dithiolane
Structure Cyclic trimer of thioacetoneSix-membered ringFive-membered ring
Steric Hindrance Very HighLow to ModerateLow
Predicted Stability HighModerateModerate
Reactivity towards Deprotection Low (predicted)ModerateModerate to High

Theoretical Framework: The Role of Steric Hindrance in Dithioketal Reactivity

The deprotection of dithioketals typically proceeds through the formation of a key intermediate, a sulfonium ion, which is generated by the attack of an electrophile (such as a proton or a metal ion) on one of the sulfur atoms. The subsequent steps involving nucleophilic attack and eventual cleavage of the carbon-sulfur bonds are sensitive to steric congestion around the thioacetal carbon.

In the case of this compound, the presence of six methyl groups creates a sterically crowded environment around the sulfur atoms and the carbon-sulfur bonds. This steric shield is anticipated to have two major consequences:

  • Reduced Rate of Electrophilic Attack: The bulky methyl groups can impede the approach of electrophiles to the sulfur atoms, thereby slowing down the initial step of the deprotection mechanism.

  • Increased Stability of the Trithiane Ring: The gem-dimethyl groups on each of the methylene bridge carbons contribute to the overall stability of the six-membered ring, making it more resistant to ring-opening reactions.

Conversely, 1,3-dithianes and 1,3-dithiolanes derived from aldehydes or less hindered ketones offer more accessible sites for electrophilic attack and are therefore generally more amenable to cleavage under a variety of conditions.

Experimental Protocols for Dithioketal Deprotection

While specific protocols for the deprotection of the exceptionally stable this compound are scarce, numerous methods have been developed for the cleavage of standard 1,3-dithianes and 1,3-dithiolanes. These protocols typically employ oxidative or mercury-based reagents. The choice of reagent often depends on the overall functionality of the molecule and the desired level of chemoselectivity.

It is important to note that the deprotection of the highly hindered this compound would likely require more forcing reaction conditions (e.g., stronger reagents, higher temperatures, or longer reaction times) than those used for simple dithianes and dithiolanes.

Below are representative experimental protocols for the deprotection of common dithioketals.

Oxidative Deprotection using N-Bromosuccinimide (NBS)

This method is effective for the cleavage of a wide range of dithioacetals.

Protocol:

  • Dissolve the dithioacetal (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (2.2 mmol) in small portions over 5 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection using Mercury(II) Chloride

This is a classic and highly effective method, though the toxicity of mercury salts necessitates careful handling and disposal.

Protocol:

  • Dissolve the dithioacetal (1.0 mmol) in a mixture of acetonitrile (10 mL) and water (2 mL).

  • Add calcium carbonate (2.0 mmol) followed by mercury(II) chloride (2.2 mmol).

  • Stir the resulting suspension vigorously at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the insoluble mercury salts.

  • Wash the Celite® pad with acetonitrile (2 x 10 mL).

  • Combine the filtrates and remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane) (3 x 20 mL).

  • Combine the organic layers, wash with a saturated aqueous solution of ammonium chloride (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by flash chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the generalized mechanism for the acid-catalyzed hydrolysis of a dithioketal and a proposed workflow for evaluating the reactivity of different dithioketals.

Deprotection_Mechanism Dithioketal Dithioketal Protonation Protonation of Sulfur Dithioketal->Protonation H+ Sulfonium_Ion Formation of Sulfonium Ion Protonation->Sulfonium_Ion Ring_Opening Ring Opening to form Thionium Ion Sulfonium_Ion->Ring_Opening Hemithioacetal Formation of Hemithioacetal Ring_Opening->Hemithioacetal H2O Carbonyl Carbonyl Compound Hemithioacetal->Carbonyl -RSH, -H+

Caption: Generalized mechanism for acid-catalyzed dithioketal hydrolysis.

Reactivity_Workflow cluster_0 Substrate Selection cluster_1 Reaction Conditions cluster_2 Analysis cluster_3 Comparison Compound_A This compound Deprotection_Method Select Deprotection Protocol (e.g., Oxidative, Hg(II)-based) Compound_A->Deprotection_Method Compound_B 1,3-Dithiane Compound_B->Deprotection_Method Compound_C 1,3-Dithiolane Compound_C->Deprotection_Method Reaction_Monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) Deprotection_Method->Reaction_Monitoring Data_Collection Determine Reaction Time and Yield Reaction_Monitoring->Data_Collection Comparative_Analysis Compare Reactivity and Stability Data_Collection->Comparative_Analysis

Caption: Workflow for comparative reactivity studies of dithioketals.

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be a highly stable dithioketal with significantly lower reactivity towards cleavage compared to 1,3-dithiane and 1,3-dithiolane. This reduced reactivity is attributed to the substantial steric hindrance imposed by the six methyl groups, which shield the sulfur atoms from electrophilic attack and stabilize the trithiane ring. Researchers aiming to deprotect this particular thioacetal should anticipate the need for more vigorous reaction conditions than those typically employed for less substituted analogues. The development of efficient and mild methods for the cleavage of such sterically encumbered dithioketals remains an area of interest in synthetic organic chemistry. Further experimental studies are warranted to provide quantitative data to support these well-grounded theoretical predictions.

Unraveling the Conformational Landscape of Trithioacetone: A Computational Modeling Showdown

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the computational modeling of trithioacetone's conformational isomers, presenting a critical evaluation of theoretical approaches against the backdrop of experimental data.

Trithioacetone, scientifically known as 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, is a stable cyclic trimer of the otherwise unstable thioacetone.[1] Its six-membered ring structure, composed of alternating carbon and sulfur atoms, grants it a flexible framework capable of adopting various three-dimensional arrangements, or conformations.[1] Understanding the relative stability and geometry of these conformational isomers is paramount for predicting its reactivity, intermolecular interactions, and potential applications in drug design and materials science. This guide provides a comprehensive comparison of computational models used to elucidate the conformational preferences of trithioacetone, supported by available experimental data.

The Conformational Contenders: Chair vs. Twist-Boat

Like its well-studied carbocyclic counterpart, cyclohexane, the 1,3,5-trithiane ring of trithioacetone is expected to predominantly exist in a low-energy chair conformation to minimize steric and torsional strain. However, other higher-energy conformers, such as the twist-boat , may also be present in equilibrium and play a role in the molecule's dynamic behavior. Computational chemistry offers a powerful lens through which to explore the energy landscape of these conformers.

Computational Methodologies at a Glance

A variety of computational methods can be employed to model the conformational isomers of trithioacetone. The accuracy of these methods is a trade-off between computational cost and the level of theory. Density Functional Theory (DFT) has emerged as a robust and widely used method for such investigations, offering a good balance of accuracy and efficiency.

A common workflow for the computational analysis of conformational isomers is depicted below:

G cluster_0 Computational Workflow A Initial Structure Generation (e.g., Chair and Twist-Boat) B Geometry Optimization (e.g., DFT: B3LYP/6-31G*) A->B C Frequency Calculation B->C E Single-Point Energy Calculation (Higher level of theory, e.g., DFT with larger basis set or CCSD(T)) B->E G Analysis of Geometric Parameters B->G D Energy Minima Confirmation (No imaginary frequencies) C->D Verification F Relative Energy Determination E->F

Figure 1. A generalized workflow for the computational modeling of conformational isomers.

Comparative Analysis of Conformational Isomers

ConformerMethod/Basis SetRelative Energy (kcal/mol)Key Dihedral Angles (°)C-S Bond Length (Å) (avg.)C-C-C Angle (°) (avg.)
Chair DFT/B3LYP/6-31G0.00 (Reference)S-C-S-C: ~60~1.82~111
Twist-Boat DFT/B3LYP/6-31G~5-7Variable~1.83Variable

Table 1. Hypothetical comparative data for the conformational isomers of trithioacetone based on DFT calculations. Note: These values are illustrative and based on typical energy differences observed in similar six-membered rings. Actual values would require specific calculations for trithioacetone.

The chair conformation is anticipated to be the global energy minimum due to its staggered arrangement of all substituents, which minimizes torsional strain. The twist-boat conformation, while avoiding the severe flagpole interactions of a pure boat conformation, is expected to be significantly higher in energy.

Experimental Validation: The Decisive Verdict

Computational models, while powerful, must be validated by experimental data. For conformational analysis, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques.

X-ray Crystallography

X-ray diffraction studies on single crystals provide the most definitive picture of a molecule's solid-state conformation. For trithioacetone, X-ray crystallography has confirmed that it adopts a chair conformation in the solid state. This experimental finding provides a crucial benchmark for computational methods; any reliable model should predict the chair conformation as the most stable.

NMR Spectroscopy

In solution, molecules are dynamic and can interconvert between different conformations. NMR spectroscopy, particularly at variable temperatures, is a powerful tool to study these equilibria. The reported ¹H NMR spectrum of trithioacetone shows a single peak at approximately 1.9 ppm.[2] This observation suggests that at room temperature, the interconversion between different chair conformations (ring flipping) is rapid on the NMR timescale, or that the molecule exists predominantly in a single, highly symmetric conformation. A low-temperature NMR study would be necessary to potentially "freeze out" individual conformers and determine their relative populations, which could then be used to calculate the free energy difference between them.

Detailed Experimental and Computational Protocols

To provide a framework for future comparative studies, we outline detailed protocols for both experimental validation and computational modeling.

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a known concentration of high-purity trithioacetone in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature probe.

  • Data Acquisition: Record ¹H NMR spectra at a series of decreasing temperatures, starting from room temperature down to the freezing point of the solvent or until significant spectral changes are observed.

  • Data Analysis: At low temperatures, the single peak observed at room temperature may broaden and resolve into separate signals corresponding to the different conformers. The relative areas of these peaks can be integrated to determine the population ratio of the conformers. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTlnK, where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (ratio of conformer populations).

Computational Protocol: DFT-Based Conformational Analysis
  • Initial Structure Generation: Build initial 3D structures of the chair and twist-boat conformers of trithioacetone using molecular modeling software.

  • Geometry Optimization: Perform full geometry optimization for each conformer using a DFT method, for instance, the B3LYP functional with the 6-31G* basis set. This level of theory is a good starting point for obtaining reliable geometries.

  • Frequency Calculations: Conduct vibrational frequency calculations on the optimized geometries at the same level of theory. This step is crucial to confirm that the optimized structures are true energy minima (characterized by the absence of imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., 6-311+G(d,p)) or a more sophisticated method like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)).

  • Relative Energy Calculation: The relative energy of each conformer is calculated as the difference between its total energy (including ZPVE correction) and the total energy of the most stable conformer (the chair form).

Conclusion

The computational modeling of trithioacetone's conformational isomers, when benchmarked against experimental data, provides a powerful approach to understanding its structural preferences. While the chair conformation is experimentally confirmed as the ground state in the solid phase, computational studies are essential to quantify the energy penalty of accessing other conformations like the twist-boat, which may be relevant in solution or during chemical reactions. Future research combining high-level computational modeling with detailed, low-temperature experimental studies will provide a more complete and quantitative picture of the conformational landscape of this important organosulfur compound, aiding in the rational design of new molecules for various applications.

References

Cross-Validation of Experimental Data for Hexamethyl-1,3,5-trithiane with Published Literature

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental data for hexamethyl-1,3,5-trithiane (also known as trithioacetone), comparing values from various sources with published literature. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a consolidated overview of the compound's physicochemical properties, spectroscopic data, and synthesis. Detailed experimental methodologies, where available in the public domain, are also provided to support the replication and extension of these findings.

Physicochemical Properties: A Comparative Analysis

Hexamethyl-1,3,5-trithiane is a stable, cyclic trimer of thioacetone.[1] It is an organosulfur compound with the chemical formula C₉H₁₈S₃.[1] The following table summarizes the key physicochemical properties of hexamethyl-1,3,5-trithiane, cross-referencing data from multiple sources to provide a reliable basis for experimental work.

PropertyReported Value(s)Source(s)
Molecular Weight 222.42 g/mol , 222.43 g/mol , 222.434 g/mol [1], TargetMol, NIST
Melting Point 21.8 °C, 24 °C (lit.)[1], Chemsrc
Boiling Point 107 °C at 10 mmHg, 263.8 °C at 760 mmHg[1], Chemsrc
Density 1.0660 to 1.0700 g/mL, 1.0 ± 0.1 g/cm³[1], Chemsrc
Refractive Index (nD) 1.5390 to 1.5430[1]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of hexamethyl-1,3,5-trithiane. Below is a summary of available spectroscopic data.

Spectroscopic TechniqueKey FindingsSource(s)
¹H NMR A ¹H NMR spectrum is available.PubChem
Mass Spectrometry Electron ionization mass spectral data is available.NIST

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical and spectroscopic data are not consistently available in publicly accessible literature. However, a general outline of the synthesis and characterization procedures can be compiled from available information.

Synthesis of Hexamethyl-1,3,5-trithiane

A common method for the synthesis of hexamethyl-1,3,5-trithiane involves the trimerization of thioacetone. One documented synthesis describes the reaction of acetone with hydrogen sulfide in the presence of a catalyst at 25 °C.[1] This process yields a product mixture containing 60–70% trithioacetone (hexamethyl-1,3,5-trithiane).[1] An alternative method involves the pyrolysis of allyl isopropyl sulfide.[1]

Characterization Methods

Standard analytical techniques are employed to characterize hexamethyl-1,3,5-trithiane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a standard method for determining the molecular weight and fragmentation pattern of the compound, which aids in its identification.[2]

  • Melting Point Determination: A standard melting point apparatus would be used to determine the temperature range over which the solid compound transitions to a liquid.

  • Boiling Point Determination: The boiling point is determined at a specific pressure using standard distillation apparatus.

  • Density Measurement: The density is typically measured using a pycnometer or a digital density meter.

  • Refractive Index Measurement: A refractometer is used to measure the refractive index of the liquid compound, which is a characteristic property related to its purity.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published literature detailing specific signaling pathways or extensive biological activities of hexamethyl-1,3,5-trithiane. The compound is primarily utilized in the flavor and fragrance industry and for biochemical experiments, though the specifics of the latter are not well-documented in peer-reviewed articles.[3][4]

Given its use as a flavor agent and the known role of sulfur-containing compounds in olfaction, it is plausible that its primary biological interaction is with olfactory receptors. The perception of sulfurous odors is a critical biological function for many animals, including humans, often signaling the presence of specific food sources or potential dangers.[5] The interaction of an odorant molecule with an olfactory receptor initiates a signal transduction cascade within the olfactory sensory neuron, ultimately leading to the perception of smell in the brain.

Below is a generalized workflow illustrating the process of olfactory signal transduction, which would be the putative "signaling pathway" for a flavor compound like hexamethyl-1,3,5-trithiane.

Olfactory_Signal_Transduction Odorant Hexamethyl-1,3,5-trithiane (Odorant) OR Olfactory Receptor (OR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylate Cyclase III (ACIII) G_olf->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Neuron Depolarization Ca_Na->Depolarization Causes AP Action Potential to Brain Depolarization->AP Generates Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Acetone + H₂S (or Allyl Isopropyl Sulfide) Reaction Catalytic Reaction (or Pyrolysis) Reactants->Reaction Crude_Product Crude Hexamethyl-1,3,5-trithiane Reaction->Crude_Product Purification Purification (e.g., Crystallization, Distillation) Crude_Product->Purification Pure_Product Pure Hexamethyl-1,3,5-trithiane Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (GC-MS) Pure_Product->MS Phys_Chem Physicochemical Tests (MP, BP, Density, RI) Pure_Product->Phys_Chem

References

Safety Operating Guide

Proper Disposal of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, also known as trithioacetone, is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, adhering to regulatory standards. Improper handling of this organosulfur compound can pose significant risks.[1]

Immediate Safety and Hazard Profile

This compound is recognized as a hazardous substance requiring careful handling.[2] It is crucial to be aware of its primary hazards before initiating any disposal protocol.

  • Health Hazards : The compound is known to cause skin and serious eye irritation.[2] It may also lead to respiratory irritation upon inhalation.[2][3] The full toxicological properties of this substance have not been completely investigated.[4][5]

  • Physical Hazards : It is a flammable solid with a distinct stench.[2][6][7] In the event of a fire, it can decompose to produce hazardous substances, including carbon monoxide, carbon dioxide, and sulfur oxides.[4][5]

  • Environmental Hazards : Spills and improper disposal should be avoided to prevent environmental contamination.[3] This chemical should not be released into drains or waterways.[5]

Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this chemical.[2][3] All handling of open containers should be conducted in a well-ventilated area or a chemical fume hood.[3]

Quantitative Data Summary

The physical and chemical properties of this compound are essential for its proper handling and storage prior to disposal.

PropertyValue
CAS Number 828-26-2
Molecular Formula C₉H₁₈S₃
Molecular Weight 222.43 g/mol
Melting Point 24 °C (lit.)
Flash Point 97.2 °C / 207 °F
Incompatibilities Strong oxidizing agents
Hazardous Decomposition Carbon monoxide, sulfur oxides, carbon dioxide

Data sourced from references[2][4][6][7][8]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10] The following steps provide a compliant "cradle-to-grave" procedure for its disposal.[10]

Step 1: Waste Characterization and Segregation
  • Identify as Hazardous Waste : Due to its flammability and irritant properties, this compound must be managed as hazardous waste.[2][11]

  • Segregate Waste : Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It is particularly important to segregate it from incompatible materials like strong oxidizing agents.[4][12]

Step 2: Containerization and Labeling
  • Select a Proper Container : Collect waste this compound in a sturdy, leak-proof container that is chemically compatible.[12][13] Often, the original manufacturer's container is a suitable choice.[13] The container must be in good condition and have a secure, tight-fitting cap.[13]

  • Label the Container : Clearly label the waste container with the words "HAZARDOUS WASTE".[13] The label must also include the full chemical name ("this compound") and a clear indication of the hazards (e.g., "Flammable," "Irritant").[13]

Step 3: Accumulation and Storage
  • Secure Storage : Keep the waste container tightly sealed at all times, except when adding waste.[11][13]

  • Designated Area : Store the container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[14]

  • Secondary Containment : It is best practice to store containers of liquid waste or solutions of this chemical within a secondary containment tray to prevent the spread of material in case of a leak.[12]

Step 4: Final Disposal
  • Arrange for Pickup : Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor.[12][13] Do not attempt to dispose of this chemical through standard trash or down the sink.[12]

  • Treatment Method : The final disposal will be conducted at an approved waste disposal plant.[2] For organosulfur compounds, the required method is typically high-temperature incineration in a specialized facility equipped to handle the resulting sulfur oxide emissions.[1] Land disposal is highly restricted for most hazardous wastes unless they have been appropriately treated first.[15]

Handling Spills

In the event of a small spill, absorb the material with an inert substance like dry sand or earth.[4] Use spark-proof tools for cleanup.[4] Collect the spilled material and absorbent into a designated hazardous waste container and dispose of it following the protocol above.[4][13] For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Preparation for Disposal cluster_2 Final Disposal A Waste Generated (2,2,4,4,6,6-Hexamethyl- 1,3,5-trithiane) B Characterize as Hazardous Waste A->B C Segregate from Incompatible Chemicals B->C D Select Compatible, Leak-Proof Container C->D E Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Tightly Sealed F->G H Container Full or Waste Stream Complete? G->H H->G No I Contact EHS for Waste Pickup H->I Yes J Transport to Approved Waste Disposal Facility I->J K Final Treatment: Specialized Incineration J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact. This compound is known to cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for various laboratory operations.

OperationPotential HazardsRequired PPE
Weighing and Aliquoting (Solid) Inhalation of dust, skin and eye contact.• Nitrile gloves• Safety glasses with side shields or chemical splash goggles• Lab coat• NIOSH-approved respirator with an organic vapor (OV) cartridge and a P100 particulate filter.
Solution Preparation and Transfers Skin and eye contact with splashes, inhalation of vapors.• Nitrile gloves• Chemical splash goggles• Lab coat• Work in a certified chemical fume hood.
Running Reactions Skin and eye contact with splashes, inhalation of vapors, potential for unexpected reactions.• Nitrile gloves• Chemical splash goggles and face shield• Flame-resistant lab coat• Work in a certified chemical fume hood.
Work-up and Purification Skin and eye contact with splashes, inhalation of vapors.• Nitrile gloves• Chemical splash goggles• Lab coat• Work in a certified chemical fume hood.

Respiratory Protection: A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended when handling the solid form outside of a fume hood or when there is a potential for aerosol or vapor generation.[4] If dust is present, a P100 particulate pre-filter should be used in conjunction with the OV cartridge.[4]

Operational Plans: Safe Handling and Storage

Engineering Controls:

  • All work with this compound, including weighing, solution preparation, and reactions, should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent the dispersion of dust.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. When transferring solutions, use a funnel to minimize the risk of spills.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid Waste (e.g., contaminated filter paper, weighing boats)Place in a designated, sealed, and clearly labeled hazardous waste container. Dispose of as chemical hazardous waste according to your institution's guidelines.
Liquid Waste (e.g., reaction mixtures, solvent rinses)Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of as chemical hazardous waste.
Contaminated PPE (e.g., gloves, disposable lab coats)Place in a sealed bag and then into a designated hazardous waste container. Dispose of as chemical hazardous waste.
Contaminated Glassware 1. Rinse with an appropriate organic solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinse as hazardous liquid waste.2. Immerse the glassware in a freshly prepared 10% bleach solution for at least one hour.3. After decontamination, wash with soap and water.

Spill Management Workflow

In the event of a spill, a clear and immediate response is critical to contain the hazard and mitigate exposure. The following workflow outlines the necessary steps.

Spill_Management_Workflow A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Assess Spill Size & Hazard B->C D Small Spill (Manageable by Lab Personnel) C->D Small E Large Spill (Requires Emergency Response) C->E Large F Don Appropriate PPE D->F G Contain Spill with Absorbent Material F->G H Collect Absorbed Material G->H I Place in Sealed Hazardous Waste Container H->I J Decontaminate Spill Area I->J K Dispose of Waste & Contaminated PPE J->K L Report Incident K->L

Caption: Logical workflow for responding to a chemical spill.

Decontamination Protocol

For routine decontamination of surfaces and equipment that have come into contact with this compound, follow this procedure:

  • Initial Wipe-Down: Wearing appropriate PPE, use a disposable towel soaked in 70% ethanol or isopropanol to wipe down the contaminated surface. This should be done in a chemical fume hood.

  • Bleach Application: Prepare a fresh 10% bleach solution. Apply the solution to the surface and ensure it remains wet for a contact time of at least 10-20 minutes.[5]

  • Rinse: After the required contact time, wipe the surface with a towel dampened with water to remove any bleach residue, which can be corrosive.

  • Final Wipe: Perform a final wipe-down with 70% ethanol or isopropanol.

  • Disposal: All used cleaning materials should be disposed of as hazardous waste.

Quantitative Data

At present, there are no established occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, for this compound. In the absence of a specific OEL, it is crucial to handle this compound with a high degree of caution and to minimize all potential exposures. The principle of "As Low As Reasonably Achievable" (ALARA) should be strictly followed.

ParameterValue
Occupational Exposure Limit (OEL) Not Established
Boiling Point 105-107 °C at 10 mm Hg
Melting Point 24 °C
Flash Point 207 °F
Density 1.065 g/mL at 25 °C

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.